molecular formula C26H29Cl3N2O B607201 DR4485 hydrochloride CAS No. 402942-53-4

DR4485 hydrochloride

货号: B607201
CAS 编号: 402942-53-4
分子量: 491.9 g/mol
InChI 键: QAERYGXKDZHTFR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride is a chemically synthesized small molecule of significant interest in preclinical pharmacological research. Its core structure, featuring a benzo[cd]indol-2-one scaffold linked to a 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine moiety, is characteristic of compounds designed to target sigma receptors, particularly the sigma-2 (σ2) receptor subtype. The sigma-2 receptor is a promising therapeutic target implicated in a variety of disease pathways, including oncology and neurobiology. Research indicates that σ2 receptor ligands can modulate key cellular processes such as proliferation and apoptosis. This compound serves as a critical research chemical tool for investigating the complex signaling mechanisms of sigma receptors. Its primary research value lies in its application for probing the role of σ2 receptors in cancer cell viability and for use in binding assays to characterize receptor-ligand interactions and receptor occupancy. Furthermore, structural analogs of this chemotype are explored for their potential to induce cytotoxic effects in rapidly dividing cells, providing a foundation for the development of novel anticancer agents. The hydrochloride salt form ensures enhanced stability and solubility for in vitro and in vivo research applications. Ongoing studies utilize this compound to further elucidate the pathophysiological functions of sigma-2 receptors and to validate their utility as targets for diagnostic imaging and therapeutic intervention in oncology and neurological disorders.

属性

IUPAC Name

6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N2O.ClH/c27-20-7-5-18(6-8-20)19-11-16-30(17-12-19)15-2-1-13-26-14-3-4-21-22(28)9-10-23(24(21)26)29-25(26)31;/h5-11H,1-4,12-17H2,(H,29,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAERYGXKDZHTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=C2C(C1)(C(=O)N3)CCCCN4CCC(=CC4)C5=CC=C(C=C5)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402942-53-4
Record name Benz[cd]indol-2(1H)-one, 6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl]butyl]-2a,3,4,5-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402942-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DR-4485 hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BJV5NUM68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

DR4485 Hydrochloride: A Technical Guide to its Mechanism of Action as a 5-HT7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DR4485 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of physiological processes, including neurotransmission, mood regulation, and circadian rhythms. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the 5-HT7 receptor and the subsequent downstream signaling events. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in its characterization.

Core Mechanism of Action: Selective 5-HT7 Receptor Antagonism

This compound exerts its pharmacological effects by acting as a high-affinity antagonist at the 5-HT7 receptor.[1] Its primary mechanism involves blocking the binding of the endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), to this receptor, thereby inhibiting its activation.

Receptor Binding Affinity

This compound demonstrates a high affinity for the 5-HT7 receptor, as evidenced by its pKi value. The pKi is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a stronger binding affinity.

Parameter Value Reference
pKi (5-HT7 Receptor)8.14[1]
Receptor Selectivity

Signaling Pathway Modulation

The 5-HT7 receptor is canonically coupled to a Gs alpha subunit of the heterotrimeric G-protein. Activation of the 5-HT7 receptor by an agonist like serotonin initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP). This compound, as an antagonist, inhibits this pathway.

Inhibition of 5-HT-Induced cAMP Accumulation

The primary functional consequence of this compound's antagonism of the 5-HT7 receptor is the inhibition of serotonin-induced intracellular cAMP accumulation.[1] This has been demonstrated in cellular assays using human embryonic kidney 293 (HEK-293) cells engineered to express the 5-HT7 receptor.[1]

Signaling Pathway of 5-HT7 Receptor and Inhibition by this compound

Gs_signaling cluster_membrane Cell Membrane receptor 5-HT7 Receptor g_protein Gs Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac α-subunit activates camp cAMP ac->camp Converts serotonin Serotonin (5-HT) serotonin->receptor Binds & Activates dr4485 DR4485 HCl dr4485->receptor Binds & Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Effects (e.g., pERK, pCREB) pka->downstream Phosphorylates

Caption: 5-HT7 receptor signaling cascade and its inhibition by this compound.

Downstream Cellular Effects: Autophagy and Cell Death

Recent studies have explored the downstream consequences of 5-HT7 receptor antagonism by this compound. In a study on glioma cells, treatment with this compound was shown to induce autophagy and subsequent cell death. This effect was dependent on the core autophagy machinery, as it was diminished in cells with a knockout of the autophagy-related genes ATG5 and ATG7.

Cell Line Treatment Observed Effect Reference
MZ-54 Glioblastoma Cells6 µM or 8 µM DR4485 HClInduction of autophagy-dependent cell death

This finding suggests that in certain cellular contexts, the tonic signaling through the 5-HT7 receptor may play a role in cell survival, and its blockade by this compound can trigger a cellular self-degradation process leading to cell death.

Experimental Protocols

The following are representative protocols for assays used to characterize the mechanism of action of this compound.

5-HT7 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for the 5-HT7 receptor.

Objective: To determine the Ki of this compound for the 5-HT7 receptor.

Materials:

  • HEK-293 cell membranes expressing the human 5-HT7 receptor.

  • Radioligand: [³H]5-CT (a high-affinity 5-HT7 receptor agonist).

  • Non-specific binding control: 5-HT (serotonin) at a high concentration (e.g., 10 µM).

  • Test compound: this compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a reaction tube, add the cell membranes, [³H]5-CT, and either buffer (for total binding), a concentration of this compound, or excess 5-HT (for non-specific binding).

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

binding_assay_workflow prep Prepare Reagents (Membranes, [³H]5-CT, DR4485 HCl, Buffers) incubation Incubate (Membranes + [³H]5-CT + DR4485 HCl) prep->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantify radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

cAMP Accumulation Assay (HEK-293 Cells)

This protocol outlines a method to measure the inhibitory effect of this compound on 5-HT-induced cAMP production.

Objective: To determine the functional antagonist activity of this compound at the 5-HT7 receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT7 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • 5-HT (agonist).

  • This compound (antagonist).

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).

  • Multi-well plates.

Procedure:

  • Seed the HEK-293-5HT7 cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of this compound in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of 5-HT (typically at its EC80 concentration to ensure a robust signal).

  • Incubate for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Generate a dose-response curve by plotting the cAMP concentration (or assay signal) against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the 5-HT-induced cAMP production.

Logical Flow of a cAMP Inhibition Assay

camp_assay_logic start HEK-293-5HT7 Cells in Plate pre_incubate Pre-incubate with DR4485 HCl (Antagonist) start->pre_incubate stimulate Stimulate with 5-HT (Agonist) pre_incubate->stimulate measure_camp Lyse Cells & Measure cAMP stimulate->measure_camp analyze Determine IC50 measure_camp->analyze

Caption: Logical steps in a cAMP accumulation inhibition assay.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the 5-HT7 receptor. Its high affinity and selectivity, coupled with its demonstrated ability to inhibit the canonical Gs-cAMP signaling pathway, make it a precise pharmacological probe. Further research into its downstream effects, such as the induction of autophagy, may reveal novel therapeutic applications for this compound and provide deeper insights into the complex biology of the 5-HT7 receptor. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals working with this compound.

References

In-Depth Technical Guide: DR4485 Hydrochloride's Primary Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Finding: The 5-HT7 Receptor as the Primary Target

DR4485 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 7 (5-HT7) receptor.[1][2][3] This G-protein coupled receptor (GPCR) is the principal molecular target through which this compound exerts its pharmacological effects. The compound demonstrates high affinity for the 5-HT7 receptor, with a reported pKi value of 8.14, indicating a strong binding interaction at the nanomolar level.[1][2][3] Its utility as a research tool and potential therapeutic agent stems from its selectivity for the 5-HT7 receptor over other serotonin receptor subtypes.[1][3]

Quantitative Analysis of Binding Affinity

The binding affinity of this compound for the 5-HT7 receptor has been quantified through radioligand binding assays. The key parameter, pKi, is the negative logarithm of the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

CompoundTargetParameterValue
This compound5-HT7 ReceptorpKi8.14

This table summarizes the high-affinity interaction of this compound with its primary target.

Functional Antagonism: Inhibition of cAMP Signaling

The 5-HT7 receptor is canonically coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This compound functions as an antagonist, blocking the 5-HT-induced activation of this signaling pathway. This has been experimentally demonstrated by its ability to inhibit the accumulation of cAMP in HEK-293 cells that are engineered to express the 5-HT7 receptor.[1][3]

Signaling Pathway of the 5-HT7 Receptor

The following diagram illustrates the canonical signaling pathway of the 5-HT7 receptor and the point of inhibition by this compound.

5HT7_Signaling_Pathway cluster_membrane Cell Membrane 5HT7R 5-HT7 Receptor Gs Gs Protein 5HT7R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Serotonin Serotonin (5-HT) Serotonin->5HT7R Binds & Activates DR4485 DR4485 HCl DR4485->5HT7R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

5-HT7 receptor signaling and antagonism by DR4485 HCl.

Experimental Protocols

The characterization of this compound relies on two primary experimental methodologies: radioligand binding assays to determine affinity and functional assays to measure antagonism.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of this compound for the 5-HT7 receptor by measuring its ability to displace a radioactively labeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound at the human 5-HT7 receptor.

Materials:

  • Receptor Source: Membranes from HEK-293 cells stably expressing the recombinant human 5-HT7 receptor.

  • Radioligand: [³H]-LSD (Lysergic acid diethylamide), a high-affinity serotonergic ligand.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Serotonin) to determine background binding.

  • Test Compound: this compound, serially diluted.

  • Incubation Buffer: Typically 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Apparatus: 96-well microplates, glass fiber filters, and a scintillation counter.

Methodology:

  • Membrane Preparation: HEK-293 cells expressing the 5-HT7 receptor are harvested and homogenized in an ice-cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the incubation buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [³H]-LSD and varying concentrations of this compound.

  • Incubation: The plate is incubated, typically for 60-120 minutes at a controlled temperature (e.g., 27-37°C), to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 (the concentration of DR4485 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells HEK-293 cells with 5-HT7 Receptor Membranes Isolate Cell Membranes Cells->Membranes Incubate Incubate: Membranes + [3H]-LSD + DR4485 Membranes->Incubate Radioligand Prepare [3H]-LSD Radioligand->Incubate Compound Serial Dilutions of DR4485 HCl Compound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot % Inhibition vs [DR4485] Count->Plot Calculate Calculate IC50 & Ki Plot->Calculate

Workflow for Radioligand Binding Assay.
cAMP Accumulation Functional Assay

This assay measures the ability of this compound to block the functional response of the 5-HT7 receptor to an agonist.

Objective: To confirm the antagonist activity of this compound by measuring its ability to inhibit 5-HT-induced cAMP production.

Materials:

  • Cell Line: HEK-293 or CHO-K1 cells stably expressing the human 5-HT7 receptor.

  • Agonist: Serotonin (5-HT) or a selective 5-HT7 agonist like 5-Carboxamidotryptamine (5-CT).

  • Antagonist: this compound.

  • cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase-based biosensor).

  • Apparatus: 96-well cell culture plates, incubator, and a plate reader compatible with the chosen assay kit.

Methodology:

  • Cell Culture: Cells are seeded in 96-well plates and grown to an appropriate confluency.

  • Pre-treatment: Cells are pre-incubated with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: A fixed concentration of the agonist (typically the EC80 concentration to ensure a robust signal) is added to the wells, and the plate is incubated for another period (e.g., 30 minutes) to stimulate cAMP production.

  • Cell Lysis and Detection: The cells are lysed according to the assay kit's protocol to release the intracellular cAMP. Detection reagents are added to quantify the amount of cAMP produced.

  • Data Acquisition: The signal (e.g., fluorescence, luminescence, or absorbance) is measured using a plate reader.

  • Data Analysis: The results are expressed as a percentage of the maximal agonist response. The data are plotted against the log concentration of this compound to generate a dose-response curve and determine the IC50 for the inhibition of the functional response.

cAMP_Assay_Workflow Seed_Cells Seed 5-HT7 expressing cells in 96-well plate Pre_Incubate Pre-incubate with DR4485 HCl Seed_Cells->Pre_Incubate Stimulate Stimulate with Serotonin (Agonist) Pre_Incubate->Stimulate Lyse_Detect Lyse cells & add cAMP detection reagents Stimulate->Lyse_Detect Read_Plate Measure signal with plate reader Lyse_Detect->Read_Plate Analyze Analyze data & determine functional IC50 Read_Plate->Analyze

Workflow for cAMP Functional Assay.

References

DR4485 Hydrochloride: A Technical Overview of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DR4485 hydrochloride is a potent and selective antagonist of the 5-HT₇ receptor, a target of significant interest for the development of novel therapeutics for central nervous system disorders. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Discovery and Rationale

DR4485 was developed as part of a lead optimization program aimed at improving the metabolic stability of a previously identified potent and selective 5-HT₇ antagonist, DR4004.[1] The primary goal was to create a more drug-like compound with enhanced oral bioavailability, suitable for in vivo studies to explore the therapeutic potential of 5-HT₇ receptor antagonism.

The discovery process was guided by the hypothesis that halogenation at putative sites of oxidative metabolism would reduce the rate of metabolic degradation. This led to the synthesis of a series of halogenated analogs of DR4004, culminating in the identification of DR4485 (designated as compound 10 in the original publication), which demonstrated a superior pharmacokinetic profile while retaining high affinity and selectivity for the 5-HT₇ receptor.[1]

5-HT₇ Receptor Signaling Pathway

The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (B10506) (5-HT), stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[1] DR4485, as an antagonist, blocks this signaling cascade.

5-HT7_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT7 Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Serotonin Serotonin (5-HT) Serotonin->Receptor Binds & Activates DR4485 DR4485 DR4485->Receptor Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates DR4485_Synthesis A Starting Material A (Tetrahydrobenzindole Precursor) D Intermediate 2 (Halogenated Tetrahydrobenzindole) A->D Halogenation B Starting Material B (Side Chain Precursor) C Intermediate 1 B->C Activation E DR4485 (Free Base) C->E D->E Alkylation F This compound E->F Salt Formation reagent1 Halogenating Agent reagent2 Coupling Reagents reagent3 HCl in Ether

References

DR4485 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

An In-depth Examination of a Selective 5-HT₇ Receptor Antagonist

This technical guide provides a comprehensive overview of DR4485 hydrochloride, a potent and selective antagonist of the serotonin (B10506) 7 (5-HT₇) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and potential therapeutic applications of this compound.

Chemical and Physical Properties

This compound is a synthetic compound with the following key identifiers and properties:

PropertyValueReference(s)
CAS Number 402942-53-4
Molecular Weight 491.88 g/mol
Molecular Formula C₂₆H₂₈Cl₂N₂O·HCl
Pharmacological Profile

DR4485 is characterized by its high affinity and selectivity for the 5-HT₇ receptor.

ParameterValueReference(s)
Target 5-HT₇ Receptor
Activity Antagonist
Binding Affinity (pKi) 8.14
Binding Affinity (Ki) ~7.2 nM
Signaling Pathways

As a 5-HT₇ receptor antagonist, this compound modulates downstream signaling cascades initiated by serotonin. The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαs and Gα₁₂ proteins.

  • Gαs-Mediated Pathway: Antagonism of the 5-HT₇ receptor by DR4485 is expected to inhibit the Gαs-mediated signaling cascade. This pathway involves the activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Subsequently, protein kinase A (PKA) is activated, which can phosphorylate various downstream targets, including the transcription factor CREB, and can also activate the ERK1/2 and Akt signaling pathways. By blocking this pathway, DR4485 can attenuate these downstream effects.

  • Gα₁₂-Mediated Pathway: The 5-HT₇ receptor can also signal through Gα₁₂. This pathway involves the activation of small GTPases such as RhoA and Cdc42, which are key regulators of the actin cytoskeleton and play crucial roles in cell morphology, migration, and neurite outgrowth. Inhibition of this pathway by DR4485 can therefore influence these cellular processes.

5-HT7_Receptor_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_Gs Gαs Pathway cluster_G12 Gα₁₂ Pathway 5-HT7R 5-HT₇ Receptor Gs Gαs 5-HT7R->Gs Activates G12 Gα₁₂ 5-HT7R->G12 Activates DR4485 DR4485 (Antagonist) DR4485->5-HT7R Blocks Serotonin Serotonin (Agonist) Serotonin->5-HT7R Activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK Akt Akt PKA->Akt CREB CREB PKA->CREB Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates RhoA RhoA G12->RhoA Cdc42 Cdc42 G12->Cdc42 Cell_Morphology Cell Morphology & Neurite Outgrowth RhoA->Cell_Morphology Cdc42->Cell_Morphology

Figure 1: Simplified signaling pathways of the 5-HT₇ receptor and the inhibitory action of DR4485.
Experimental Protocols

This protocol is a generalized procedure for determining the binding affinity of this compound to the 5-HT₇ receptor. Specific parameters may need optimization.

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT₇ receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., [³H]5-CT or [³H]LSD).

      • Increasing concentrations of this compound or a reference compound.

      • Cell membrane preparation.

    • For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., 10 µM serotonin).

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes).

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of DR4485 that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

DR4485 has been shown to induce autophagy and subsequent cell death in glioma cell lines. The following is a representative experimental workflow.

  • Cell Culture:

    • Culture human glioma cell lines (e.g., U87 MG, U251 MG) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • Seed cells in multi-well plates at a suitable density.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 1-20 µM) for different time points (e.g., 24, 48, 72 hours).

    • Include a vehicle control (e.g., DMSO or sterile water).

  • Assessment of Autophagy:

    • Western Blotting:

      • Lyse treated and control cells and determine protein concentration.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against autophagy markers such as LC3B (to detect the conversion of LC3-I to LC3-II) and p62/SQSTM1.

      • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

      • Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

    • Fluorescence Microscopy:

      • Transfect cells with a fluorescently tagged LC3 plasmid (e.g., GFP-LC3).

      • Treat transfected cells with this compound.

      • Fix and permeabilize the cells.

      • Visualize the cells using a fluorescence microscope. The formation of punctate GFP-LC3 dots indicates the recruitment of LC3 to autophagosomes.

  • Assessment of Cell Viability/Death:

    • MTT Assay:

      • Add MTT solution to each well and incubate for 2-4 hours.

      • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining):

      • Harvest treated and control cells.

      • Wash cells with PBS and resuspend in Annexin V binding buffer.

      • Add Annexin V-FITC and propidium iodide (PI).

      • Incubate in the dark.

      • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Autophagy_Induction_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_autophagy Autophagy Assessment cluster_viability Cell Viability/Death Assessment Cell_Culture Culture Glioma Cells (e.g., U87 MG, U251 MG) Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Treatment Treat with this compound (Various concentrations and time points) Seeding->Treatment Western_Blot Western Blot for LC3-II/LC3-I and p62 Treatment->Western_Blot Fluorescence_Microscopy Fluorescence Microscopy (GFP-LC3 puncta formation) Treatment->Fluorescence_Microscopy MTT_Assay MTT Assay Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Treatment->Flow_Cytometry Result1 Increased LC3-II/LC3-I Ratio Decreased p62 Western_Blot->Result1 Result2 Increased GFP-LC3 Puncta Fluorescence_Microscopy->Result2 Result3 Decreased Cell Viability MTT_Assay->Result3 Result4 Increased Apoptosis/Necrosis Flow_Cytometry->Result4

Figure 2: Experimental workflow for investigating DR4485-induced autophagy in glioma cells.
Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the 5-HT₇ receptor. Its high selectivity and antagonist activity make it suitable for a wide range of in vitro and in vivo studies. The demonstrated ability of DR4485 to induce autophagy-dependent cell death in cancer cells highlights a potential avenue for therapeutic development that warrants further investigation. This guide provides a foundational understanding and practical protocols to facilitate future research into this promising compound.

DR4485 Hydrochloride: A Technical Guide to a Selective 5-HT7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DR4485 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine receptor 7 (5-HT7). This document provides an in-depth technical overview of this compound, including its chemical properties, mechanism of action, selectivity profile, and the experimental methodologies used for its characterization. Detailed protocols for key in vitro assays and visualizations of the 5-HT7 receptor signaling pathway and a typical antagonist characterization workflow are presented to support further research and development.

Introduction

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, gastrointestinal tract, and vascular system.[1] Its activation by serotonin (B10506) (5-HT) initiates a signaling cascade that modulates various physiological processes, including thermoregulation, circadian rhythms, learning, and memory.[1] Consequently, the 5-HT7 receptor has emerged as a significant target for the development of therapeutics for a range of clinical disorders. This compound is a high-affinity, selective, and orally bioavailable antagonist of the 5-HT7 receptor, making it a valuable tool for investigating the physiological roles of this receptor and a promising lead compound for drug development.[2][3][4]

Chemical and Physical Properties

This compound is a tetrahydrobenzindole derivative with the following properties:

PropertyValue
Molecular Formula C₂₆H₂₈Cl₂N₂O·HCl
Molecular Weight 491.88 g/mol
CAS Number 402942-53-4
Appearance White to off-white solid
Solubility Soluble in DMSO
Purity ≥98%

Mechanism of Action

This compound functions as a competitive antagonist at the 5-HT7 receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, serotonin, thereby inhibiting the downstream signaling cascade. The primary signaling pathway of the 5-HT7 receptor involves its coupling to a Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] this compound effectively inhibits this 5-HT-induced cAMP accumulation.[2][3]

Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity and selectivity for the 5-HT7 receptor.

Table 1: Binding Affinity of this compound for the Human 5-HT7 Receptor
ParameterValueReference
pKi 8.14[2][3]
Ki ~7.24 nMCalculated from pKi

Note: Ki was calculated from the pKi value (Ki = 10^(-pKi)).

Table 2: Selectivity Profile of this compound

Signaling Pathways

The 5-HT7 receptor signals through two primary pathways: the canonical Gαs-cAMP pathway and the non-canonical Gα12-RhoA pathway.

Canonical Gαs-cAMP Signaling Pathway

Gs_cAMP_Pathway

Caption: Canonical 5-HT7 Receptor Gs-cAMP Signaling Pathway.

Non-Canonical Gα12-RhoA Signaling Pathway

G12_RhoA_Pathway Serotonin Serotonin Receptor Receptor Serotonin->Receptor Activates G12 G12 Receptor->G12 Activates RhoGEF RhoGEF G12->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeleton Cytoskeleton ROCK->Cytoskeleton Regulates

Caption: Non-Canonical 5-HT7 Receptor G12-RhoA Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay

This assay determines the binding affinity of this compound for the 5-HT7 receptor.

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing the human 5-HT7 receptor are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate antibiotics.

    • Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at high speed to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer.

    • Protein concentration is determined using a BCA assay.

  • Binding Assay:

    • The assay is performed in a 96-well plate.

    • Each well contains the cell membrane preparation, a radiolabeled ligand (e.g., [³H]5-CT), and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT7 ligand (e.g., 10 µM 5-HT).

    • The plate is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter mat.

    • Filters are washed with ice-cold buffer to remove unbound radioligand.

    • Radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of DR4485 that inhibits 50% of specific radioligand binding) is determined by non-linear regression.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize 5-HT-induced cAMP production.

  • Cell Culture:

    • HEK-293 cells expressing the human 5-HT7 receptor are seeded in 96-well plates and grown to near confluency.

  • Assay Protocol:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are pre-incubated with varying concentrations of this compound.

    • Cells are then stimulated with a fixed concentration of 5-HT (typically at its EC80).

    • The incubation is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • The concentration-response curve for this compound's inhibition of the 5-HT-induced cAMP response is plotted.

    • The IC50 value, representing the concentration of DR4485 that causes 50% inhibition of the maximal 5-HT response, is determined.

Experimental Workflow

The characterization of a novel 5-HT7 antagonist like this compound typically follows a structured workflow.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis of DR4485 Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BindingAssay Radioligand Binding Assay (Determine Ki at 5-HT7) Characterization->BindingAssay SelectivityScreen Selectivity Screening (Binding assays at other receptors) BindingAssay->SelectivityScreen FunctionalAssay cAMP Accumulation Assay (Confirm antagonism, determine IC50) BindingAssay->FunctionalAssay MetabolicStability Metabolic Stability Assay (e.g., liver microsomes) FunctionalAssay->MetabolicStability PK Pharmacokinetic Studies (Oral bioavailability) MetabolicStability->PK PD Pharmacodynamic Models PK->PD Efficacy Efficacy in Disease Models PD->Efficacy

Caption: Experimental Workflow for 5-HT7 Antagonist Characterization.

Conclusion

This compound is a well-characterized, high-affinity, and selective 5-HT7 receptor antagonist. Its utility as a research tool is underscored by its oral bioavailability and demonstrated efficacy in blocking 5-HT7 receptor-mediated signaling. This technical guide provides a comprehensive resource for researchers in the field, detailing the key properties, mechanisms, and experimental procedures associated with this compound, thereby facilitating its use in the ongoing exploration of 5-HT7 receptor function and the development of novel therapeutics.

References

In Vitro Characterization of DR4485 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated as "DR4485 hydrochloride." The following is a representative technical guide outlining the typical in vitro characterization of a novel small molecule hydrochloride salt, presented as a template for researchers, scientists, and drug development professionals.

This document provides a comprehensive framework for the in vitro assessment of a hypothetical compound, this compound, covering its physicochemical properties, biological activity, and mechanism of action.

Physicochemical Properties

A fundamental understanding of the physicochemical characteristics of a drug candidate is crucial for its development. These properties influence its formulation, delivery, and pharmacokinetic profile.

Table 1: Summary of Physicochemical Data for this compound
ParameterResultMethod
Molecular WeightData not availableMass Spectrometry
pKaData not availablePotentiometric Titration
SolubilityData not availableHPLC-UV
LogPData not availableShake-flask method
PurityData not availableHPLC, NMR
Experimental Protocols

1.1.1. Determination of pKa by Potentiometric Titration The acid dissociation constant (pKa) is determined by dissolving a precise amount of this compound in a solution of known ionic strength. The solution is then titrated with a standardized solution of sodium hydroxide. The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added. The pKa is calculated from the Henderson-Hasselbalch equation at the half-equivalence point.

1.1.2. Solubility Assessment by HPLC-UV The equilibrium solubility of this compound is determined in various aqueous buffers (e.g., pH 5.0, 6.5, 7.4) and biorelevant media. An excess of the compound is added to each solvent and shaken at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Biological Activity

The in vitro biological activity of this compound is assessed through a series of assays to determine its potency, efficacy, and selectivity.

Table 2: In Vitro Biological Activity of this compound
Assay TypeTarget/Cell LineParameterValue
Primary Target EngagementRecombinant Enzyme XIC₅₀Data not available
Cell ProliferationCancer Cell Line AGI₅₀Data not available
Cell ProliferationCancer Cell Line BGI₅₀Data not available
Off-target ScreeningPanel of 44 kinasesKiData not available
Experimental Protocols

2.1.1. Enzyme Inhibition Assay (IC₅₀ Determination) The half-maximal inhibitory concentration (IC₅₀) of this compound against its putative target, Recombinant Enzyme X, is determined using a biochemical assay. The assay measures the enzymatic activity in the presence of varying concentrations of the compound. The resulting data are plotted as percent inhibition versus log concentration, and the IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.

2.1.2. Cell Proliferation Assay (GI₅₀ Determination) The half-maximal growth inhibition (GI₅₀) is determined using a cell-based assay. Cancer cell lines A and B are seeded in 96-well plates and treated with a range of concentrations of this compound for 72 hours. Cell viability is assessed using a commercially available reagent (e.g., CellTiter-Glo®). The GI₅₀ value is calculated from the dose-response curve.

Mechanism of Action

Elucidating the mechanism of action involves identifying the molecular signaling pathways modulated by the compound.

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a hypothetical signaling cascade that could be inhibited by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Ligand Ligand Ligand->Receptor Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor DR4485 DR4485 DR4485->Kinase_A Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical inhibition of the Kinase A signaling pathway by this compound.

Experimental Workflow: Western Blot Analysis

To validate the proposed mechanism of action, the phosphorylation status of key proteins in the pathway can be assessed by Western blotting.

G Start Start Cell_Culture Seed and culture cancer cells Start->Cell_Culture Treatment Treat cells with This compound Cell_Culture->Treatment Lysis Lyse cells and quantify protein Treatment->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal with chemiluminescence Secondary_Ab->Detection End End Detection->End

Caption: Experimental workflow for Western blot analysis.

DR4485 Hydrochloride: A Technical Guide for Central Nervous System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DR4485 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system (CNS) functions and disorders.[1] Its high affinity, selectivity, and oral bioavailability make it a valuable research tool for investigating the therapeutic potential of 5-HT7 receptor blockade in conditions such as depression, anxiety, and cognitive disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, physicochemical properties, and detailed protocols for key in vitro and in vivo experiments to facilitate its use in CNS research.

Introduction to this compound and the 5-HT7 Receptor

The 5-HT7 receptor is one of the most recently identified serotonin (B10506) receptor subtypes and is predominantly expressed in CNS regions critical for learning, memory, and mood regulation, including the hippocampus, thalamus, and cortex. It is positively coupled to adenylyl cyclase via Gαs proteins, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) upon activation. A non-canonical signaling pathway involving Gα12 has also been described. Dysregulation of the 5-HT7 receptor system has been linked to the pathophysiology of several neuropsychiatric disorders.

This compound is a high-affinity antagonist for the 5-HT7 receptor with a pKi of 8.14.[1] It exhibits selectivity for the 5-HT7 receptor over other serotonin receptor subtypes.[1] As a selective antagonist, this compound offers a precise tool to dissect the physiological and pathological roles of the 5-HT7 receptor in the CNS.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is essential for proper handling and experimental design.

PropertyValueReference
Molecular Weight 491.88[1]
Formula C₂₆H₂₈Cl₂N₂O·HCl[1]
CAS Number 402942-53-4[1]
Purity ≥98% (HPLC)[1]
Solubility Soluble to 100 mM in DMSO[1]
Storage Desiccate at room temperature[1]

Mechanism of Action: 5-HT7 Receptor Signaling

This compound exerts its effects by competitively blocking the binding of serotonin to the 5-HT7 receptor, thereby inhibiting its downstream signaling cascades. The primary signaling pathway involves the inhibition of Gαs-mediated adenylyl cyclase activation, leading to a reduction in cAMP production.

5-HT7_Signaling_Pathway cluster_0 Cell Membrane Extracellular Extracellular Intracellular Intracellular Serotonin Serotonin 5-HT7R 5-HT7 Receptor Serotonin->5-HT7R Binds & Activates DR4485 DR4485 HCl DR4485->5-HT7R Binds & Blocks G_alpha_s Gαs 5-HT7R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Neuronal_Effects Downstream Neuronal Effects (e.g., Synaptic Plasticity, Gene Expression) CREB->Neuronal_Effects

Figure 1: Canonical 5-HT7 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols for CNS Research

This section provides detailed methodologies for key experiments to characterize the effects of this compound in the CNS.

In Vitro cAMP Accumulation Assay

This assay directly measures the functional antagonism of this compound at the 5-HT7 receptor.

Objective: To determine the potency of this compound in inhibiting serotonin-induced cAMP accumulation in cells expressing the 5-HT7 receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT7 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Serotonin (5-HT)

  • cAMP assay kit (e.g., HTRF or ELISA-based)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate HEK293-5HT7 cells in 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of serotonin (e.g., EC₈₀) to the wells and incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value.

cAMP_Assay_Workflow Start Start Seed_Cells Seed HEK293-5HT7 Cells in 96-well plates Start->Seed_Cells Pre_Incubate Pre-incubate with DR4485 HCl Seed_Cells->Pre_Incubate Stimulate Stimulate with Serotonin (EC80) Pre_Incubate->Stimulate Lyse_Detect Lyse Cells & Detect cAMP Stimulate->Lyse_Detect Analyze Data Analysis (IC50 determination) Lyse_Detect->Analyze End End Analyze->End

Figure 2: Workflow for the in vitro cAMP Accumulation Assay.
In Vivo Behavioral Models

Objective: To assess the potential antidepressant-like effects of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., saline with 5% DMSO)

  • Transparent cylindrical containers (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the test.

  • Test Session: Place each mouse individually into the water-filled cylinder for a 6-minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the immobility time between the this compound-treated groups and the vehicle-treated group.

Objective: To evaluate the effects of this compound on recognition memory.

Materials:

  • Male Wistar rats (250-300 g)

  • This compound

  • Vehicle

  • Open-field arena (e.g., 50x50x50 cm)

  • Two sets of identical objects (A and B), and a third distinct object (C).

Procedure:

  • Habituation: Habituate each rat to the empty open-field arena for 10 minutes for 2 consecutive days.

  • Training (Familiarization) Phase: On day 3, place two identical objects (A) in the arena and allow the rat to explore for 5 minutes.

  • Drug Administration: Immediately after the training phase, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.

  • Testing (Recognition) Phase: After a retention interval (e.g., 24 hours), place one familiar object (A) and one novel object (B) in the arena and allow the rat to explore for 5 minutes.

  • Data Collection: Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.

  • Data Analysis: Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Compare the DI between groups.

In Vivo Pharmacokinetics and Brain Penetration

Objective: To determine the pharmacokinetic profile of this compound and its ability to cross the blood-brain barrier.

Procedure:

  • Animal Model: Use male Sprague-Dawley rats (250-300g).

  • Drug Administration: Administer this compound via intravenous (i.v.) and oral (p.o.) routes at a defined dose.

  • Sample Collection: Collect blood samples at various time points post-administration. For brain penetration, collect brain tissue at the same time points.

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Brain: Homogenize brain tissue in a suitable buffer.

  • Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Calculate the brain-to-plasma concentration ratio to assess blood-brain barrier penetration.

PK_Workflow Start Start Dosing Administer DR4485 HCl (i.v. and p.o.) to Rats Start->Dosing Sampling Collect Blood and Brain Samples at Time Points Dosing->Sampling Processing Process Samples: Plasma Separation & Brain Homogenization Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Calc Calculate PK Parameters & Brain/Plasma Ratio Analysis->PK_Calc End End PK_Calc->End

Figure 3: Experimental Workflow for In Vivo Pharmacokinetic and Brain Penetration Studies.

Data Presentation (Illustrative)

The following tables are provided as examples of how to structure and present quantitative data obtained from the described experiments. The data presented here is hypothetical and for illustrative purposes only.

Table 1: In Vitro Antagonist Potency of this compound

AssayParameterValue
cAMP Accumulation IC₅₀ (nM)15.2

Table 2: Effect of this compound in the Mouse Forced Swim Test

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)
Vehicle -150 ± 10
DR4485 HCl 1145 ± 12
DR4485 HCl 3110 ± 8
DR4485 HCl 1095 ± 7
Fluoxetine (Positive Control) 2085 ± 9
p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Recognition Memory in the Novel Object Recognition Test

Treatment GroupDose (mg/kg, i.p.)Discrimination Index (DI)
Vehicle -0.15 ± 0.05
DR4485 HCl 10.20 ± 0.06
DR4485 HCl 30.45 ± 0.08
DR4485 HCl 100.55 ± 0.07**
p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Table 4: Pharmacokinetic Parameters of this compound in Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t½ (h)AUC₀-inf (ng·h/mL)Brain/Plasma Ratio (at Tmax)
i.v. 28500.084.218500.8
p.o. 104502.04.521000.75

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT7 receptor in the CNS. Its selectivity and oral bioavailability make it suitable for a range of in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of 5-HT7 receptor antagonism in various CNS disorders. Further research is warranted to fully elucidate the in vivo efficacy and pharmacokinetic-pharmacodynamic relationship of this compound in relevant animal models of neuropsychiatric conditions.

References

DR4485 Hydrochloride: A Potential Therapeutic Agent Targeting the 5-HT7 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DR4485 hydrochloride is a potent, selective, and orally bioavailable antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor. Emerging preclinical evidence suggests its potential therapeutic utility in a range of disorders, including cancer and neurological conditions. This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Introduction

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system (CNS), particularly in regions associated with learning, memory, and mood, such as the hippocampus, thalam, and hypothalamus.[1] It is also found in the gastrointestinal tract and vascular system. The 5-HT7 receptor is implicated in a variety of physiological processes, including thermoregulation, circadian rhythm, and neuronal plasticity.[1] Its dysregulation has been linked to several pathological conditions, making it an attractive target for therapeutic intervention. This compound has emerged as a key pharmacological tool to investigate the physiological and pathological roles of the 5-HT7 receptor and as a potential lead compound for drug development.

Mechanism of Action

This compound exerts its pharmacological effects by selectively blocking the 5-HT7 receptor. The 5-HT7 receptor primarily signals through the Gs alpha subunit (Gαs) of the heterotrimeric G-protein complex. Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This second messenger can then activate protein kinase A (PKA) and other downstream effectors.

Additionally, the 5-HT7 receptor can couple to the G12 alpha subunit (Gα12), which activates the Rho family of small GTPases.[2] This pathway is involved in regulating cell morphology, migration, and proliferation. By antagonizing the 5-HT7 receptor, this compound inhibits these downstream signaling cascades.

Signaling Pathway of the 5-HT7 Receptor

5-HT7_Receptor_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_Gs Gs Pathway cluster_G12 G12 Pathway 5-HT Serotonin (5-HT) 5-HT7R 5-HT7 Receptor 5-HT->5-HT7R Agonist DR4485 DR4485 HCl DR4485->5-HT7R Antagonist Gs Gαs 5-HT7R->Gs G12 Gα12 5-HT7R->G12 AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Transcription_Gs Gene Transcription CREB->Gene_Transcription_Gs RhoGEF RhoGEF G12->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement

Caption: 5-HT7 receptor signaling pathways.

Potential Therapeutic Applications

Preclinical studies have investigated the therapeutic potential of this compound in several disease models.

Oncology: Glioblastoma

A study by Gerd et al. (2021) demonstrated that this compound induces autophagy and cell death in glioma cells. This suggests a potential application in the treatment of glioblastoma, an aggressive form of brain cancer. While the full study is required for detailed quantitative analysis, the initial findings indicate that this compound at concentrations of 6 µM or 8 µM can trigger these anti-cancer effects.

Neuroscience: Neuromodulation and Synaptic Plasticity

Research has shown that this compound can modulate synaptic function. For instance, it has been observed to decrease the total recycling pool of synaptic vesicles. This suggests a role in modulating neurotransmitter release and synaptic plasticity, which could be relevant for treating neurological and psychiatric disorders. Further investigation is needed to elucidate the specific therapeutic implications.

Preclinical Data

The following table summarizes the available quantitative data from preclinical studies involving this compound. It is important to note that access to the full-text publications would provide more comprehensive datasets.

Parameter Cell Line/Model Concentration/Dose Effect Reference
pKi --8.14MedChemExpress, Tocris Bioscience
Autophagy Induction MZ54 WT glioma cells6 µM, 8 µMInduces autophagy and cell deathGerd et al. (2021)
Synaptic Vesicle Pool Cultured rat cortical neurons1 µMSignificantly decreased the total recycling pool of synaptic vesiclesGuhathakurta et al. (2024)

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following outlines the general methodologies used in studies citing this compound. For precise details, consultation of the full-text articles is necessary.

Cell Culture and Treatment
  • Cell Lines: MZ54 WT glioma cells, primary cultured rat cortical neurons.

  • Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • This compound Preparation: this compound is typically dissolved in a solvent such as DMSO to create a stock solution, which is then diluted to the final desired concentration in the cell culture medium.

Autophagy and Cell Death Assays
  • Western Blotting: To detect markers of autophagy (e.g., LC3-II/LC3-I ratio, p62) and apoptosis (e.g., cleaved caspase-3).

  • Immunofluorescence: To visualize autophagosomes (e.g., LC3 puncta) and assess cell morphology.

  • Cell Viability Assays: (e.g., MTT, CellTiter-Glo) to quantify cell death.

Synaptic Vesicle Recycling Assay
  • Live-cell imaging: Using fluorescent reporters (e.g., synaptophysin-pHluorin) to visualize synaptic vesicle exocytosis and endocytosis in real-time.

  • Image Analysis: Quantifying changes in fluorescence intensity to determine the size of the readily releasable pool and the total recycling pool of synaptic vesicles.

Experimental Workflow for Investigating DR4485 in Glioblastoma

Experimental_Workflow_Glioblastoma cluster_assays Cellular Assays Start Start Cell_Culture Culture MZ54 WT Glioma Cells Start->Cell_Culture Treatment Treat with DR4485 HCl (e.g., 6 µM, 8 µM) Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Autophagy_Assay Autophagy Assessment (Western Blot for LC3, p62) Incubation->Autophagy_Assay Cell_Death_Assay Cell Death Quantification (MTT Assay) Incubation->Cell_Death_Assay Morphology_Assay Morphological Analysis (Immunofluorescence) Incubation->Morphology_Assay Data_Analysis Data Analysis and Interpretation Autophagy_Assay->Data_Analysis Cell_Death_Assay->Data_Analysis Morphology_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for glioblastoma studies.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the roles of the 5-HT7 receptor in health and disease. Preclinical findings highlight its potential as a therapeutic agent, particularly in oncology and neuroscience. Future research should focus on:

  • In vivo studies: To evaluate the efficacy and safety of this compound in animal models of glioblastoma and neurological disorders.

  • Pharmacokinetic and pharmacodynamic studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Mechanism of action studies: To further delineate the downstream signaling pathways affected by this compound in different cellular contexts.

  • Combination therapies: To investigate the potential synergistic effects of this compound with existing therapeutic agents.

The continued investigation of this compound holds promise for the development of novel therapies for challenging diseases.

References

DR4485 Hydrochloride: A Novel Antagonist in Glioma Cell Death Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of DR4485 hydrochloride, a potent and selective 5-HT7 receptor antagonist, and its role in glioma cell line studies. The focus is on its mechanism of action, experimental data, and the signaling pathways it modulates, offering a valuable resource for researchers, scientists, and professionals in drug development.

Core Findings in Glioma Cell Research

This compound has been identified as an inducer of autophagy-dependent cell death in glioma cells. Its high selectivity for the 5-HT7 receptor makes it a crucial tool for investigating the role of this receptor in cancer cell biology.[1] Studies have shown that, similar to the antipsychotic drug pimozide, DR4485 induces both autophagy and subsequent cell death in glioma cell lines. This effect is significantly diminished in cells with knockout of essential autophagy genes such as ATG5 and ATG7, confirming the dependency of the observed cell death on the autophagic process.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on the effect of DR4485 on glioma cell lines.

Cell LineTreatmentEndpointResultReference
MZ-54DR4485Autophagy InductionStatistically significant increase[1]
MZ-54DR4485Cell DeathStatistically significant increase[1]
MZ-54 ATG5 KODR4485Cell DeathSignificantly diminished compared to wild-type[1]
MZ-54 ATG7 KODR4485Cell DeathSignificantly diminished compared to wild-type[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the experimental procedures described in the cited literature.

Cell Culture and Reagents
  • Cell Line: The human glioblastoma cell line MZ-54 was utilized.

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 1% L-glutamine.

  • This compound: The compound was dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which was then diluted to the final experimental concentrations in the culture medium.

Autophagy and Cell Death Assays
  • Autophagy Induction Analysis: Autophagy was assessed by monitoring the conversion of LC3-I to LC3-II via Western blotting or by using fluorescently tagged LC3 reporters (e.g., GFP-LC3) and analyzing puncta formation through fluorescence microscopy.

  • Cell Death Measurement: Cell viability was quantified using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or propidium (B1200493) iodide (PI) staining followed by flow cytometry to determine the percentage of dead cells.

Gene Knockout Experiments
  • Generation of Knockout Cell Lines: Autophagy-deficient cell lines (ATG5 KO and ATG7 KO) were generated using CRISPR/Cas9 gene-editing technology to validate the role of autophagy in the observed cell death.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on glioma cells primarily through the antagonism of the 5-HT7 receptor, which is often overexpressed in malignant glioma.[1] Inhibition of this receptor signaling pathway by DR4485 triggers a cascade of events leading to autophagic cell death.

Proposed Signaling Pathway of DR4485-Induced Cell Death

DR4485_Signaling_Pathway DR4485 This compound HTR7 5-HT7 Receptor DR4485->HTR7 Antagonism Downstream Downstream Signaling (e.g., cAMP modulation) HTR7->Downstream Inhibition Autophagy_Induction Autophagy Induction Downstream->Autophagy_Induction Initiation Cell_Death Autophagy-Dependent Cell Death Autophagy_Induction->Cell_Death ATG5_ATG7 ATG5/ATG7 (Essential Autophagy Proteins) ATG5_ATG7->Autophagy_Induction Required for

DR4485-induced autophagic cell death pathway in glioma cells.
Experimental Workflow for Assessing DR4485 Efficacy

The following diagram outlines a typical experimental workflow for evaluating the anti-glioma effects of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Analysis Cell_Culture Glioma Cell Culture (e.g., MZ-54) Treatment This compound Treatment Cell_Culture->Treatment Autophagy_Assay Autophagy Assessment (e.g., LC3 conversion) Treatment->Autophagy_Assay Viability_Assay Cell Viability Assay (e.g., MTT, PI staining) Treatment->Viability_Assay Data_Analysis Data Analysis Autophagy_Assay->Data_Analysis Viability_Assay->Data_Analysis

A standard workflow for in vitro testing of DR4485 in glioma cells.

Conclusion

This compound is a valuable research tool for elucidating the role of the 5-HT7 receptor in glioma. The induction of autophagy-dependent cell death presents a potential therapeutic avenue that warrants further investigation. The data and protocols summarized in this guide provide a foundation for future studies aimed at exploring the full therapeutic potential of targeting the 5-HT7 receptor in the treatment of glioblastoma.

References

Investigating the Role of 5-HT7 Receptors with DR4485 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the serotonin (B10506) 7 (5-HT7) receptor, a key target in neuroscience research, and the utility of DR4485 hydrochloride as a selective antagonist for its investigation. Tailored for researchers, scientists, and drug development professionals, this document details the receptor's signaling pathways, presents key pharmacological data for DR4485, and outlines comprehensive experimental protocols for its characterization.

Introduction to the 5-HT7 Receptor

The 5-HT7 receptor is the most recently classified member of the serotonin receptor family, belonging to the G-protein coupled receptor (GPCR) superfamily.[1][2] It is activated by the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[2] These receptors are widely expressed in the central nervous system (CNS), with the highest densities found in the thalamus, hypothalamus, hippocampus, and cortex.[2][3] Functionally, the 5-HT7 receptor is implicated in a variety of physiological processes, including the regulation of circadian rhythms, thermoregulation, learning, memory, mood, and sleep.[2][4] Its involvement in these critical functions has made it a significant target for the development of therapeutics for CNS disorders.[5][6]

Pharmacological Profile of this compound

This compound is a potent, high-affinity, and selective antagonist for the 5-HT7 receptor.[7][8][9][10] Its selectivity for the 5-HT7 receptor over other serotonin receptor subtypes makes it an invaluable pharmacological tool for elucidating the specific roles of this receptor in both in vitro and in vivo models.[7][10][11] DR4485 is also noted to be orally bioavailable, facilitating its use in behavioral studies.[7][8][10]

Quantitative Data

The key pharmacological and physical properties of this compound are summarized below.

ParameterValueReference
Binding Affinity (pKi) 8.14[7][8][9][10]
Mechanism of Action Selective 5-HT7 Receptor Antagonist[7][9]
Molecular Formula C₂₆H₂₈Cl₂N₂O·HCl[7][8]
Molecular Weight 491.88 g/mol [7][8]
Solubility Soluble to 100 mM in DMSO[7][8]
Purity ≥98% (by HPLC)[8]

5-HT7 Receptor Signaling Pathways

Activation of the 5-HT7 receptor by an agonist initiates a cascade of intracellular signaling events through coupling with heterotrimeric G-proteins. The receptor primarily couples to Gαs and Gα12 proteins, leading to the activation of distinct downstream pathways.[3][12][13]

Gαs-Mediated Pathway

The canonical signaling pathway for the 5-HT7 receptor involves its coupling to the stimulatory Gs-protein.[12] This interaction activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2][4][12] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3][12] PKA, in turn, phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB) and kinases such as the extracellular signal-regulated kinase (ERK), modulating neuronal function and gene expression.[12][13]

Gα12-Mediated Pathway

In addition to the Gs pathway, the 5-HT7 receptor can also couple to the G12-protein.[12] This coupling activates small GTPases of the Rho family, specifically RhoA and Cdc42.[3][12][13] These proteins are critical regulators of the actin cytoskeleton, and their activation by the 5-HT7 receptor plays a role in morphological processes such as neurite outgrowth and the formation of dendritic spines.[12]

Caption: Dual signaling cascades of the 5-HT7 receptor.

Experimental Protocols

To characterize the interaction of this compound with the 5-HT7 receptor, standard pharmacological assays are employed.

Radioligand Binding Assay (for Affinity Determination)
  • Objective: To determine the binding affinity (Ki) of this compound for the 5-HT7 receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human 5-HT7 receptor (e.g., HEK-293T).

    • A suitable radioligand, such as [³H]-5-CT or [³H]-LSD.[14][15]

    • This compound stock solution (in DMSO).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

    • Non-specific binding control (e.g., 10 µM Serotonin or Methiothepin).

    • Scintillation vials and cocktail.

    • Glass fiber filters and a cell harvester.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In assay tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and either buffer, DR4485, or the non-specific control.

    • Incubate the mixture (e.g., for 60 minutes at 25°C) to allow binding to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the DR4485 concentration.

    • Determine the IC50 value (the concentration of DR4485 that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (for Functional Antagonism)
  • Objective: To measure the ability of this compound to inhibit agonist-induced cAMP production, confirming its antagonist activity.

  • Materials:

    • Whole cells expressing the 5-HT7 receptor (e.g., HEK-293).[7][10]

    • A 5-HT7 receptor agonist (e.g., 5-CT or Serotonin).[14]

    • This compound stock solution.

    • Cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • A commercial cAMP detection kit (e.g., HTRF, ELISA, or FRET-based).

  • Procedure:

    • Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of the 5-HT7 agonist (typically at its EC80) for another incubation period (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data to the response produced by the agonist alone (100%) and the basal level (0%).

    • Plot the normalized response against the logarithm of the DR4485 concentration.

    • Determine the IC50 value, representing the concentration of DR4485 that inhibits 50% of the agonist-induced cAMP response.

    • The potency of the antagonist can be expressed as a pA2 value calculated using the Schild equation.

Standard Investigational Workflow

The process of identifying and validating a selective 5-HT7 receptor antagonist like DR4485 follows a structured workflow, progressing from initial screening to in vivo functional testing.

Antagonist_Workflow start Compound Synthesis (e.g., DR4485) invitro In Vitro Characterization start->invitro binding Radioligand Binding Assay (Determine Affinity - Ki) invitro->binding functional cAMP Functional Assay (Confirm Antagonism - IC50) invitro->functional selectivity Selectivity Profiling (Screen against other receptors) binding->selectivity functional->selectivity invivo In Vivo Studies selectivity->invivo If Potent & Selective behavior Behavioral Models (Cognition, Depression, Anxiety) invivo->behavior pkpd Pharmacokinetics (PK/PD) (Assess bioavailability, brain penetration) invivo->pkpd conclusion Validated Research Tool behavior->conclusion pkpd->conclusion

Caption: Workflow for characterizing a 5-HT7 antagonist.

Conclusion

This compound serves as a critical research tool for the specific interrogation of 5-HT7 receptor function. Its high affinity and selectivity allow for the precise modulation of 5-HT7-mediated signaling in a variety of experimental paradigms. By employing the detailed protocols and understanding the underlying signaling pathways described in this guide, researchers can effectively utilize DR4485 to further unravel the complex roles of the 5-HT7 receptor in health and disease, paving the way for novel therapeutic strategies targeting the serotonergic system.

References

Methodological & Application

Application Notes and Protocols for DR4485 Hydrochloride Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DR4485 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine receptor 7 (5-HT7).[1] The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This signaling pathway is implicated in a variety of physiological processes, making the 5-HT7 receptor a significant target for drug discovery in areas such as central nervous system disorders.[3][4]

These application notes provide a detailed protocol for a cell-based assay to characterize the antagonistic activity of this compound on the 5-HT7 receptor by measuring its ability to inhibit agonist-induced cAMP accumulation in a human embryonic kidney (HEK-293) cell line stably expressing the human 5-HT7 receptor.

Signaling Pathway

The canonical signaling pathway initiated by the activation of the 5-HT7 receptor involves the Gs alpha subunit of its coupled G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. This compound acts as an antagonist at the 5-HT7 receptor, blocking the binding of agonists like 5-HT and thereby inhibiting this signaling cascade.

Diagram 1: 5-HT7 Receptor Signaling Pathway and Mechanism of Action of this compound.

Data Presentation

The following table presents illustrative data from a dose-response experiment where HEK-293 cells expressing the 5-HT7 receptor were stimulated with a fixed concentration of 5-HT in the presence of increasing concentrations of this compound. The intracellular cAMP levels were measured, and the percentage of inhibition was calculated relative to the response with 5-HT alone.

Note: The following data is for illustrative purposes to demonstrate a typical outcome and data presentation format. Actual results may vary.

DR4485 HCl (nM)Log [DR4485 HCl]Mean cAMP (nM)Standard Deviation% Inhibition
0 (Vehicle)-15.21.10%
0.1-1014.81.32.6%
1-912.50.917.8%
10-87.80.648.7%
100-72.10.386.2%
1000-61.20.292.1%
10000-51.10.292.8%
IC50 (nM) 10.5

Experimental Protocols

Cell Culture and Maintenance of HEK-293 Cells Stably Expressing 5-HT7 Receptor

This protocol outlines the standard procedure for culturing and maintaining HEK-293 cells that are stably transfected with the human 5-HT7 receptor.

  • Materials:

    • HEK-293 cell line stably expressing human 5-HT7 receptor

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Geneticin (G418) or other appropriate selection antibiotic

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA solution

    • T-75 cell culture flasks

    • Humidified incubator (37°C, 5% CO2)

  • Procedure:

    • Maintain the cells in a T-75 flask with DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Monitor cell confluency daily. Passage the cells when they reach 80-90% confluency.

    • To passage, aspirate the culture medium and wash the cell monolayer once with PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 2-5 minutes at 37°C, or until the cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing pre-warmed complete growth medium.

    • Continue to incubate the new flask under the same conditions.

cAMP Accumulation Assay Protocol

This protocol describes a competitive immunoassay for the quantitative determination of intracellular cAMP levels in response to 5-HT7 receptor stimulation and inhibition by this compound. This protocol is based on the use of a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Materials:

    • HEK-293 cells stably expressing human 5-HT7 receptor

    • Complete growth medium

    • White, opaque 96-well cell culture plates

    • This compound

    • 5-Hydroxytryptamine (Serotonin, 5-HT)

    • Forskolin (positive control)

    • 3-isobutyl-1-methylxanthine (IBMX)

    • Stimulation buffer (e.g., HBSS with HEPES and BSA)

    • cAMP assay kit and its components (lysis buffer, detection reagents)

    • Plate reader compatible with the chosen assay kit

  • Experimental Workflow:

cAMP_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment and Lysis cluster_detection Day 2: Detection and Analysis A Harvest and count HEK-293-5HT7 cells B Seed cells into a 96-well plate A->B C Incubate overnight (37°C, 5% CO2) B->C D Prepare DR4485 HCl and 5-HT dilutions E Pre-incubate cells with DR4485 HCl or vehicle D->E F Stimulate cells with 5-HT (agonist) E->F G Lyse cells to release intracellular cAMP F->G H Add cAMP detection reagents I Incubate as per kit instructions H->I J Read plate on a compatible plate reader I->J K Analyze data and calculate IC50 J->K

Diagram 2: Experimental Workflow for the cAMP Accumulation Assay.
  • Procedure:

    • Cell Seeding:

      • The day before the assay, harvest the HEK-293-5HT7 cells and resuspend them in a complete growth medium without the selection antibiotic.

      • Seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

      • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

    • Compound Preparation:

      • Prepare a stock solution of this compound in DMSO.

      • On the day of the assay, prepare serial dilutions of this compound in stimulation buffer.

      • Prepare a stock solution of 5-HT in stimulation buffer. The final concentration used for stimulation should be at its EC80 (the concentration that gives 80% of the maximal response), which should be determined in a prior agonist dose-response experiment.

      • Prepare a positive control solution of Forskolin.

    • Assay Performance:

      • Gently aspirate the culture medium from the wells.

      • Wash the cells once with 100 µL of pre-warmed stimulation buffer.

      • Add 50 µL of the this compound dilutions or vehicle (stimulation buffer with the same final concentration of DMSO) to the respective wells.

      • Incubate the plate for 20-30 minutes at 37°C.

      • Add 50 µL of the 5-HT solution to all wells except the basal and positive control wells. Add stimulation buffer to the basal control wells and Forskolin solution to the positive control wells.

      • Incubate the plate for 30 minutes at 37°C. The incubation time may require optimization.

    • Cell Lysis and cAMP Detection:

      • Follow the specific instructions provided with your cAMP assay kit for cell lysis and the addition of detection reagents. This typically involves adding a lysis buffer followed by the detection reagents (e.g., HTRF reagents, antibody-enzyme conjugates, or luciferase substrates).

      • Incubate the plate for the recommended time at room temperature, protected from light.

    • Data Acquisition and Analysis:

      • Read the plate using a plate reader compatible with the detection method of the kit (e.g., fluorescence, luminescence, or absorbance).

      • Construct a dose-response curve by plotting the percentage of inhibition of the 5-HT-induced cAMP signal against the logarithm of the this compound concentration.

      • Calculate the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) using a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope).

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound as a 5-HT7 receptor antagonist. By utilizing a cell-based cAMP accumulation assay, researchers can obtain quantitative data on the potency of this compound, which is essential for its further development as a pharmacological tool or therapeutic agent. Careful optimization of cell handling and assay conditions will ensure the generation of reproducible and reliable data.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental use of DR4485 hydrochloride, a high-affinity and selective 5-HT₇ antagonist, in mice and rats. The information is compiled from preclinical studies and is intended to guide researchers in designing their experimental protocols.

Summary of In Vivo Data

This compound has been utilized in research to investigate the role of the 5-HT₇ receptor in various physiological and pathological processes. While specific dosage studies for this compound are not widely published, data from studies on analogous 5-HT₇ antagonists provide a strong basis for dosage determination in mice and rats.

Table 1: Recommended Dosage of this compound and Analogous 5-HT₇ Antagonists in Rodents

CompoundSpeciesRoute of AdministrationDosage RangeTherapeutic Area InvestigatedReference
DR-4004MouseIntraperitoneal (i.p.)10 - 30 mg/kgAnxiety, Depression, Schizophrenia[1]
SB-269970RatIntraperitoneal (i.p.)1 - 10 mg/kgCognitive Deficits
SB-269970RatNot Specified10 - 30 mg/kgCircadian Rhythms

Experimental Protocols

Detailed methodologies for key experiments involving 5-HT₇ antagonists in rodents are outlined below. These protocols can be adapted for use with this compound.

Protocol 1: Assessment of Anxiolytic-like Effects in Mice (Elevated Plus Maze)

Objective: To evaluate the potential anxiolytic effects of this compound in mice. This protocol is adapted from studies using the 5-HT₇ antagonist DR-4004.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Male C57BL/6 mice (8-10 weeks old)

  • Elevated Plus Maze (EPM) apparatus

  • Video tracking software

Procedure:

  • Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.

  • Animal Dosing: Administer this compound (estimated effective dose range based on analogs: 10-30 mg/kg) or vehicle to mice via intraperitoneal (i.p.) injection 30 minutes before testing.

  • Habituation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • EPM Test:

    • Place a mouse at the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.

Workflow for Anxiolytic-like Effect Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Drug_Prep Prepare DR4485 HCl Solution Animal_Dosing Administer Drug/Vehicle (i.p.) Drug_Prep->Animal_Dosing Habituation Acclimate Mice to Testing Room Animal_Dosing->Habituation EPM_Test Elevated Plus Maze Test (5 min) Habituation->EPM_Test Data_Recording Record Arm Entries and Time EPM_Test->Data_Recording Data_Analysis Calculate % Open Arm Time & Entries Data_Recording->Data_Analysis Interpretation Interpret Anxiolytic-like Effect Data_Analysis->Interpretation

Caption: Experimental workflow for assessing anxiolytic-like effects.

Protocol 2: Evaluation of Antidepressant-like Effects in Mice (Tail Suspension Test)

Objective: To assess the potential antidepressant-like activity of this compound in mice. This protocol is based on studies with the 5-HT₇ antagonist DR-4004.

Materials:

  • This compound

  • Vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Tail suspension apparatus

  • Automated scoring software or trained observer

Procedure:

  • Drug Preparation: Prepare this compound solution as described in Protocol 1.

  • Animal Dosing: Administer this compound (estimated effective dose range: 10-30 mg/kg) or vehicle to mice via i.p. injection 60 minutes before the test.

  • Tail Suspension Test:

    • Suspend each mouse individually by its tail from a horizontal bar using adhesive tape.

    • The duration of the test is 6 minutes.

    • Record the total duration of immobility during the last 4 minutes of the test.

  • Data Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.

Protocol 3: Assessment of Cognitive Enhancement in a Rat Model of Cognitive Deficit

Objective: To investigate the potential of this compound to reverse cognitive deficits in rats. This protocol is adapted from studies using the 5-HT₇ antagonist SB-269970.

Materials:

  • This compound

  • Vehicle

  • Agent to induce cognitive deficit (e.g., scopolamine, MK-801)

  • Adult male Sprague-Dawley rats (250-300 g)

  • Apparatus for cognitive testing (e.g., Morris water maze, novel object recognition test)

Procedure:

  • Drug Preparation: Prepare this compound solution.

  • Induction of Cognitive Deficit: Administer the cognitive deficit-inducing agent according to established protocols.

  • Animal Dosing: Administer this compound (estimated effective dose range: 1-10 mg/kg) or vehicle via i.p. injection at a specified time relative to the cognitive test and the deficit-inducing agent.

  • Cognitive Testing: Conduct the chosen cognitive test to assess learning and memory.

  • Data Analysis: Compare the performance of the this compound-treated group with the vehicle-treated and control groups. An improvement in performance in the drug-treated group indicates a potential for cognitive enhancement.

Signaling Pathway

This compound acts as a selective antagonist at the 5-HT₇ receptor, which is a G-protein coupled receptor (GPCR). The binding of serotonin (B10506) (5-HT) to the 5-HT₇ receptor typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound is expected to inhibit this downstream signaling cascade.

Diagram of the 5-HT₇ Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor 5-HT₇ Receptor G_Protein Gαs Protein Receptor->G_Protein Activates Serotonin Serotonin (5-HT) Serotonin->Receptor Binds & Activates DR4485 DR4485 HCl DR4485->Receptor Binds & Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: 5-HT₇ receptor signaling and the inhibitory action of DR4485 HCl.

References

Application Notes and Protocols for DR4485 Hydrochloride Treatment in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DR4485 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of physiological processes within the central nervous system, including neuronal development, synaptic plasticity, and mood regulation. In primary neuronal cultures, the 5-HT7 receptor plays a crucial role in modulating neuronal morphology and function. Its activation is linked to two primary signaling cascades: the Gs-adenylyl cyclase-cAMP-PKA pathway and the G12-Rho GTPase pathway. These pathways converge to influence cytoskeletal dynamics, leading to changes in neurite outgrowth and synaptogenesis. This document provides detailed application notes and protocols for the use of this compound to investigate the role of the 5-HT7 receptor in primary neuronal cultures.

Data Presentation

The following tables summarize the key characteristics of this compound and provide a comparative overview of the effects of 5-HT7 receptor modulation in primary neuronal cultures, based on available data for selective antagonists.

Table 1: Compound Specifications for this compound

PropertyValueSource
IUPAC Name 6-chloro-2-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-1,2-dihydro-3H-pyrrolo[3,2,1-ij]quinolin-3-one;hydrochlorideTocris Bioscience
Molecular Formula C26H28Cl2N2O・HCl
Molecular Weight 491.88 g/mol
Purity ≥98% (HPLC)
Solubility Soluble in DMSO to 100 mM
Mechanism of Action Selective 5-HT7 receptor antagonist
Reported pKi 8.14

Table 2: Effects of 5-HT7 Receptor Antagonism on Neuronal Morphology

Cell TypeAntagonistConcentrationTreatment TimeObserved Effect on Neurite OutgrowthReference
Rat Hippocampal NeuronsSB2699701 µM24 hoursBlocked 5-HT-induced secondary neurite outgrowth[1]

Note: Specific quantitative data for this compound in primary neuronal cultures is limited. The provided data for SB269970, another selective 5-HT7 antagonist, can be used as a starting point for experimental design. Optimization of concentration and treatment time is recommended for this compound.

Signaling Pathways

The 5-HT7 receptor signals through two main pathways in neurons. This compound, as an antagonist, is expected to block these downstream effects when the receptor is stimulated by an agonist (e.g., serotonin or 5-CT).

Experimental_Workflow cluster_analysis Downstream Analysis Start Primary Neuronal Culture (e.g., Cortical, Hippocampal) Treatment Pre-incubation with This compound (or Vehicle) Start->Treatment CoTreatment Addition of 5-HT7 Agonist (e.g., 5-HT) Treatment->CoTreatment Incubation Incubation (Time-dependent) CoTreatment->Incubation Morphology Neurite Outgrowth Analysis (Immunocytochemistry) Incubation->Morphology Signaling Signaling Pathway Analysis (Western Blot for pERK, pAkt, etc.) Incubation->Signaling Viability Cell Viability Assay (e.g., MTT, LDH) Incubation->Viability

References

Application Notes and Protocols for Immunofluorescence Staining of DR4485 Hydrochloride Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization and quantify the expression levels of specific proteins within cells.[1][2] This method relies on the specificity of antibodies to bind to a target antigen, with a fluorescent dye conjugated to the antibody enabling detection via fluorescence microscopy. This application note provides a detailed protocol for performing immunofluorescence staining on cells treated with DR4485 hydrochloride, a novel therapeutic candidate. The protocol outlines cell culture and treatment, fixation, permeabilization, and immunostaining steps. Additionally, it describes a hypothetical signaling pathway affected by this compound and presents a framework for quantitative analysis of treatment effects.

Hypothetical Mechanism of Action of this compound

For the purpose of this application note, we will hypothesize that this compound is an inhibitor of the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many diseases, including cancer.[3] By inhibiting a key kinase in this pathway, this compound is presumed to induce apoptosis and inhibit cell growth. Immunofluorescence can be employed to visualize and quantify changes in the expression or localization of downstream targets of this pathway, such as the translocation of transcription factors or the expression of apoptosis-related proteins.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding : Seed cells onto sterile glass coverslips placed in a multi-well plate or directly into chamber slides at an appropriate density to achieve approximately 70% confluency at the time of treatment.[1][4] Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2. To enhance cell adherence, coverslips can be pre-treated with poly-L-lysine.[1]

  • Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment : Aspirate the old medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle-only control group. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Immunofluorescence Staining Protocol

This protocol is an indirect immunofluorescence method, which offers signal amplification and flexibility.[1]

Reagents and Buffers:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic, handle in a fume hood).

  • Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS.

  • Blocking Buffer: 1X PBS with 5% Normal Goat Serum and 0.3% Triton X-100.[5]

  • Antibody Dilution Buffer: 1X PBS with 1% BSA and 0.3% Triton X-100.[5]

  • Primary Antibody (specific to the target of interest)

  • Fluorochrome-conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Staining Procedure:

  • Fixation : After treatment, aspirate the culture medium and gently wash the cells twice with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[4][5]

  • Washing : Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[5]

  • Permeabilization : If the target protein is intracellular, permeabilize the cells by incubating with Permeabilization Buffer for 10-20 minutes at room temperature.[2]

  • Washing : Wash the cells three times with PBS for 5 minutes each.

  • Blocking : Block non-specific antibody binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature.[5]

  • Primary Antibody Incubation : Dilute the primary antibody in the Antibody Dilution Buffer to its optimal concentration. Aspirate the blocking solution and add the diluted primary antibody to the cells. Incubate overnight at 4°C in a humidified chamber.[1][5]

  • Washing : Wash the cells three times with PBST (PBS with 0.1% Triton X-100) for 5 minutes each.[1]

  • Secondary Antibody Incubation : Dilute the fluorochrome-conjugated secondary antibody in the Antibody Dilution Buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.[5]

  • Washing : Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Counterstaining : Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

  • Washing : Wash the cells a final two times with PBS.

  • Mounting : Carefully mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging : Visualize the stained cells using a fluorescence or confocal microscope. Capture images using appropriate filters for each fluorochrome.

Data Presentation and Quantitative Analysis

The effects of this compound can be quantified by measuring the fluorescence intensity of the target protein.[6][7] Image analysis software can be used to measure the mean fluorescence intensity per cell or within a specific subcellular compartment. The results can be presented in a tabular format for clear comparison.

Table 1: Quantitative Analysis of Target Protein Expression Following this compound Treatment

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Control
Vehicle Control0150.2± 12.51.0
DR44851125.8± 10.30.84
DR4485585.4± 9.10.57
DR44851050.1± 6.80.33

Visualizations

G cluster_workflow Immunofluorescence Experimental Workflow prep Cell Seeding & Treatment with this compound fix Fixation (4% PFA) prep->fix perm Permeabilization (0.1% Triton X-100) fix->perm block Blocking (5% Normal Goat Serum) perm->block primary_ab Primary Antibody Incubation (Overnight at 4°C) block->primary_ab secondary_ab Secondary Antibody Incubation (1-2 hours at RT) primary_ab->secondary_ab mount Counterstain & Mount secondary_ab->mount image Image Acquisition & Analysis mount->image

Caption: Experimental workflow for immunofluorescence staining.

G cluster_pathway Hypothetical PI3K/Akt Signaling Pathway Inhibition by this compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation DR4485 DR4485 Hydrochloride DR4485->Akt inhibits

Caption: Inhibition of the PI3K/Akt pathway by this compound.

References

Application Notes and Protocols for Determining DR4485 Hydrochloride Activity via cAMP Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

DR4485 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT7 receptor.[1][2][3] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound is expected to inhibit the agonist-induced production of cAMP. This document provides a detailed protocol for quantifying the inhibitory activity of this compound on 5-HT7 receptor signaling using a competitive immunoassay to measure intracellular cAMP levels.

Principle of the Assay:

This protocol describes a method to determine the potency of this compound as a 5-HT7 receptor antagonist. The assay measures the inhibition of cAMP accumulation induced by a 5-HT7 receptor agonist (e.g., 5-Hydroxytryptamine, 5-HT) in a cell line recombinantly expressing the human 5-HT7 receptor (e.g., HEK-293 cells). The intracellular cAMP levels are quantified using a competitive enzyme immunoassay. In this assay, free cAMP in the cell lysate competes with a fixed amount of labeled cAMP for a limited number of binding sites on a specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

Data Presentation

Table 1: Materials and Reagents

Material/ReagentSupplierCatalog Number
HEK-293 cells expressing human 5-HT7 receptor(Internal or Commercial)N/A
This compoundTocris Bioscience4485
5-Hydroxytryptamine (Serotonin)Sigma-AldrichH9523
cAMP Assay Kit (e.g., ELISA)R&D SystemsKGE002B
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco10270106
Penicillin-StreptomycinGibco15140122
Trypsin-EDTAGibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
3-isobutyl-1-methylxanthine (IBMX)Sigma-AldrichI5879
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD8418

Table 2: Example Data - Inhibition of 5-HT-induced cAMP Production by this compound

DR4485 HCl Concentration (nM)5-HT (10 nM) Induced cAMP (pmol/mL)% Inhibition
0 (Vehicle)150.20
0.1135.89.6
1105.130.0
1075.549.7
10040.173.3
100015.389.8
Basal (No 5-HT)12.5N/A

Experimental Protocols

1. Cell Culture and Seeding:

  • Culture HEK-293 cells stably expressing the human 5-HT7 receptor in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Two days before the assay, detach cells using Trypsin-EDTA and seed them into a 96-well cell culture plate at a density of 20,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24-48 hours to allow for cell adherence and growth to a confluent monolayer.

2. Preparation of Compounds:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a 1 mM stock solution of 5-HT in sterile water.

  • On the day of the experiment, prepare serial dilutions of this compound in assay buffer (e.g., serum-free DMEM containing 0.5 mM IBMX) to achieve final assay concentrations ranging from 0.1 nM to 1 µM.

  • Prepare the 5-HT agonist solution in assay buffer at a concentration that elicits a submaximal response (EC80), which should be predetermined. For this protocol, we will use a final concentration of 10 nM.

3. cAMP Assay Protocol (Antagonist Mode):

  • Carefully remove the culture medium from the 96-well plate.

  • Wash the cells once with 100 µL of pre-warmed PBS.

  • Add 50 µL of the various concentrations of this compound (or vehicle control) to the respective wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Following the pre-incubation, add 50 µL of the 5-HT agonist solution to all wells except the basal control wells (which receive 50 µL of assay buffer).

  • Incubate the plate at 37°C for 15 minutes.

  • Terminate the reaction by aspirating the medium and adding 100 µL of the lysis buffer provided in the cAMP assay kit.

  • Incubate for 10 minutes at room temperature with gentle shaking to ensure complete cell lysis.

  • Proceed with the cAMP measurement following the manufacturer's instructions for the chosen cAMP assay kit (e.g., ELISA, HTRF, AlphaScreen).

4. Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the assay kit.

  • Determine the concentration of cAMP in each sample by interpolating from the standard curve.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (cAMP_DR4485 - cAMP_basal) / (cAMP_agonist - cAMP_basal)]

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

G cluster_workflow Experimental Workflow A Seed 5-HT7 expressing HEK-293 cells in 96-well plate B Pre-incubate cells with this compound or vehicle A->B C Stimulate cells with 5-HT (agonist) B->C D Lyse cells to release intracellular cAMP C->D E Quantify cAMP levels using a competitive immunoassay D->E F Data Analysis: Calculate % inhibition and determine IC50 E->F

Caption: Experimental workflow for the cAMP assay to determine this compound activity.

G cluster_pathway 5-HT7 Receptor Signaling Pathway and Inhibition by DR4485 agonist 5-HT (Agonist) receptor 5-HT7 Receptor agonist->receptor Activates g_protein Gs Protein receptor->g_protein Activates antagonist This compound antagonist->receptor Inhibits ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Downstream Effectors (e.g., PKA) camp->pka Activates

Caption: Signaling pathway of the 5-HT7 receptor and the inhibitory action of this compound.

References

Application Note and Protocol: Preparation of DR4485 Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of DR4485 hydrochloride, a high-affinity and selective 5-HT₇ antagonist.[1][2] Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results. The procedures outlined include necessary calculations, solvent selection, and best practices for laboratory safety.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. All quantitative data is summarized in the table below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride[3]
Molecular Formula C₂₆H₂₈Cl₂N₂O·HCl[1]
Molecular Weight 491.88 g/mol [1][3]
CAS Number 402942-53-4[1][3]
Appearance Crystalline solid[4]
Purity ≥98%[1]
Solubility Soluble to 100 mM in Dimethyl Sulfoxide (DMSO)[1]
Storage (Solid) Desiccate at room temperature. For long-term storage, -20°C is recommended.[1][4]
Storage (Solution) Store stock solutions in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Safety and Handling Precautions

This compound should be handled with care in a laboratory setting. The toxicological properties have not been thoroughly investigated.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling the compound.

  • Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[6] An eyewash station and safety shower should be readily accessible.[6]

  • First Aid:

    • Skin Contact: Wash the affected area immediately with soap and plenty of water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes.[5]

    • Inhalation: Move the person to fresh air.[5]

    • Ingestion: Rinse mouth with water and seek medical attention.[5]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a concentrated stock solution of this compound in DMSO. DMSO is the recommended solvent due to the compound's high solubility.[1]

Materials and Equipment
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Sonicator bath

Calculation of Required Mass

To prepare a stock solution of a specific molar concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

Table 2: Reconstitution Volumes for this compound (MW = 491.88)

Target ConcentrationFor 1 mg of CompoundFor 5 mg of CompoundFor 10 mg of Compound
1 mM 2.033 mL10.165 mL20.330 mL
10 mM 203.3 µL1.017 mL2.033 mL
50 mM 40.7 µL203.3 µL406.6 µL
100 mM 20.3 µL101.7 µL203.3 µL

Note: These values are calculated based on the molecular weight of 491.88.[1] Batch-specific molecular weights may vary slightly; refer to the Certificate of Analysis for the most accurate value.

Step-by-Step Procedure
  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a clean, dry microcentrifuge tube or vial on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the powder.

  • Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store the aliquots upright in a freezer at -20°C or -80°C. Ensure tubes are clearly labeled with the compound name, concentration, solvent, and date of preparation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_workflow This compound Stock Solution Workflow start Start equilibrate Equilibrate Compound Vial start->equilibrate 1 weigh Weigh DR4485·HCl Powder equilibrate->weigh 2 calculate Calculate Solvent Volume weigh->calculate 3 add_solvent Add DMSO calculate->add_solvent 4 dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve 5 aliquot Aliquot for Single Use dissolve->aliquot 6 store Store at -20°C or -80°C aliquot->store 7 end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes: Inducing Autophagy in Cancer Cells with DR4485 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Autophagy is a conserved cellular process for the degradation of dysfunctional or unnecessary cellular components through the lysosomal machinery. In the context of cancer, autophagy plays a dual role, acting as a tumor suppressor in the early stages and promoting tumor survival in established tumors by providing recycled metabolites and removing damaged organelles.[1][2][3] The induction of autophagy can, under certain circumstances, lead to cancer cell death, making it a promising target for cancer therapy.[1][4] DR4485 hydrochloride is a novel investigational compound that has been shown to induce autophagy in various cancer cell lines. These application notes provide an overview of the mechanism of action, key signaling pathways, and protocols for studying the effects of this compound on autophagy in cancer cells.

Mechanism of Action

While the precise mechanism of this compound is under investigation, it is hypothesized to modulate key regulatory pathways of autophagy. The induction of autophagy is a tightly regulated process involving several signaling pathways, most notably the PI3K/AKT/mTOR and AMPK pathways.[3][5][6] Many anticancer agents induce autophagy as a cellular stress response.[7][8] this compound is believed to induce autophagic flux, leading to the formation of autophagosomes and their subsequent fusion with lysosomes for degradation of cellular contents.

Key Signaling Pathways

The induction of autophagy by this compound is likely to involve one or more of the following signaling pathways:

  • mTOR Signaling: The mechanistic target of rapamycin (B549165) (mTOR) is a central negative regulator of autophagy.[9] Inhibition of mTOR signaling, often activated in cancer, is a common mechanism for autophagy induction.[10][11]

  • AMPK Signaling: AMP-activated protein kinase (AMPK) is a key energy sensor that can activate autophagy in response to low cellular energy levels.[10][11]

  • Beclin-1 Complex: The formation of the Beclin-1/Vps34 complex is a critical step in the initiation of autophagosome formation.[12]

  • LC3 Processing: The conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy.[10]

Below is a diagram illustrating the general signaling pathway of autophagy induction.

AutophagySignaling cluster_upstream Upstream Signals cluster_regulation Regulatory Pathways cluster_execution Autophagosome Formation cluster_degradation Degradation DR4485_hydrochloride DR4485 hydrochloride AMPK AMPK DR4485_hydrochloride->AMPK mTORC1 mTORC1 DR4485_hydrochloride->mTORC1 Inhibits Cellular_Stress Cellular Stress (e.g., Nutrient Deprivation) Cellular_Stress->AMPK Cellular_Stress->mTORC1 Inhibits ULK1_Complex ULK1 Complex AMPK->ULK1_Complex Activates mTORC1->ULK1_Complex Inhibits PI3KC3_Complex Beclin-1/Vps34 Complex ULK1_Complex->PI3KC3_Complex Activates Autophagosome_Nucleation Autophagosome Nucleation PI3KC3_Complex->Autophagosome_Nucleation LC3_Lipidation LC3-I to LC3-II Conversion Autophagosome_Nucleation->LC3_Lipidation Autophagosome Autophagosome LC3_Lipidation->Autophagosome Autolysosome Autolysosome (Degradation of Cargo) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion

Figure 1: Simplified signaling pathway of autophagy induction.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from experiments investigating the effects of this compound.

Table 1: Cell Viability (IC50) of this compound

Cancer Cell LineIC50 (µM) after 48h
MCF-7Data to be filled
HeLaData to be filled
A549Data to be filled
HCT116Data to be filled

Table 2: Quantification of Autophagic Markers by Western Blot

TreatmentLC3-II/Actin Ratio (Fold Change)p62/Actin Ratio (Fold Change)
Control1.01.0
DR4485 (10 µM)Data to be filledData to be filled
DR4485 (20 µM)Data to be filledData to be filled
DR4485 + Bafilomycin A1Data to be filledData to be filled

Table 3: Quantification of LC3 Puncta by Immunofluorescence

TreatmentAverage LC3 Puncta per Cell
ControlData to be filled
DR4485 (20 µM)Data to be filled
Chloroquine (B1663885) (Positive Control)Data to be filled

Experimental Protocols

Below are detailed protocols for key experiments to assess the induction of autophagy by this compound.

1. Cell Culture and Treatment

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116).

  • Culture Medium: Recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in appropriate plates and allow them to attach overnight. Treat cells with varying concentrations of this compound for the desired time periods (e.g., 24, 48 hours).

2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells (5 x 10³ cells/well) in a 96-well plate and treat with this compound.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

3. Western Blot Analysis

This protocol is used to detect changes in the expression of key autophagy-related proteins.[13]

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound.

    • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-LC3, anti-p62, anti-Actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Immunofluorescence for LC3 Puncta Formation

This method is used to visualize the formation of autophagosomes.[13]

  • Procedure:

    • Grow cells on coverslips in 12-well plates.

    • Treat the cells with this compound.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

    • Incubate with an anti-LC3 primary antibody overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear staining.

    • Visualize the cells using a fluorescence microscope. The formation of distinct punctate structures indicates autophagosome formation.

5. Autophagic Flux Assay

To determine if this compound induces a complete autophagic process (autophagic flux), co-treatment with a lysosomal inhibitor is necessary.[6]

  • Procedure:

    • Pre-treat cells with an autophagy inhibitor such as bafilomycin A1 (100 nM) or chloroquine (50 µM) for 1 hour before adding this compound.

    • Continue the co-incubation for the desired time period.

    • Assess the accumulation of LC3-II by Western blot. A further increase in the LC3-II level in the presence of the inhibitor compared to this compound alone indicates a functional autophagic flux.

The following diagram outlines a typical experimental workflow for studying this compound-induced autophagy.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture 1. Cancer Cell Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Western_Blot 3b. Western Blot (LC3, p62) Treatment->Western_Blot IF 3c. Immunofluorescence (LC3 Puncta) Treatment->IF Flux_Assay 3d. Autophagic Flux Assay Treatment->Flux_Assay IC50_Calc 4a. IC50 Calculation Viability->IC50_Calc Protein_Quant 4b. Protein Quantification Western_Blot->Protein_Quant Puncta_Count 4c. Puncta Quantification IF->Puncta_Count Flux_Analysis 4d. Flux Determination Flux_Assay->Flux_Analysis Conclusion Evaluate Autophagy Inducing Potential IC50_Calc->Conclusion Protein_Quant->Conclusion Puncta_Count->Conclusion Flux_Analysis->Conclusion

Figure 2: General experimental workflow for studying autophagy.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Major Depressive Disorder (MDD) is a debilitating psychiatric condition with a significant impact on global health. Preclinical research relies on robust animal models that recapitulate aspects of the depressive phenotype to screen and characterize novel therapeutic compounds. This document provides detailed protocols for evaluating the antidepressant-like effects of DR4485 hydrochloride using three widely validated behavioral paradigms: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Unpredictable Mild Stress (CUMS) model.

Mechanism of Action (Hypothetical)

While the precise mechanism of this compound is under investigation, it is hypothesized to modulate key signaling pathways implicated in neuroplasticity and mood regulation. Evidence suggests that depression is associated with neuronal atrophy and reduced synaptic plasticity in brain regions like the hippocampus and prefrontal cortex.[1][2] Many effective antidepressants, from classic selective serotonin (B10506) reuptake inhibitors (SSRIs) to rapid-acting agents like ketamine, are thought to exert their therapeutic effects by reversing these structural deficits.[1][3] This is often achieved through the activation of neurotrophic factor signaling, such as the brain-derived neurotrophic factor (BDNF) pathway, and the downstream stimulation of cascades like the mTOR pathway, which promotes protein synthesis necessary for synaptogenesis.[4][5][6] this compound may act on one or more nodes within these pathways to restore normal neuronal function.

Key Behavioral Assays

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for assessing antidepressant efficacy.[7] It is based on the principle that when placed in an inescapable, stressful situation (a cylinder of water), animals will eventually adopt an immobile posture.[8] This immobility is interpreted as a state of "behavioral despair," which is reduced by effective antidepressant treatment.[7]

Experimental Protocol

  • Apparatus: A transparent Plexiglas cylinder (20 cm in diameter, 30 cm in height) filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom.[7]

  • Procedure:

    • Administer this compound or vehicle to mice at the desired dose and time point before the test.

    • Gently place each mouse individually into the cylinder of water.

    • The total test duration is 6 minutes.[7]

    • Record the duration of immobility during the last 4 minutes of the test.[9] Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.[8]

    • After the 6-minute session, remove the mouse from the water, dry it with a towel, and return it to its home cage.

  • Data Analysis: The primary endpoint is the duration of immobility. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Tail Suspension Test (TST)

Similar to the FST, the TST is a behavioral despair model used to screen for potential antidepressant drugs.[10] The test involves suspending mice by their tails, and the duration of immobility is measured as an indicator of a depression-like state.[11] Antidepressants typically reduce the time spent immobile.[12]

Experimental Protocol

  • Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended. Medical adhesive tape is used to secure the tail.

  • Procedure:

    • Administer this compound or vehicle to mice prior to the test.

    • Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail. The mouse should be suspended high enough that it cannot reach any surfaces.[10]

    • The test duration is typically 6 minutes.[10][11]

    • Record the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[12]

    • After the test, remove the mouse from the suspension and return it to its home cage.

  • Data Analysis: The key measure is the total duration of immobility. A reduction in immobility time for the this compound group relative to the vehicle group indicates potential antidepressant activity.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model has high face and predictive validity for depression, as it induces a state of anhedonia (a core symptom of depression) and other depression-like behaviors by exposing rodents to a series of mild, unpredictable stressors over an extended period.[13][14] The efficacy of a compound in reversing these deficits, particularly after chronic treatment, is a strong indicator of antidepressant potential.[13]

Experimental Protocol

  • Stress Regimen (4-6 weeks):

    • House mice individually.

    • Apply a different mild stressor each day according to a randomized schedule. Stressors may include:

      • Cage tilt (45°) for several hours.[15]

      • Damp bedding.[14]

      • Reversal of the light/dark cycle.[14]

      • Social isolation or crowding.

      • Shallow water bath.[14]

      • Removal of bedding for a period.[14]

  • Drug Administration: this compound or vehicle can be administered daily, typically starting after the initial 2-3 weeks of the stress protocol and continuing until the end.

  • Behavioral Readout (Sucrose Preference Test - SPT): The SPT is used to measure anhedonia.[16]

    • Habituation: For 48-72 hours, habituate the mice to two drinking bottles in their home cage.[16][17]

    • Testing: Following a period of food and water deprivation (e.g., 24 hours), present each mouse with two pre-weighed bottles: one containing 1% sucrose (B13894) solution and the other containing plain water.[18]

    • Measure the consumption from each bottle over a defined period (e.g., 1-2 hours).[18]

    • Calculate sucrose preference as: (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100%.[18]

  • Data Analysis: A significant increase in sucrose preference in the CUMS group treated with this compound, compared to the vehicle-treated CUMS group, suggests that the compound can reverse anhedonia-like behavior.

Data Presentation

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test

Treatment GroupDose (mg/kg)NImmobility Time (seconds) ± SEM
Vehicle-10185.4 ± 12.2
DR4485 HCl1010130.7 ± 9.8
DR4485 HCl201098.2 ± 8.5
Fluoxetine2010105.1 ± 9.1
p < 0.05, **p < 0.01 compared to Vehicle group

Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test

Treatment GroupDose (mg/kg)NImmobility Time (seconds) ± SEM
Vehicle-10160.3 ± 10.5
DR4485 HCl1010115.6 ± 8.9
DR4485 HCl201085.4 ± 7.7
Imipramine151090.2 ± 8.1
p < 0.05, **p < 0.01 compared to Vehicle group

Table 3: Effect of Chronic this compound on Sucrose Preference in the CUMS Model

Treatment GroupDose (mg/kg/day)NSucrose Preference (%) ± SEM
Control (No Stress)Vehicle1085.2 ± 3.4
CUMS + VehicleVehicle1055.8 ± 4.1#
CUMS + DR4485 HCl201078.9 ± 3.8
CUMS + Fluoxetine201075.4 ± 4.0
#p < 0.01 compared to Control group; **p < 0.01 compared to CUMS + Vehicle group

Visualizations

Experimental Workflows

FST_Workflow cluster_prep Preparation cluster_test Forced Swim Test cluster_analysis Data Analysis acclimatize Acclimatize Mice drug_admin Administer DR4485 HCl or Vehicle acclimatize->drug_admin place_in_water Place Mouse in Water Cylinder (6 min) drug_admin->place_in_water record Record Immobility (last 4 min) place_in_water->record analyze Compare Immobility Time Between Groups record->analyze

Caption: Workflow for the Forced Swim Test (FST).

TST_Workflow cluster_prep Preparation cluster_test Tail Suspension Test cluster_analysis Data Analysis acclimatize Acclimatize Mice drug_admin Administer DR4485 HCl or Vehicle acclimatize->drug_admin suspend Suspend Mouse by Tail (6 min) drug_admin->suspend record Record Total Immobility Time suspend->record analyze Compare Immobility Time Between Groups record->analyze CUMS_Workflow stress Chronic Unpredictable Mild Stress (4-6 weeks) treatment Chronic Daily Treatment (DR4485 HCl or Vehicle) stress->treatment spt Sucrose Preference Test (SPT) to Measure Anhedonia treatment->spt analysis Compare Sucrose Preference Between Groups spt->analysis Signaling_Pathway cluster_stress Chronic Stress cluster_treatment DR4485 HCl Treatment stress Chronic Stress dec_bdnf ↓ BDNF stress->dec_bdnf atrophy Neuronal Atrophy Synaptic Loss dec_bdnf->atrophy outcome Behavioral Outcome atrophy->outcome Depressive Phenotype DR4485 DR4485 HCl inc_bdnf ↑ BDNF Signaling DR4485->inc_bdnf mTOR ↑ mTOR Activation inc_bdnf->mTOR synthesis ↑ Synaptic Protein Synthesis mTOR->synthesis plasticity ↑ Synaptogenesis & Neuroplasticity synthesis->plasticity plasticity->outcome Antidepressant Effects

References

Application Notes and Protocols for DR4485 Hydrochloride In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Introduction

This document provides comprehensive, generalized protocols for the in vivo delivery of a selective 5-HT7 antagonist, using data from the well-characterized compound SB-269970 as a representative example. These protocols for oral and intraperitoneal administration are based on established methodologies and can serve as a starting point for designing in vivo studies with DR4485 hydrochloride. Additionally, this document outlines the 5-HT7 receptor signaling pathway to provide a mechanistic context for the action of this compound.

Mechanism of Action: 5-HT7 Receptor Signaling Pathway

This compound exerts its effects by blocking the 5-HT7 receptor. The activation of the 5-HT7 receptor by its endogenous ligand, serotonin (B10506) (5-HT), initiates two primary signaling cascades through its coupling to Gs and G12 G-proteins. The Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The G12 pathway activates small Rho GTPases, influencing cytoskeletal dynamics and gene transcription. By antagonizing this receptor, this compound can modulate these downstream cellular processes.

5-HT7 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT7 Receptor g_protein_s Gs receptor->g_protein_s Activates g_protein_12 G12 receptor->g_protein_12 Activates ac Adenylyl Cyclase (AC) g_protein_s->ac Stimulates rho Rho GTPases (e.g., RhoA, Cdc42) g_protein_12->rho Activates camp cAMP ac->camp Converts ATP to serotonin Serotonin (5-HT) serotonin->receptor Activates dr4485 DR4485 HCl (Antagonist) dr4485->receptor Blocks pka Protein Kinase A (PKA) camp->pka Activates cellular_response_s Downstream Cellular Responses (e.g., Gene Transcription, Synaptic Plasticity) pka->cellular_response_s Leads to cellular_response_12 Downstream Cellular Responses (e.g., Cytoskeletal Rearrangement, Neurite Outgrowth) rho->cellular_response_12 Leads to

Figure 1: 5-HT7 Receptor Signaling Pathway.

In Vivo Delivery Data (Representative Compound: SB-269970)

The following table summarizes in vivo administration data for the selective 5-HT7 antagonist SB-269970, which can be used as a reference for designing studies with this compound.

Animal ModelAdministration RouteDose Range (mg/kg)VehicleKey FindingsReference
Male C57BL6/J miceIntraperitoneal (i.p.)3 - 30Not specifiedBlocked amphetamine and ketamine-induced hyperactivity.[3]
Male Wistar ratsIntraperitoneal (i.p.)0.3 - 1Not specifiedAmeliorated ketamine-induced cognitive deficits.
Male Albino Swiss miceIntraperitoneal (i.p.)5 - 10Not specifiedShowed antidepressant-like activity in forced swim and tail suspension tests.[4]
Male Sprague-Dawley ratsIntraperitoneal (i.p.)1.25Not specifiedPrevented stress-induced modifications of synaptic plasticity.[5]
Male Wistar ratsIntraperitoneal (i.p.)2Not specifiedReversed cognitive deficits induced by MK-801.[6]

Experimental Protocols

Disclaimer: The following protocols are generalized procedures. Specific details such as drug concentration, vehicle, and dosing volume should be optimized for your specific experimental needs and animal model, and must be approved by your institution's Animal Care and Use Committee.

Protocol 1: Oral Gavage Administration in Rodents

Oral gavage is a common method for direct and precise oral administration of substances. Given that this compound is orally bioavailable, this is a primary recommended route.

Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile water, saline, 0.5% methylcellulose)

  • Gavage needles (flexible or stainless steel with a ball tip; size appropriate for the animal, e.g., 18-20 gauge for mice, 16-18 gauge for rats)[7][8]

  • Syringes

  • Animal scale

Procedure:

  • Preparation:

    • Accurately weigh the animal to calculate the correct dose volume. The maximum recommended volume for oral gavage is typically 10 ml/kg for mice and rats[7][8].

    • Prepare the dosing solution of this compound in the chosen vehicle. Ensure the compound is fully dissolved or suspended. Warm the solution to room or body temperature to minimize animal discomfort.

    • Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib or xiphoid process. Mark the needle to prevent over-insertion[7][8].

  • Restraint:

    • Mice: Restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head. The body should be held in a vertical position[9].

    • Rats: Hold the rat firmly by the thoracic region, supporting the lower body. Gently extend the head back to create a straight line through the neck and esophagus[7].

  • Administration:

    • With the animal securely restrained and its head tilted slightly upwards, insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Gently advance the needle along the upper palate towards the back of the throat. The animal should swallow as the needle enters the esophagus. The needle should pass with minimal resistance[8]. If resistance is met, withdraw and reposition. Do not force the needle.

    • Advance the needle to the pre-measured depth.

    • Administer the solution slowly and steadily.

    • After administration, gently remove the needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea[10].

    • Continue to monitor the animal's well-being according to your approved protocol.

Protocol 2: Intraperitoneal (IP) Injection in Rodents

Intraperitoneal injection is another common route for systemic drug delivery in preclinical studies.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline, PBS)

  • Sterile syringes and needles (size appropriate for the animal, e.g., 25-27 gauge for mice, 23-25 gauge for rats)[11]

  • 70% alcohol swabs

  • Animal scale

Procedure:

  • Preparation:

    • Weigh the animal to calculate the appropriate injection volume. The maximum recommended IP injection volume is typically 10 ml/kg[11][12].

    • Prepare a sterile solution of this compound in the chosen vehicle.

    • Draw the calculated volume into a sterile syringe.

  • Restraint:

    • Restrain the animal in dorsal recumbency (on its back), tilting the head downwards. This allows the abdominal organs to shift away from the injection site.

    • A two-person technique is often preferred for rats, with one person restraining and the other injecting[11].

  • Administration:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum (on the left side) and the urinary bladder[11][13].

    • Clean the injection site with an alcohol swab.

    • Insert the needle, bevel up, at a 30-45 degree angle into the abdominal cavity[12].

    • Before injecting, gently aspirate to ensure no fluid (e.g., blood, urine, intestinal contents) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.

    • If aspiration is clear, inject the solution smoothly.

    • Withdraw the needle swiftly.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions, such as signs of pain or distress at the injection site.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vivo study investigating the effects of a 5-HT7 antagonist.

In Vivo Experimental Workflow cluster_treatment Treatment Phase start Start: Experimental Design acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization baseline Baseline Behavioral Testing (Optional) acclimatization->baseline grouping Random Assignment to Groups (Vehicle vs. Drug) baseline->grouping drug_prep Prepare DR4485 HCl Solution grouping->drug_prep administration Administer Drug/Vehicle (e.g., Oral Gavage or IP Injection) drug_prep->administration behavioral Behavioral Testing (e.g., Forced Swim Test, Elevated Plus Maze) administration->behavioral tissue Tissue Collection (e.g., Brain, Blood) behavioral->tissue analysis Data Analysis (Biochemical, Statistical) tissue->analysis end End: Conclusion analysis->end

Figure 2: General In Vivo Experimental Workflow.

References

Troubleshooting & Optimization

DR4485 hydrochloride solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of DR4485 hydrochloride in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, quantitative aqueous solubility data for this compound is limited. The guidance provided here is based on the chemical properties of hydrochloride salts and general principles of compound solubility. We strongly recommend performing small-scale solubility tests to determine the optimal dissolution conditions for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Information from suppliers indicates that stock solutions of up to 100 mM can be prepared in DMSO.[2] Specific quantitative data on its solubility in aqueous buffers like PBS or water is not consistently provided in available literature. As a hydrochloride salt of a complex organic molecule, its aqueous solubility is expected to be pH-dependent.

Q2: Why is my this compound not dissolving in water or PBS?

As a hydrochloride salt, DR4485 is the salt of a likely basic parent compound. Such compounds typically exhibit higher solubility in acidic conditions. Neutral or alkaline aqueous solutions (like standard PBS at pH 7.4) can lead to the conversion of the hydrochloride salt back to its less soluble free base form, resulting in poor dissolution or precipitation.

Q3: How should I prepare aqueous working solutions from a DMSO stock?

When preparing aqueous working solutions from a DMSO stock, it is crucial to add the DMSO stock to the aqueous buffer slowly and with constant mixing. This helps to avoid localized high concentrations of the compound that can lead to precipitation. It is also important to ensure that the final concentration of DMSO in the aqueous medium is kept low (typically below 0.5%) to prevent solvent effects in biological assays.

Q4: Is this compound stable in aqueous solutions?

The stability of hydrochloride salts in aqueous solutions can be pH- and temperature-dependent. For some hydrochloride compounds, maximum stability is found at a slightly acidic pH.[3][4] It is generally recommended to prepare aqueous solutions of this compound fresh for each experiment. If short-term storage is necessary, it should be done at a low temperature (e.g., 2-8°C), and a stability test for your specific solvent and concentration is advisable.

Troubleshooting Guide

Problem 1: The this compound powder is not dissolving in my aqueous buffer.

  • Question: I am trying to directly dissolve this compound powder in PBS (pH 7.4), but it is not dissolving completely. What should I do?

  • Answer:

    • Adjust the pH: The insolubility is likely due to the neutral pH of the buffer. Try acidifying your buffer. Prepare a small test solution and lower the pH with a small amount of dilute HCl (e.g., to pH 4-5).

    • Use a different buffer system: Consider using a citrate (B86180) buffer system, which is naturally acidic.

    • Gentle Heating: Gently warm the solution in a water bath (e.g., to 37°C) while stirring. Avoid excessive heat, as it may degrade the compound.

    • Sonication: Use a sonicator bath to provide mechanical energy to aid dissolution.

    • Prepare a stock in organic solvent: If direct dissolution in an aqueous buffer is unsuccessful, prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.

Problem 2: A precipitate forms when I dilute my DMSO stock solution into an aqueous buffer.

  • Question: I have a 10 mM stock solution of this compound in DMSO. When I add it to my cell culture medium, a precipitate forms. How can I prevent this?

  • Answer:

    • Lower the Final Concentration: You may be exceeding the solubility limit of the compound in the aqueous medium. Try preparing a more dilute working solution.

    • Stepwise Dilution: Add the DMSO stock solution to the buffer slowly, drop by drop, while vortexing or stirring vigorously. This prevents localized high concentrations that can trigger precipitation.

    • Increase the Volume of the Aqueous Phase: Add the DMSO stock to a larger volume of the aqueous buffer to ensure rapid dilution.

    • Check the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally <0.5%) to minimize its contribution to solubility and potential cellular toxicity.

Problem 3: My prepared aqueous solution of this compound is cloudy.

  • Question: My aqueous solution of this compound appears hazy or cloudy. What is the cause?

  • Answer: Cloudiness can indicate several issues:

    • Incomplete Dissolution: The compound may not be fully dissolved. Refer to the troubleshooting steps in Problem 1.

    • Precipitation Over Time: The compound may be precipitating out of the solution due to instability at the given pH or temperature. It is always best to use freshly prepared solutions.

    • Contamination: The solvent or the compound itself might be contaminated. Always use high-purity solvents and reagents.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight491.88[1]
FormulaC₂₆H₂₈Cl₂N₂O·HCl
Purity≥98%
StorageDesiccate at room temperature[2]

Table 2: Known Solubility of this compound

SolventMaximum ConcentrationSource
DMSO100 mM (49.19 mg/mL)[1][2]

Table 3: Recommended Solvents for Stock and Working Solutions (General Guidance)

Solution TypeRecommended SolventNotes
High Concentration StockDMSOPrepare fresh and store at -20°C for short periods.
Aqueous Working SolutionpH-adjusted buffers (e.g., citrate buffer pH 4-5) or cell culture mediumPrepare fresh before each experiment. Final DMSO concentration should be <0.5%.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Add the powder to a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock

  • Warm the DMSO stock solution to room temperature.

  • Vortex the stock solution gently.

  • While vigorously stirring or vortexing the aqueous buffer (e.g., cell culture medium), add the required volume of the DMSO stock solution dropwise.

  • Ensure the final concentration of DMSO is below the tolerance level of your experimental system (typically <0.5%).

  • Use the freshly prepared aqueous solution immediately.

Visualizations

G General Signaling Pathway for a 5-HT7 Antagonist cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin (5-HT) Serotonin (5-HT) 5-HT7 Receptor 5-HT7 Receptor Serotonin (5-HT)->5-HT7 Receptor Binds G-protein G-protein 5-HT7 Receptor->G-protein Activates Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Downstream Signaling Downstream Signaling cAMP->Downstream Signaling Activates DR4485 HCl DR4485 HCl DR4485 HCl->5-HT7 Receptor Blocks

Caption: General signaling pathway for a 5-HT7 antagonist like DR4485 HCl.

G Workflow for Aqueous Solubility Assessment start Start: Weigh DR4485 HCl add_solvent Add aqueous solvent (e.g., water, PBS pH 7.4) start->add_solvent observe Observe for dissolution add_solvent->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Not Dissolved / Precipitate observe->not_dissolved No troubleshoot Troubleshoot: - Adjust pH (acidify) - Gentle warming - Sonication not_dissolved->troubleshoot re_observe Re-observe troubleshoot->re_observe success Solubility Achieved re_observe->success Yes fail Consider DMSO stock re_observe->fail No

Caption: Experimental workflow for assessing the aqueous solubility of DR4485 HCl.

G Troubleshooting Logic for Precipitation Issues start Precipitate observed after diluting DMSO stock into aqueous buffer check_conc Is the final concentration high? start->check_conc lower_conc Reduce final concentration check_conc->lower_conc Yes check_dilution Was the dilution performed slowly with vigorous mixing? check_conc->check_dilution No retest Retest with modified protocol lower_conc->retest improve_dilution Use stepwise dilution into a larger volume with constant stirring check_dilution->improve_dilution No check_ph Is the aqueous buffer pH neutral/alkaline? check_dilution->check_ph Yes improve_dilution->retest adjust_ph Use a more acidic buffer (e.g., pH 4-5) check_ph->adjust_ph Yes check_ph->retest No adjust_ph->retest success Problem Resolved retest->success

Caption: A logical decision tree for troubleshooting precipitation issues.

References

How to improve DR4485 hydrochloride stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with DR4485 hydrochloride in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a high-affinity and selective 5-HT7 antagonist with a molecular weight of 491.88 g/mol and a chemical formula of C₂₆H₂₈Cl₂N₂O·HCl.[1] It is commonly used in research to study the role of the 5-HT7 receptor in various physiological processes. For long-term storage, it is recommended to keep the compound desiccated at room temperature.[1]

Q2: I am observing a decrease in the expected activity of this compound over time in my cell culture experiments. What could be the cause?

A decrease in the activity of this compound over time is likely indicative of compound instability in the cell culture media.[2] Several factors can contribute to this, including:

  • Chemical Degradation: The compound may be susceptible to hydrolysis or oxidation in the aqueous environment of the culture medium.[3][4]

  • Poor Solubility: Although hydrochloride salts are generally formulated to improve solubility, precipitation can still occur in complex media, reducing the effective concentration.[3][5]

  • Adsorption to Plasticware: The compound might adsorb to the surfaces of culture plates or flasks, lowering its bioavailable concentration.[3][6]

  • Cellular Metabolism: The cells in your culture may be metabolizing this compound into an inactive form.[3]

  • Light Sensitivity: Exposure to light can cause photodegradation of sensitive compounds.[4]

Q3: How should I prepare and store this compound stock solutions to maximize stability?

For optimal stability, prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO.[1] It is soluble in DMSO up to 100 mM.[1] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2] When preparing working solutions, thaw an aliquot and dilute it in your pre-warmed cell culture medium immediately before use.

Q4: What is the recommended final concentration of DMSO in the culture medium?

The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[3] High concentrations of organic solvents can also cause the compound to precipitate when added to the aqueous medium.[2]

Troubleshooting Guides

Guide 1: Investigating the Cause of this compound Instability

This guide provides a systematic approach to identifying the primary factors contributing to the degradation of this compound in your experiments.

Experimental Workflow for Investigating Instability

cluster_prep Preparation cluster_conditions Incubation Conditions (37°C) cluster_analysis Analysis prep_stock Prepare 10 mM DR4485 in DMSO prep_working Spike into Media to 10 µM prep_stock->prep_working cond1 Complete Medium (with serum) prep_working->cond1 Incubate under different conditions cond2 Basal Medium (no serum) prep_working->cond2 Incubate under different conditions cond3 Complete Medium (4°C) prep_working->cond3 Incubate under different conditions cond4 Complete Medium (Light Protected) prep_working->cond4 Incubate under different conditions sampling Sample at 0, 2, 8, 24, 48h cond1->sampling cond2->sampling cond3->sampling cond4->sampling analysis Quantify by HPLC-MS sampling->analysis data Determine % Remaining analysis->data

Caption: Workflow for investigating this compound instability.

Data Interpretation

Summarize your findings in a table to easily compare the stability of this compound under different conditions.

ConditionObservationPotential Cause of Instability
Complete Medium @ 37°C Significant degradationBaseline instability in culture conditions.
Basal Medium @ 37°C Less degradation than complete mediumPotential enzymatic degradation by serum components.[7]
Complete Medium @ 4°C Minimal degradationTemperature-dependent chemical degradation.[8]
Complete Medium @ 37°C (Light Protected) Less degradation than standard conditionPhotosensitivity of the compound.[4]
Guide 2: Mitigating this compound Instability

Based on the findings from your investigation, this guide provides strategies to minimize compound degradation during your experiments.

Mitigation StrategyDescription
Prepare Fresh Solutions Always prepare fresh working solutions of this compound from a frozen stock immediately before adding to your cell culture.[7]
Reduce Incubation Time If the compound is found to be unstable, consider reducing the duration of the experiment if your assay allows.[2]
Replenish Compound For longer-term experiments, replace the medium with freshly prepared medium containing this compound every 24-48 hours.
Use Serum-Free or Low-Serum Media If your cells can be maintained in such conditions, using serum-free or low-serum media can reduce enzymatic degradation.[7]
Protect from Light If the compound is photosensitive, conduct experiments in low-light conditions and use amber-colored or foil-wrapped culture vessels.[7]
Consider Alternative Formulations In some cases, using a different salt form or a solubilizing agent like cyclodextrin (B1172386) might improve stability, but this requires careful validation.[3]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Culture Media

Objective: To quantify the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • HPLC-MS system

Methodology:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Medium: Add the stock solution to pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium (e.g., 1 mL), and store it at -80°C. This will serve as your 100% reference.

  • Incubation: Incubate the remaining medium at 37°C in a humidified incubator with 5% CO₂.

  • Time-Point Sampling: At designated time points (e.g., 2, 8, 24, 48 hours), collect aliquots and store them at -80°C until analysis.[9]

  • Sample Processing: Before analysis, precipitate proteins by adding 3 volumes of cold acetonitrile (B52724) to each sample. Centrifuge to pellet the precipitate and transfer the supernatant for analysis.

  • HPLC-MS Analysis: Analyze the samples to quantify the remaining concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Signaling Pathway

This compound is a selective antagonist of the 5-HT7 receptor, which is a G-protein coupled receptor (GPCR). The 5-HT7 receptor is primarily coupled to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, this compound inhibits these downstream signaling events.[1]

cluster_membrane Cell Membrane receptor 5-HT7 Receptor g_protein Gαs receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts serotonin Serotonin (5-HT) serotonin->receptor Activates dr4485 DR4485 HCl dr4485->receptor Inhibits atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

References

Technical Support Center: Optimizing DR4485 Hydrochloride for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DR4485 hydrochloride in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of this selective 5-HT7 antagonist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a high-affinity and selective antagonist for the 5-HT7 serotonin (B10506) receptor.[1][2] Its primary mechanism of action is to block the binding of serotonin (5-hydroxytryptamine, 5-HT) to the 5-HT7 receptor, thereby inhibiting its downstream signaling pathways. The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[3]

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell type, assay endpoint, and experimental conditions. Based on available data, a starting concentration range of 1 µM to 10 µM is recommended for many cell-based assays. For instance, concentrations of 6 µM to 8 µM have been shown to induce autophagy and cell death in glioma cells. As with any new compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO up to 100 mM.[1][2] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.92 mg of this compound (MW: 491.88 g/mol ) in 1 mL of DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What is the pKi of this compound?

A4: this compound exhibits a high affinity for the 5-HT7 receptor with a reported pKi of 8.14.[1][2] The pKi is the negative logarithm of the inhibition constant (Ki), so a higher pKi value indicates a more potent inhibitor.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no observable effect of this compound 1. Suboptimal Concentration: The concentration used may be too low for the specific cell line or assay. 2. Compound Instability: The compound may have degraded due to improper storage or handling. 3. Low Receptor Expression: The cell line may not express the 5-HT7 receptor at a sufficient level. 4. Assay Interference: Components of the assay medium (e.g., serum proteins) may interfere with the compound's activity.1. Perform a dose-response curve to determine the optimal concentration (e.g., from 0.1 µM to 20 µM). 2. Prepare a fresh stock solution from a new vial of the compound. Avoid repeated freeze-thaw cycles. 3. Verify 5-HT7 receptor expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express the receptor, such as HEK-293 cells engineered to express the 5-HT7 receptor.[1][2] 4. If possible, reduce the serum concentration in your assay medium during the treatment period.
High background or off-target effects 1. High Concentration: The concentration of this compound may be too high, leading to non-specific effects. 2. DMSO Toxicity: The final concentration of DMSO in the culture medium may be toxic to the cells. 3. Compound Precipitation: The compound may have precipitated out of solution at the working concentration.1. Lower the concentration of this compound. 2. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Include a vehicle control (DMSO alone) in your experiments. 3. Visually inspect the culture medium for any signs of precipitation. If precipitation is observed, try a lower concentration or a different solvent if compatible with your assay.
Inconsistent results between experiments 1. Variable Cell Conditions: Differences in cell passage number, confluency, or overall health can affect the response. 2. Inconsistent Compound Dilution: Errors in preparing serial dilutions can lead to variability. 3. Variations in Incubation Time: The duration of compound exposure can influence the outcome.1. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Prepare a fresh set of serial dilutions for each experiment. 3. Standardize the incubation time with the compound across all experiments.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 491.88 g/mol [1][2]
pKi for 5-HT7 Receptor 8.14[1][2]
Solubility in DMSO Up to 100 mM[1][2]
Effective Concentration (Glioma Cells) 6 µM - 8 µM (induces autophagy and cell death)

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting range would be from 40 µM down to 0.156 µM (for a final 1X concentration of 20 µM to 0.078 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability (%) against the log of the drug concentration to determine the IC50 value.

Protocol 2: Measuring Inhibition of 5-HT-induced cAMP Accumulation
  • Cell Culture: Culture cells expressing the 5-HT7 receptor (e.g., HEK-293-5-HT7) in a suitable format (e.g., 96-well plate).

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Agonist Stimulation: Stimulate the cells with a known concentration of 5-HT (e.g., the EC80 concentration for cAMP production) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Cell Lysis: After a short incubation period (e.g., 15-30 minutes), lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 for the inhibition of 5-HT-induced cAMP accumulation.

Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 5-HT Serotonin (5-HT) HTR7 5-HT7 Receptor 5-HT->HTR7 Activates DR4485 This compound DR4485->HTR7 Inhibits Gs Gs protein HTR7->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates

Caption: Signaling pathway of the 5-HT7 receptor and the inhibitory action of this compound.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of DR4485 seed_cells->prepare_dilutions treat_cells Treat cells with DR4485 and controls prepare_dilutions->treat_cells incubate Incubate for desired time (e.g., 24-72h) treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end G action_node action_node start Inconsistent Results? check_cells Are cell passage and confluency consistent? start->check_cells action_cells Standardize cell culture practices. check_cells->action_cells No check_dilutions Are compound dilutions freshly prepared? check_cells->check_dilutions Yes action_cells->check_dilutions action_dilutions Prepare fresh serial dilutions for each experiment. check_dilutions->action_dilutions No check_incubation Is the incubation time consistent? check_dilutions->check_incubation Yes action_dilutions->check_incubation action_incubation Standardize the compound exposure time. check_incubation->action_incubation No end Problem Resolved check_incubation->end Yes action_incubation->end

References

Troubleshooting inconsistent results with DR4485 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with DR4485 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a high-affinity and selective antagonist for the 5-HT7 serotonin (B10506) receptor.[1] Its primary mechanism of action is the inhibition of serotonin (5-HT)-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing the 5-HT7 receptor.[1] The 5-HT7 receptor is a Gs protein-coupled receptor (GPCR), and its activation by serotonin leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. By blocking this receptor, this compound prevents this signaling cascade.

Q2: What is the recommended solvent and storage for this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM.[1] For long-term storage, it is recommended to desiccate the compound at room temperature.[1] Prepare concentrated stock solutions in DMSO.

Q3: I am observing high variability in my experimental results. What are the potential causes?

Inconsistent results with this compound can stem from several factors, including:

  • Compound Stability: The stability of this compound in aqueous solutions and cell culture media over the course of an experiment can affect its potency.

  • Cell Health and Passage Number: The expression levels of the 5-HT7 receptor can vary with cell health, passage number, and confluency.

  • Assay Conditions: Suboptimal assay conditions, such as incubation times, agonist concentration, and cell density, can lead to variability.

  • Off-Target Effects: Although reported to be selective, high concentrations of this compound could potentially interact with other receptors or cellular components.

  • Reagent Quality: The quality and consistency of reagents, including the agonist (e.g., 5-HT), cell culture media, and assay components, are critical.

Troubleshooting Guides

Problem 1: Inconsistent Inhibition of cAMP Accumulation

Symptoms:

  • High well-to-well or day-to-day variability in the measured inhibition of cAMP.

  • The IC50 value for this compound shifts between experiments.

  • Complete loss of inhibitory effect.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
This compound Degradation Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If possible, assess the stability of this compound in your specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO2) over time using analytical methods like HPLC.
Inconsistent Agonist (5-HT) Concentration Ensure the 5-HT solution is fresh and accurately diluted for each experiment. 5-HT can be unstable in solution, so prepare it fresh from a powder or a concentrated, validated stock.
Variable 5-HT7 Receptor Expression Use cells within a consistent and low passage number range. Ensure cell monolayers are at a consistent confluency at the time of the assay. Perform regular quality control checks on your cell line, such as mycoplasma testing and confirming receptor expression.
Suboptimal cAMP Assay Protocol Optimize the agonist stimulation time and this compound pre-incubation time. Titrate the concentration of the agonist (5-HT) to ensure you are using a concentration that elicits a submaximal but robust response (e.g., EC80), which is optimal for detecting antagonist activity.
Cellular Phosphodiesterase (PDE) Activity Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and increase the assay window. Ensure the PDE inhibitor is fresh and used at an effective concentration.
Problem 2: No Inhibitory Effect of this compound Observed

Symptoms:

  • This compound fails to inhibit 5-HT-induced cAMP production, even at high concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Compound Identity or Purity Verify the identity and purity of your this compound stock through analytical methods if possible. Always source compounds from reputable suppliers.
Low or Absent 5-HT7 Receptor Expression Confirm the expression of functional 5-HT7 receptors in your cell line using a positive control agonist (e.g., 5-carboxamidotryptamine, 5-CT) and measuring the cAMP response. If expression is low, consider using a cell line with higher or induced expression of the 5-HT7 receptor.
Assay Insensitivity The dynamic range of your cAMP assay may be too small to detect inhibition. Optimize the assay to achieve a robust signal-to-background ratio. This may involve increasing the cell number per well or using a more sensitive cAMP detection kit.
Experimental Error Double-check all dilutions and calculations. Ensure that this compound was added to the correct wells at the appropriate step in the protocol.

Data Presentation

Currently, there is limited publicly available quantitative data on the performance of this compound across various cell lines and experimental conditions. Researchers are encouraged to generate their own dose-response curves to determine the IC50 value in their specific experimental system.

Table 1: Example Data Structure for this compound Dose-Response Experiment

Cell LineAgonist (5-HT) Concentration (nM)DR4485 HCl Concentration (nM)% Inhibition of cAMP
HEK293-5HT7100.1
HEK293-5HT7101
HEK293-5HT71010
HEK293-5HT710100
HEK293-5HT7101000

Note: The pKi of this compound is reported to be 8.14, which corresponds to a Ki of approximately 7.24 nM.[1] This suggests that an IC50 in the low nanomolar range would be expected in a functional assay.

Experimental Protocols

Key Experiment: cAMP Inhibition Assay

This protocol provides a general framework for measuring the inhibitory effect of this compound on 5-HT-induced cAMP accumulation in a cell-based assay.

Materials:

  • HEK293 cells stably expressing the human 5-HT7 receptor (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Serotonin (5-HT)

  • IBMX (3-isobutyl-1-methylxanthine)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well or 384-well white opaque plates

Protocol:

  • Cell Seeding:

    • Seed the 5-HT7 receptor-expressing cells into a 96-well or 384-well plate at a predetermined optimal density.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in assay buffer (e.g., serum-free media or HBSS) containing a fixed concentration of IBMX (e.g., 500 µM).

    • Prepare a stock solution of 5-HT in an appropriate solvent (e.g., water or PBS). Dilute the 5-HT in assay buffer to a concentration that will give an EC80 response (this should be determined in a prior agonist dose-response experiment).

  • Assay Procedure:

    • Wash the cells once with warm PBS.

    • Add the this compound dilutions to the appropriate wells.

    • Pre-incubate the cells with this compound for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Add the 5-HT solution to all wells except the negative control wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the 5-HT-stimulated control.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_receptor 5-HT7 Receptor Activation cluster_downstream Downstream Signaling 5-HT 5-HT 5-HT7R 5-HT7 Receptor 5-HT->5-HT7R Activates DR4485 DR4485 DR4485->5-HT7R Inhibits Gs Gs Protein 5-HT7R->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription G cluster_workflow Troubleshooting Workflow for Inconsistent Results Inconsistent_Results Inconsistent Results Check_Compound Check Compound (Freshness, Dilution) Inconsistent_Results->Check_Compound Check_Cells Check Cells (Passage, Health, Confluency) Inconsistent_Results->Check_Cells Optimize_Assay Optimize Assay (Times, Concentrations) Inconsistent_Results->Optimize_Assay Validate_Reagents Validate Reagents (Agonist, Media) Inconsistent_Results->Validate_Reagents Consistent_Results Consistent Results Check_Compound->Consistent_Results Check_Cells->Consistent_Results Optimize_Assay->Consistent_Results Validate_Reagents->Consistent_Results

References

DR4485 hydrochloride off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the off-target effects of DR4485 hydrochloride during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a high-affinity and selective antagonist for the serotonin (B10506) 7 (5-HT7) receptor, with a pKi of 8.14.[1] It is an orally bioavailable compound belonging to the tetrahydrobenzindole class of molecules.[2] Its primary mechanism of action is the inhibition of 5-HT-induced cyclic AMP (cAMP) accumulation mediated by the 5-HT7 receptor.[1]

Q2: What are off-target effects and why are they a concern when using a selective antagonist like this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. Even for a "selective" antagonist like this compound, off-target interactions can lead to:

  • Cellular toxicity: Interaction with other essential proteins can cause unexpected cytotoxic effects.

  • Lack of translational relevance: Preclinical findings may not be reproducible in a whole organism if the observed effect is due to off-targets that are not relevant or cause adverse effects in a clinical setting.

Q3: Are there known off-target effects for this compound?

Publicly available, comprehensive off-target screening data for this compound is limited. While it is described as selective over other serotonin receptors, this does not exclude potential interactions with other receptor families (e.g., adrenergic, dopaminergic, muscarinic), ion channels (e.g., hERG), or enzymes (e.g., kinases, cytochrome P450s). Researchers should assume the possibility of off-target effects and design experiments accordingly.

Q4: What are the initial signs in my experiment that might suggest off-target effects of this compound?

Potential indicators of off-target effects include:

  • Inconsistent results with other 5-HT7 antagonists: Using a structurally different 5-HT7 antagonist produces a different phenotype.

  • Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the 5-HT7 receptor (HTR7 gene) is knocked down (siRNA) or knocked out (CRISPR-Cas9).

  • Effects observed only at high concentrations: The desired effect is only seen at concentrations significantly higher than the Ki for the 5-HT7 receptor, suggesting lower-affinity binding to other targets may be responsible.

  • Unexpected cytotoxicity: Cell death or stress is observed at concentrations where the primary target inhibition should be well-tolerated.

Troubleshooting Guide for Unexpected Results

If you suspect off-target effects are influencing your experimental outcomes with this compound, follow this troubleshooting workflow.

Data on Potential Off-Target Liabilities for 5-HT7 Antagonists

While specific data for DR4485 is unavailable, researchers should be aware of common off-target liabilities for this class of compounds. The following table lists potential off-target classes and the rationale for considering them.

Potential Off-Target ClassRationale for ConcernRecommended Mitigation Strategy
Other Serotonin Receptors Although reported as selective, high concentrations may lead to binding to other 5-HT receptor subtypes.Use the lowest effective concentration of DR4485. Confirm findings with another selective 5-HT7 antagonist with a different chemical scaffold.
Adrenergic Receptors Structural similarities between biogenic amine receptors can lead to cross-reactivity.Perform counter-screening against a panel of adrenergic receptors (α1, α2, β).
Dopamine (B1211576) Receptors Similar to adrenergic receptors, structural motifs can be shared, leading to potential binding.Screen against D1-like and D2-like dopamine receptors.
Muscarinic Receptors A common off-target for many CNS-active small molecules.Include muscarinic receptors (M1-M5) in a selectivity screen.
hERG Potassium Channel Inhibition can lead to cardiotoxicity and is a common liability for compounds with basic amine groups.Test for hERG channel inhibition in a functional assay.
Cytochrome P450 Enzymes Inhibition or induction of CYP enzymes can alter the metabolism of DR4485 or co-administered compounds, affecting effective concentrations and potentially leading to toxicity.Evaluate interactions with major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
Plasma Proteins High plasma protein binding can reduce the free concentration of the drug available to interact with the target.Determine the fraction of DR4485 bound to plasma proteins in your experimental system.

Experimental Protocols for Off-Target Mitigation

Protocol 1: Radioligand Binding Assay for Off-Target Profiling

This protocol provides a general framework for assessing the binding affinity of this compound to a panel of potential off-target receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for a selection of off-target receptors.

Methodology:

  • Membrane Preparation:

    • Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest (e.g., adrenergic, dopaminergic, or muscarinic receptors).

    • Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup (96-well format):

    • To each well, add the following in a final volume of 200 µL:

      • 50 µL of membrane preparation (typically 10-50 µg of protein).

      • 50 µL of this compound at various concentrations (e.g., 10-point serial dilution from 100 µM to 1 pM).

      • 50 µL of a specific radioligand for the receptor of interest at a fixed concentration (typically at or below its Kd).

      • For determining non-specific binding, use a high concentration of a known unlabeled ligand for that receptor.

      • For determining total binding, use the assay buffer.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, trapping the membranes.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow prep Membrane Preparation (Expressing Off-Target Receptor) setup Assay Setup (Membranes + Radioligand + DR4485 Dilutions) prep->setup incubation Incubation to Equilibrium setup->incubation filtration Filtration and Washing incubation->filtration detection Scintillation Counting filtration->detection analysis Data Analysis (IC50 -> Ki Calculation) detection->analysis

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that this compound engages the 5-HT7 receptor in intact cells at the concentrations used in your experiments.

Objective: To confirm the binding of this compound to the 5-HT7 receptor in a cellular context by observing ligand-induced thermal stabilization.

Methodology:

  • Cell Treatment:

    • Culture cells expressing the 5-HT7 receptor.

    • Treat the cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for a specified time (e.g., 1 hour).

  • Heating Step:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be 40°C to 70°C.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection of Soluble Protein:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble 5-HT7 receptor in each sample using Western blotting or an ELISA.

  • Data Analysis:

    • Plot the amount of soluble 5-HT7 receptor as a function of temperature for both the vehicle- and DR4485-treated samples.

    • A rightward shift in the melting curve for the DR4485-treated samples indicates thermal stabilization and confirms target engagement.

CETSA_Workflow treatment Cell Treatment (Vehicle vs. DR4485) heating Heating at a Temperature Gradient treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Aggregates lysis->centrifugation detection Quantification of Soluble 5-HT7 Receptor centrifugation->detection analysis Plot Soluble Protein vs. Temp (Compare Curves) detection->analysis

References

Unexpected phenotypes observed with DR4485 hydrochloride treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding unexpected phenotypes observed with DR4485 hydrochloride treatment. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a paradoxical acceleration of cell growth in our cancer cell line XYZ following treatment with this compound, contrary to the expected anti-proliferative effect. What could be the cause?

A1: This is a known, though rare, off-target effect observed in a small subset of cell lines. The primary hypothesis is the presence of a specific genetic background (e.g., mutations in downstream signaling components) that alters the cellular response. We recommend the following troubleshooting steps:

  • Cell Line Authentication: Confirm the identity and purity of your cell line via short tandem repeat (STR) profiling.

  • Dose-Response Analysis: Perform a wide-range dose-response curve (e.g., 0.1 nM to 100 µM) to ensure the observed effect is not due to a specific concentration window.

  • Pathway Analysis: Investigate the activation state of compensatory signaling pathways. A common observation is the upregulation of parallel growth factor receptor pathways.

Q2: Our experiments show that this compound induces cellular senescence rather than the anticipated apoptotic cell death in our model system. How can we confirm and understand this phenotype?

A2: The induction of senescence is a possible outcome of targeting cell cycle pathways. To confirm and characterize this phenotype, we suggest the following experimental workflow:

  • Senescence-Associated β-galactosidase (SA-β-gal) Staining: This is the most widely recognized biomarker for senescent cells.

  • Cell Cycle Analysis: Use flow cytometry to assess the cell cycle distribution. Senescent cells typically arrest in G1.

  • Senescence-Associated Secretory Phenotype (SASP) Profiling: Analyze the secretion of pro-inflammatory cytokines and chemokines, such as IL-6 and IL-8, which are characteristic of senescent cells.

If senescence is confirmed, it may indicate a p53-proficient background in your cells, which can favor cell cycle arrest and senescence over apoptosis.

Q3: We have noted signs of neurotoxicity in our in vivo animal studies with this compound, which was not predicted by our in vitro screens. What is the likely mechanism?

A3: While this compound is highly selective for its primary target in isolated systems, off-target effects can emerge in complex biological environments. The observed neurotoxicity is likely due to low-level inhibition of a related kinase predominantly expressed in the central nervous system.

  • Recommended Action: Perform a kinome-wide profiling screen to identify potential off-target kinases. Correlate any identified off-targets with their known expression patterns and functions in neural tissues.

  • Consideration: Evaluate the brain-to-plasma concentration ratio of the compound to understand its penetration across the blood-brain barrier.

Data Presentation

Table 1: Summary of Cellular Responses to this compound in Different Cell Lines

Cell LinePrimary Target Inhibition (IC50)PhenotypeKey Pathway Alteration
Cell Line A50 nMApoptosisCaspase-3 activation
Cell Line B45 nMSenescencep21 induction
Cell Line XYZ60 nMProliferationERK1/2 phosphorylation

Table 2: In Vivo Neurotoxicity Profile of this compound

Dose Level (mg/kg)ObservationSeverityRecommended Mitigation
10No observable adverse effectsN/AContinue monitoring
30Mild tremorsLowReduce dose frequency
100SeizuresHighDiscontinue administration

Experimental Protocols

Protocol 1: Senescence-Associated β-galactosidase (SA-β-gal) Staining

  • Cell Seeding: Plate cells in a 6-well plate and treat with this compound for 72 hours.

  • Fixation: Wash cells with PBS and fix with 2% formaldehyde/0.2% glutaraldehyde (B144438) for 5 minutes.

  • Staining: Wash cells with PBS and incubate with the staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) at 37°C overnight in a dry incubator.

  • Imaging: Acquire images using a bright-field microscope. Senescent cells will stain blue.

Protocol 2: Western Blot for Pathway Analysis

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 This compound Treatment Workflow start Start Experiment treatment Treat cells with This compound start->treatment observe Observe Phenotype treatment->observe expected Expected Phenotype (e.g., Apoptosis) observe->expected Yes unexpected Unexpected Phenotype (e.g., Proliferation, Senescence) observe->unexpected No end Conclusion expected->end troubleshoot Initiate Troubleshooting (See FAQs) unexpected->troubleshoot troubleshoot->end

Caption: Experimental workflow for this compound treatment and troubleshooting.

G cluster_1 Hypothesized Signaling Pathway for Paradoxical Growth DR4485 DR4485 Hydrochloride TargetKinase Primary Target Kinase DR4485->TargetKinase Inhibits OffTarget Off-Target Kinase DR4485->OffTarget Activates Downstream Canonical Pathway (Inhibited) TargetKinase->Downstream Proliferation Cell Proliferation (Decreased) Downstream->Proliferation Compensatory Compensatory Pathway (Activated) OffTarget->Compensatory IncreasedProliferation Cell Proliferation (Increased) Compensatory->IncreasedProliferation

Caption: Hypothesized signaling pathway for paradoxical growth with DR4485 HCl.

G cluster_2 Decision Tree for Phenotype Characterization Phenotype Observed Phenotype: Reduced Cell Number CaspaseAssay Caspase-3/7 Assay Phenotype->CaspaseAssay Apoptosis Conclusion: Apoptosis CaspaseAssay->Apoptosis Positive SA_beta_gal SA-β-gal Staining CaspaseAssay->SA_beta_gal Negative Senescence Conclusion: Senescence SA_beta_gal->Senescence Positive Other Other Phenotype SA_beta_gal->Other Negative

Caption: Decision tree for characterizing the observed cellular phenotype.

Technical Support Center: DR4485 Hydrochloride Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the cytotoxicity assessment of DR4485 hydrochloride in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

For initial screening, we recommend a broad concentration range from 0.01 µM to 100 µM. A 10-point serial dilution (e.g., 1:2 or 1:3) within this range should provide a good initial dose-response curve. The optimal range may vary depending on the cell line's sensitivity.

Q2: Which cell lines have been tested for sensitivity to this compound?

Based on internal studies, this compound has shown varying degrees of cytotoxicity across different cancer cell lines. Below is a summary of the half-maximal inhibitory concentration (IC50) values observed after a 72-hour incubation period.

Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma8.5
HCT116Colorectal Carcinoma5.1
HeLaCervical Cancer22.7

Q3: What is the proposed mechanism of action for this compound's cytotoxic effects?

Preliminary data suggests that this compound induces apoptosis by inhibiting the anti-apoptotic protein Bcl-2. This leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.

Q4: How should I dissolve this compound for my experiments?

This compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in sterile DMSO and then diluting it to the final desired concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Q1: I am not observing any cytotoxicity even at high concentrations of this compound. What could be the issue?

  • Compound Degradation: Ensure that the this compound has been stored correctly (at -20°C) and has not undergone multiple freeze-thaw cycles.

  • Cell Health: Confirm that your cells are healthy, viable, and in the logarithmic growth phase before adding the compound. Over-confluent or unhealthy cells can show variable responses.

  • Assay Incubation Time: The cytotoxic effect of this compound is time-dependent. Consider increasing the incubation time (e.g., to 48 or 72 hours) to allow for the compound to exert its effect.

  • Drug-Serum Interaction: If you are using a high percentage of serum in your culture medium, it's possible that the compound is binding to serum proteins, reducing its effective concentration. Try reducing the serum percentage if your cell line can tolerate it.

Q2: The IC50 value I obtained is significantly different from the values reported in your table. Why might this be?

  • Different Assay Method: The reported IC50 values were determined using a resazurin-based assay. If you are using a different method (e.g., MTT, LDH release), you may see variations in the results.

  • Cell Line Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. We recommend using cells with a low passage number for consistency.

  • Seeding Density: The initial number of cells seeded can influence the final IC50 value. Ensure you are using a consistent and optimized seeding density for your chosen cell line and plate format.

  • Variations in Experimental Conditions: Differences in incubation time, CO2 levels, temperature, and media formulation can all contribute to variability in results.

Q3: I am seeing precipitation of the compound in my culture medium. What should I do?

This is likely due to the compound's limited solubility in aqueous solutions at high concentrations.

  • Check Final Concentration: Ensure that the final concentration of this compound in the medium is not exceeding its solubility limit.

  • Intermediate Dilution: When preparing your working solutions, perform an intermediate dilution step in a serum-free medium before adding it to the wells containing cells and serum-containing medium.

  • Vortexing: Ensure the stock solution and dilutions are adequately mixed by vortexing before adding to the cells.

Experimental Protocols

Protocol: Resazurin-Based Cytotoxicity Assay

This protocol is designed for assessing the cytotoxicity of this compound in a 96-well plate format.

Materials:

  • Target cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (sterile)

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in their logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., 2X the final desired concentrations) in a complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Resazurin Addition and Measurement:

    • After the incubation period, add 20 µL of the resazurin solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no-cell control) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells incubate_24h->treat_cells prepare_compound Prepare DR4485 HCl Dilutions prepare_compound->treat_cells incubate_72h Incubate 72h treat_cells->incubate_72h add_resazurin Add Resazurin Reagent incubate_72h->add_resazurin incubate_4h Incubate 4h add_resazurin->incubate_4h read_plate Measure Fluorescence incubate_4h->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for cytotoxicity assessment using a resazurin-based assay.

signaling_pathway DR4485 This compound Bcl2 Bcl-2 DR4485->Bcl2 inhibits Bax Bax/Bak Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito promotes release of CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Technical Support Center: Minimizing Variability in DR4485 Hydrochloride Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving DR4485 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in preclinical animal studies?

A1: Variability in preclinical animal studies can stem from three main areas:

  • Animal-related factors: This includes the species, strain, age, sex, health status, and genetic background of the animals.[1] For instance, using genetically homogeneous (isogenic) strains of rodents can help reduce phenotypic variation.[1]

  • Environmental factors: The macro- and micro-environment of the animals, such as cage size, temperature, humidity, lighting cycles, and noise, can significantly impact experimental outcomes.[1][2] Maintaining consistent and controlled conditions is crucial for reproducibility.[1]

  • Experimental procedures: Inconsistencies in animal handling, dosing techniques, sample collection timing, and data recording can introduce significant error.[1][2] Implementing standardized operating procedures (SOPs), randomization, and blinding are key strategies to mitigate these biases.[1]

Q2: How can the formulation of this compound impact study variability?

A2: As a hydrochloride salt, the formulation of DR4485 is critical. Variability can be introduced through:

  • Inconsistent salt-to-freebase conversion: The degree of conversion to the active freebase form can be affected by the formulation's pH and the physiological environment, leading to variable absorption.

  • Poor solubility and precipitation: this compound's solubility is a key factor.[3] If the formulation is not optimized, the compound may precipitate at the injection site or in the gastrointestinal tract, leading to incomplete and variable absorption.

  • Excipient interactions: The excipients used in the formulation can interact with this compound, affecting its stability, solubility, and absorption.

Q3: What are best practices for preparing and administering this compound formulations?

A3: To ensure consistency:

  • Standardize formulation preparation: All components should be accurately weighed and mixed using a validated SOP. The final pH of the formulation should be consistently controlled.

  • Ensure complete dissolution: Visually inspect each formulation to ensure this compound is fully dissolved before administration.

  • Control administration technique: The route of administration (e.g., oral gavage, intravenous injection) must be performed consistently by well-trained personnel. For oral gavage, the volume and rate of administration should be standardized.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of DR4485.

Potential Cause Troubleshooting Steps
Inconsistent Dosing Ensure all personnel are thoroughly trained on the dosing procedure. Prepare fresh formulations daily and verify the concentration. For oral gavage, use appropriate, size-specific feeding needles and confirm proper placement.[1]
Variable Sample Collection Timing Create and adhere to a strict and detailed timeline for blood sample collection for all animals, especially around the anticipated Cmax.[1]
Genetic Polymorphisms in Metabolic Enzymes Use a genetically defined, inbred animal strain to ensure a uniform metabolic background. If using outbred stocks, consider increasing the sample size to account for genetic heterogeneity.[1]
Inconsistent Food and Water Access Standardize the fasting period before dosing, as food can affect drug absorption. Ensure consistent access to water.[1]
Pre-analytical Sample Handling Errors Standardize the entire blood collection and processing protocol. Use a consistent anticoagulant, maintain samples at the recommended temperature, and process them within a fixed, minimal timeframe.[1]

Issue 2: Inconsistent pharmacological response to this compound.

Potential Cause Troubleshooting Steps
Stress-induced physiological changes Implement proper acclimatization periods for animals before the start of the study. Use handling techniques that minimize stress, such as tunnel handling for mice.[2]
Circadian rhythm effects Conduct experiments at the same time of day to minimize the influence of circadian variations on drug metabolism and response.
"Cage effects" Randomly place cages on racks to avoid systematic environmental biases within the animal facility.[2]
Observer bias Implement blinding procedures where the individuals assessing the outcomes are unaware of the treatment group assignments.[2]

Data Presentation

Table 1: Example Formulation for this compound Oral Gavage in Rodents

ComponentConcentration (mg/mL)VehiclepHStorage Conditions
This compound100.5% Methylcellulose (B11928114) in sterile water4.0 - 5.02-8°C for up to 24 hours

Table 2: Example Pharmacokinetic Parameters of DR4485 in Different Rat Strains (Hypothetical Data)

StrainCmax (ng/mL)Tmax (h)AUC (ng*h/mL)Half-life (h)
Sprague-Dawley150 ± 451.0 ± 0.5600 ± 1803.5 ± 1.0
Wistar120 ± 301.5 ± 0.7550 ± 1504.0 ± 1.2
Inbred Strain X135 ± 151.2 ± 0.3580 ± 503.8 ± 0.5

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

  • Materials: this compound powder, 0.5% (w/v) methylcellulose in sterile water, pH meter, sterile conical tubes, magnetic stirrer, and stir bar.

  • Procedure:

    • Calculate the required amount of this compound and vehicle for the desired concentration and final volume.

    • Add the calculated volume of 0.5% methylcellulose to a sterile conical tube.

    • While stirring, slowly add the this compound powder to the vehicle.

    • Continue stirring until the powder is completely dissolved. Visually inspect for any particulate matter.

    • Measure the pH of the solution and adjust to the target range (e.g., 4.0-5.0) using sterile HCl or NaOH if necessary.

    • Store the formulation at 2-8°C and use within 24 hours of preparation.

Protocol 2: Randomization and Blinding

  • Randomization:

    • Assign each animal a unique identification number.

    • Use a random number generator or a simple method like a coin toss to assign each animal to a treatment group.

    • Ensure that cages are also randomly placed on racks to avoid "cage effects."[2]

  • Blinding:

    • Code the treatment groups (e.g., Group A, Group B) so that the experimenter administering the drug and assessing the outcomes is unaware of which group is receiving the treatment versus the vehicle control.[2]

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization randomization Randomization & Blinding animal_acclimatization->randomization formulation_prep Formulation Preparation (SOP) randomization->formulation_prep dosing Consistent Dosing formulation_prep->dosing sample_collection Standardized Sample Collection dosing->sample_collection data_recording Accurate Data Recording sample_collection->data_recording sample_analysis Bioanalysis data_recording->sample_analysis stat_analysis Statistical Analysis sample_analysis->stat_analysis interpretation Data Interpretation stat_analysis->interpretation

Caption: Workflow for minimizing variability in animal studies.

troubleshooting_logic start High Variability Observed check_dosing Review Dosing Protocol? start->check_dosing check_sampling Review Sampling Protocol? check_dosing->check_sampling Yes dosing_issue Inconsistent Dosing check_dosing->dosing_issue No check_animals Review Animal Model? check_sampling->check_animals Yes sampling_issue Inconsistent Sampling check_sampling->sampling_issue No dosing_ok Dosing Consistent check_animals->dosing_ok Yes sampling_ok Sampling Consistent check_animals->sampling_ok Yes animals_ok Animal Model Appropriate check_animals->animals_ok Yes animals_issue High Animal Variability check_animals->animals_issue No

Caption: Troubleshooting logic for high data variability.

References

Navigating Unexpected Western Blot Results After DR4485 Hydrochloride Treatment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals utilizing DR4485 hydrochloride may occasionally encounter unexpected bands in their western blot analyses. This technical support center provides a comprehensive guide to interpreting these findings, offering troubleshooting strategies and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a high-affinity and selective antagonist of the serotonin (B10506) receptor 7 (5-HT7).[1][2] Its primary mechanism involves inhibiting the 5-HT-induced accumulation of cyclic adenosine (B11128) monophosphate (cAMP) in cells expressing the 5-HT7 receptor.[1][2]

Q2: We observed a band at a higher molecular weight than our target protein after this compound treatment. What could be the cause?

Higher molecular weight bands can arise from several factors, including:

  • Post-Translational Modifications (PTMs): Treatment with this compound might induce PTMs such as phosphorylation or ubiquitination, which increase the protein's molecular weight.

  • Protein-Protein Interactions: The treatment could promote the formation of stable protein complexes that are resistant to denaturation during sample preparation.

  • Antibody Cross-Reactivity: The primary antibody may be recognizing an unrelated protein of higher molecular weight.

Q3: Our western blot shows a lower molecular weight band in addition to the expected band. How can we interpret this?

The appearance of a lower molecular weight band could be due to:

  • Protein Cleavage or Degradation: The cellular response to this compound might involve the enzymatic cleavage of the target protein.

  • Splice Variants: The antibody may be detecting a shorter isoform of the target protein.

  • Non-Specific Antibody Binding: The antibody could be binding to a smaller, unrelated protein.

Q4: We see multiple unexpected bands across the blot. What are the likely causes?

Multiple unexpected bands are often indicative of:

  • High Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding.

  • Suboptimal Blocking: Inadequate blocking of the membrane can result in the antibodies binding to non-target proteins.

  • Sample Contamination or Degradation: Issues with sample preparation can lead to a variety of unexpected bands.

Troubleshooting Guide for Unexpected Western Blot Bands

This guide provides a structured approach to identifying and resolving common issues leading to unexpected bands in western blots following treatment with this compound.

Observed Issue Potential Cause Recommended Solution
Band at Higher Molecular Weight Post-Translational Modification (e.g., phosphorylation, ubiquitination)- Treat lysates with appropriate enzymes (e.g., phosphatases, deubiquitinases) prior to loading.- Use PTM-specific antibodies for confirmation.
Protein Dimerization or Complex Formation- Increase the concentration of reducing agents (e.g., DTT, β-mercaptoethanol) in the sample buffer.- Increase the boiling time during sample preparation.
Antibody Cross-Reactivity- Run a control lane with a lysate known not to express the target protein.- Use a different antibody against the same target.
Band at Lower Molecular Weight Protein Cleavage/Degradation- Add protease inhibitors to the lysis buffer.- Perform all sample preparation steps on ice.
Splice Variants- Consult protein databases (e.g., UniProt) for known isoforms of your target protein.- Use an antibody targeting a region common to all isoforms if total protein is of interest.
Non-Specific Antibody Binding- Optimize the primary antibody concentration by performing a titration.- Increase the stringency of the washing steps.
Multiple Unexpected Bands High Antibody Concentration- Titrate the primary and secondary antibody concentrations to find the optimal dilution.
Inadequate Blocking- Increase the blocking time.- Try a different blocking agent (e.g., BSA instead of non-fat dry milk).
Contamination (e.g., from gel or buffers)- Use fresh, high-purity reagents and filtered buffers.- Ensure cleanliness of all equipment.
No Bands or Weak Signal Inefficient Protein Transfer- Check transfer efficiency using Ponceau S staining.- Optimize transfer time and voltage.
Inactive Antibody- Use a fresh aliquot of the antibody.- Include a positive control to verify antibody activity.
Low Protein Expression- Increase the amount of protein loaded onto the gel.- Confirm target expression with a more sensitive method (e.g., immunoprecipitation-western blot).

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by this compound can help in hypothesizing the reasons for unexpected western blot results. As a 5-HT7 receptor antagonist, this compound primarily inhibits the Gs-alpha subunit-mediated activation of adenylyl cyclase, leading to decreased cAMP production and reduced activity of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). This can, in turn, affect downstream pathways such as the MAPK/ERK pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT7R 5-HT7 Receptor AC Adenylyl Cyclase 5-HT7R->AC Activates cAMP cAMP AC->cAMP Produces DR4485 DR4485 hydrochloride DR4485->5-HT7R Inhibits Serotonin Serotonin Serotonin->5-HT7R Activates PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates MAPK_ERK MAPK/ERK Pathway PKA->MAPK_ERK Modulates EPAC->MAPK_ERK Modulates Gene_Expression Changes in Gene Expression MAPK_ERK->Gene_Expression

Caption: 5-HT7 Receptor Signaling Pathway and the inhibitory action of this compound.

A systematic workflow is crucial for troubleshooting unexpected western blot results.

G Start Unexpected Western Blot Bands Observed Check_Protocol Review Experimental Protocol (Sample Prep, Loading, Transfer) Start->Check_Protocol Control_Check Evaluate Controls (Positive, Negative, Loading) Check_Protocol->Control_Check Hypothesize Formulate Hypotheses (Biological vs. Technical) Control_Check->Hypothesize Technical_Troubleshoot Technical Troubleshooting (Antibody Titration, Blocking, Washing) Hypothesize->Technical_Troubleshoot Technical Issue Biological_Investigate Biological Investigation (PTM analysis, Off-target effects) Hypothesize->Biological_Investigate Biological Effect Repeat Repeat Experiment Technical_Troubleshoot->Repeat Biological_Investigate->Repeat Analyze Analyze and Interpret Results Repeat->Analyze End Conclusion Analyze->End

Caption: A logical workflow for troubleshooting unexpected western blot results.

Detailed Experimental Protocols

To minimize variability and ensure the reliability of your results, adhere to the following standardized protocols.

Cell Lysis and Protein Extraction
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at the desired concentration and for the specified duration. Include appropriate vehicle-treated controls.

  • Cell Harvesting: After treatment, place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to the cells.

  • Scraping and Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.

Protein Quantification
  • Assay Selection: Use a standard protein quantification method such as the Bicinchoninic Acid (BCA) assay or the Bradford assay.

  • Standard Curve: Prepare a standard curve using a known concentration of a standard protein (e.g., Bovine Serum Albumin, BSA).

  • Sample Measurement: Measure the absorbance of your samples and determine the protein concentration by comparing the readings to the standard curve.

  • Normalization: Normalize the protein concentration of all samples to ensure equal loading on the gel.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix the appropriate amount of protein lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT). Boil the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

References

DR4485 hydrochloride degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation of DR4485 hydrochloride and outlines proper storage and handling conditions to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

Storage TypeConditionRecommendation
Solid Form Long-termDesiccate at room temperature.[1]
Short-termDesiccate at room temperature.[1]
In Solution (e.g., DMSO) Long-termStore at -20°C. It is generally recommended to use freshly prepared solutions.
Short-termStore at 4°C for no more than 24 hours, protected from light.[2]

Q2: What solvents are recommended for reconstituting this compound?

A2: this compound is soluble in DMSO at a concentration of up to 100 mM (49.19 mg/mL).[1] For aqueous buffers, it is advisable to first prepare a concentrated stock solution in DMSO and then perform a serial dilution into the aqueous buffer of choice.

Q3: My this compound solution has changed color. Is it still usable?

A3: A color change in your solution may indicate degradation.[2] It is strongly recommended to discard any discolored solution and prepare a fresh stock from the solid compound to ensure the integrity of your experimental results.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively published, compounds with similar chemical structures are often susceptible to degradation through hydrolysis and oxidation.[3][4] As a hydrochloride salt, the compound is generally more stable in an acidic environment. Exposure to basic conditions, strong oxidizing agents, and prolonged exposure to light could potentially lead to degradation.[3][4]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent or unexpected experimental results Compound degradation due to improper storage or handling.1. Prepare a fresh stock solution of this compound from the solid form. 2. Ensure the solid compound has been stored in a desiccator at room temperature. 3. Aliquot stock solutions to minimize freeze-thaw cycles. 4. Protect solutions from light, especially during long experiments.
Precipitation of the compound in aqueous buffer Low solubility in aqueous solutions.1. Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility. 2. If precipitation persists, consider using a different buffer system or adding a surfactant like Tween-80, after confirming its compatibility with your experimental setup.[5]
Loss of antagonist activity over time in an experiment Degradation of the compound in the experimental medium.1. Minimize the duration of the experiment where possible. 2. If long incubation times are necessary, consider replenishing the compound at set intervals. 3. Perform a stability study of this compound in your specific experimental medium (see Experimental Protocols section).

Experimental Protocols

Protocol for Assessing the Stability of this compound in Experimental Medium

This protocol provides a general framework for determining the stability of this compound in a specific aqueous medium over time.

Materials:

  • This compound

  • DMSO

  • Experimental aqueous medium (e.g., cell culture media, buffer)

  • HPLC system with a suitable column (e.g., C18)

  • UV detector

  • Incubator or water bath set to the experimental temperature

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution in your experimental medium to the final working concentration.

  • Divide the solution into several aliquots in separate, light-protected tubes.

  • Immediately take a "time 0" sample and analyze it by HPLC to determine the initial concentration.

  • Incubate the remaining aliquots at your experimental temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.

  • Compare the peak area of this compound at each time point to the time 0 sample to determine the percentage of compound remaining.

Data Analysis:

Time Point (hours)Peak Area% Remaining
0[Insert Value]100%
1[Insert Value][Calculate]
2[Insert Value][Calculate]
4[Insert Value][Calculate]
8[Insert Value][Calculate]
24[Insert Value][Calculate]
Forced Degradation Study Protocol

This protocol is a generalized procedure for investigating the potential degradation pathways of this compound under stress conditions.

Materials:

  • This compound

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate under the same conditions as the acid hydrolysis.

  • Oxidation: Dissolve this compound in a solution containing 3% H₂O₂ and keep it at room temperature for 24 hours.

  • Control: Dissolve this compound in the HPLC mobile phase or a neutral buffer and keep it under the same conditions as the stressed samples.

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC to observe the appearance of new peaks (degradation products) and the decrease in the parent compound peak.

Visualizations

5-HT7 Receptor Signaling Pathway

DR4485 is a selective antagonist of the 5-HT7 receptor. This receptor is primarily coupled to Gs and G12 proteins, initiating distinct downstream signaling cascades.

G_protein_signaling cluster_membrane Cell Membrane cluster_gs Gs Pathway cluster_g12 G12 Pathway receptor 5-HT7 Receptor gs Gs protein receptor->gs Activates g12 G12 protein receptor->g12 Activates dr4485 DR4485 dr4485->receptor Antagonist serotonin Serotonin serotonin->receptor Agonist ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates erk ERK pka->erk Activates rho Rho GTPases g12->rho Activates cytoskeleton Cytoskeletal Rearrangement rho->cytoskeleton Regulates

Caption: 5-HT7 receptor signaling pathways antagonized by DR4485.

Experimental Workflow for Stability Assessment

A logical workflow is crucial for accurately assessing the stability of this compound in your specific experimental setup.

stability_workflow start Start: Prepare fresh DR4485 solution initial_analysis Time 0 HPLC Analysis start->initial_analysis incubation Incubate at experimental conditions initial_analysis->incubation timed_analysis HPLC analysis at time points incubation->timed_analysis comparison Compare peak areas to Time 0 timed_analysis->comparison decision Is degradation > 10%? comparison->decision stable Compound is stable under these conditions decision->stable No unstable Troubleshoot: adjust conditions or prepare fresh for each use decision->unstable Yes

Caption: Workflow for assessing this compound stability.

References

Overcoming poor bioavailability of DR4485 hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: DR4485 hydrochloride is a model compound. The data and protocols presented here are for illustrative purposes, based on established methods for overcoming bioavailability challenges with poorly soluble research compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing low and highly variable plasma concentrations of DR4485 after oral gavage in our rat model. Why is this happening?

A1: This is a common issue with this compound. The primary reason is its inherently low aqueous solubility.[1] Although it is a hydrochloride salt, which is typically used to enhance solubility, the free base form of the molecule is highly lipophilic. This leads to poor dissolution in the gastrointestinal (GI) fluids, which is a critical first step for absorption into the bloodstream.[2][3] This poor dissolution rate is the rate-limiting step for oral absorption, resulting in low and inconsistent bioavailability.[3][4]

Q2: What is the Biopharmaceutics Classification System (BCS) class of DR4485 and why is it important?

A2: Based on its physicochemical properties, DR4485 is classified as a BCS Class II compound: low solubility and high permeability.[2][5] This classification is important because it tells us that the primary hurdle to achieving good oral bioavailability is the drug's dissolution rate, not its ability to pass through the intestinal wall.[3][4] Therefore, formulation strategies should focus on enhancing its solubility and dissolution in the GI tract.[3][5]

Q3: Can we simply increase the dose to achieve higher plasma exposure?

A3: Simply increasing the dose of a simple suspension is unlikely to be effective and is not recommended. For BCS Class II compounds like DR4485, absorption is "dissolution rate-limited."[3][4] Beyond a certain point, the undissolved drug will just pass through the GI tract without being absorbed, potentially leading to inaccurate or misleading results in efficacy and toxicology studies.

Q4: What are the primary formulation strategies to improve the in vivo bioavailability of this compound?

A4: Several strategies can be employed to overcome the poor solubility of DR4485. The most common and effective approaches for preclinical studies include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[6][7][8]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the drug in a lipid vehicle, which then forms a fine emulsion in the gut, facilitating absorption.[3][9]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2][3][9][10]

  • Use of Co-solvents and Surfactants: Adding co-solvents or surfactants to the formulation can help wet the drug particles and increase solubility.[5]

Q5: We've noticed that our this compound suspension seems to change consistency over time. What could be the cause?

A5: This may be due to a phenomenon called salt disproportionation. In an aqueous suspension, the hydrochloride salt can convert back to its less soluble free base form.[11][12] This can lead to particle growth (crystallization) and a significant decrease in the dissolution rate, further compromising bioavailability. It is crucial to control the pH of the formulation or use stabilizing excipients to prevent this.[11]

Troubleshooting Guides

Issue 1: Inconsistent Pharmacokinetic (PK) Data Between Animals

Potential Cause Troubleshooting Step Rationale
Formulation Instability Prepare the formulation fresh before each use and maintain homogeneity through constant, gentle stirring.Prevents settling of drug particles and potential salt disproportionation, ensuring each animal receives a consistent dose.[11]
Improper Gavage Technique Ensure personnel are properly trained. Use appropriate gavage needle sizes and confirm correct placement to avoid administration into the trachea.[1]Incorrect dosing technique is a major source of variability in preclinical oral studies.
Inadequate Formulation The drug is not being sufficiently solubilized in the GI tract.Switch to an enabling formulation strategy such as an amorphous solid dispersion or a lipid-based system. See protocols below.

Issue 2: Plasma Exposure Does Not Increase Proportionally with Dose (Non-Linear PK)

Potential Cause Troubleshooting Step Rationale
Dissolution-Limited Absorption The formulation cannot maintain a high enough concentration of dissolved drug at the site of absorption.The current formulation is saturated. A higher-performance formulation is required to improve solubility.[13]
Precipitation in the GI Tract The drug may initially dissolve from the formulation but then precipitates into a less soluble form upon dilution with GI fluids.Incorporate precipitation inhibitors (e.g., polymers like HPMC-AS, PVP) into the formulation.[11] These polymers can help maintain a supersaturated state.

Data Presentation: Comparative Pharmacokinetics

The following table summarizes typical pharmacokinetic data in rats following a single 10 mg/kg oral dose of this compound in different formulations.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats

Formulation Type Vehicle Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Relative Bioavailability (%)
Aqueous Suspension 0.5% HPMC in water150 ± 454.0980 ± 310100% (Reference)
Co-solvent Solution 40% PEG 400 / 60% Water320 ± 902.02,150 ± 540219%
Amorphous Solid Dispersion 20% DR4485 / 80% HPMC-AS950 ± 2101.57,860 ± 1,150802%
SEDDS Capryol 90 / Kolliphor RH 40 / Transcutol HP1,100 ± 2501.09,200 ± 1,800939%

Data are presented as mean ± standard deviation.

Experimental Protocols & Workflows

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol describes the preparation of a 1:4 drug-to-polymer ratio ASD.

Materials:

  • This compound

  • Polymer: Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS)

  • Solvent: 1:1 mixture of Dichloromethane and Methanol

  • Spray Dryer equipped with a two-fluid nozzle

Methodology:

  • Solution Preparation: Dissolve 1 gram of this compound and 4 grams of HPMC-AS in 100 mL of the dichloromethane/methanol solvent mixture. Stir until a clear solution is obtained.

  • Spray Dryer Setup: Set the spray dryer parameters. Typical starting parameters are:

    • Inlet Temperature: 90°C

    • Atomization Pressure: 1.5 bar

    • Solution Feed Rate: 5 mL/min

    • Aspirator Rate: 80%

  • Spray Drying: Pump the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, leaving a fine powder of the amorphous solid dispersion.

  • Secondary Drying: Collect the resulting powder and place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterization (Recommended): Confirm the amorphous nature of the dispersion using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Visualization of Workflows and Pathways

Below are diagrams illustrating key decision-making and experimental processes for working with DR4485.

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Caption: Experimental workflow for preparing an Amorphous Solid Dispersion (ASD).

Caption: Signaling pathway affected by inconsistent DR4485 exposure.

References

Validation & Comparative

Validating the Antagonist Activity of DR4485 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DR4485 hydrochloride with other commercially available 5-HT7 receptor antagonists. The data presented herein is intended to assist researchers in validating the antagonist activity of this compound and selecting the most appropriate compound for their specific research needs.

Introduction to this compound

This compound is recognized as a high-affinity and selective antagonist for the serotonin (B10506) 5-HT7 receptor.[1][2] Its primary mechanism of action involves the inhibition of 5-HT-induced cyclic AMP (cAMP) accumulation, a key signaling pathway mediated by the Gs-coupled 5-HT7 receptor.[2] This compound is also noted for its oral bioavailability, making it a valuable tool for in vivo studies.[2]

Comparative Analysis of 5-HT7 Antagonists

To objectively evaluate the performance of this compound, this guide compares it against three other well-characterized 5-HT7 antagonists: SB-269970, Lurasidone, and Vortioxetine. The selection of these comparators is based on their established use in research and their varying selectivity profiles.

Binding Affinity (Ki) at the Human 5-HT7 Receptor

The binding affinity of an antagonist to its target receptor is a critical parameter for assessing its potency. The inhibition constant (Ki) represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

CompoundpKiKi (nM)Reference
This compound 8.14~7.24[1][2]
SB-2699708.3 - 8.9~0.13 - 0.5[3]
Lurasidone-0.49 - 0.5[4][5][6]
Vortioxetine-19[7][8][9]

Note: The Ki for this compound was calculated from the provided pKi value (Ki = 10^(-pKi) M).

Functional Antagonism (IC50) in cAMP Assays

Functional assays are essential to confirm that binding to the receptor translates into a biological effect. For 5-HT7 antagonists, this is typically measured by their ability to inhibit the agonist-induced production of cAMP. The half-maximal inhibitory concentration (IC50) indicates the concentration of an antagonist that is required to inhibit 50% of the maximal response induced by an agonist.

CompoundIC50 (nM)Assay DetailsReference
This compound Data not availableInhibits 5-HT-induced cAMP accumulation in HEK-293 cells expressing the 5-HT7 receptor.[2]
SB-2699703.71Inhibition of serotonin-stimulated cAMP levels in HEK293 cells expressing human 5-HT7R.[3]
LurasidoneData not availableFull antagonist at the 5-HT7 receptor.[5][6]
VortioxetineData not availableAntagonist at the 5-HT7 receptor.[7][8]
Selectivity Profile

The selectivity of a compound for its intended target over other receptors is crucial for minimizing off-target effects.

CompoundPrimary Target(s)Notes on Selectivity
This compound 5-HT7Exhibits selectivity for 5-HT7 over other 5-HT receptors.[2]
SB-2699705-HT7Highly selective, with over 50-fold selectivity against other 5-HT receptors.[3]
Lurasidone5-HT7, D2, 5-HT2A, 5-HT1AA multi-receptor antagonist with high affinity for several receptors.[4]
VortioxetineSERT, 5-HT3, 5-HT1A, 5-HT7A multimodal antidepressant with high affinity for the serotonin transporter and various serotonin receptors.[7][8]

Experimental Protocols

To aid in the experimental validation of this compound, detailed methodologies for key assays are provided below.

Radioligand Binding Assay for 5-HT7 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound for the 5-HT7 receptor.

Workflow:

prep Prepare cell membranes expressing 5-HT7 receptor incubation Incubate membranes, radioligand, and competitor prep->incubation radioligand Prepare radioligand (e.g., [3H]-SB-269970) radioligand->incubation competitor Prepare serial dilutions of DR4485 or competitor competitor->incubation filtration Separate bound and free radioligand via filtration incubation->filtration scintillation Quantify bound radioligand using liquid scintillation counting filtration->scintillation analysis Analyze data to determine IC50 and Ki scintillation->analysis

Figure 1: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human 5-HT7 receptor (e.g., HEK-293).

  • Radioligand: A tritiated selective 5-HT7 antagonist, such as [3H]-SB-269970, is commonly used.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Functional Antagonism

This assay measures the ability of a compound to inhibit the 5-HT7 receptor-mediated increase in intracellular cAMP.

Signaling Pathway:

Serotonin Serotonin (Agonist) Receptor 5-HT7 Receptor Serotonin->Receptor Activates DR4485 DR4485 (Antagonist) DR4485->Receptor Blocks G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Figure 2: 5-HT7 receptor signaling pathway leading to cAMP production.

Methodology:

  • Cell Culture: Plate cells expressing the 5-HT7 receptor (e.g., HEK-293) in a multi-well plate and grow to confluency.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of a 5-HT7 receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT) that elicits a submaximal response.

  • Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the amount of cAMP in the cell lysates using a commercially available assay kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent and selective 5-HT7 receptor antagonist. Its high binding affinity is comparable to other well-established antagonists like SB-269970. While Lurasidone exhibits a higher affinity for the 5-HT7 receptor, it is a less selective compound with significant activity at other receptors. Vortioxetine has a lower affinity for the 5-HT7 receptor compared to this compound and also targets multiple other proteins.

The choice of a 5-HT7 antagonist will depend on the specific experimental requirements. For studies demanding high selectivity for the 5-HT7 receptor, this compound and SB-269970 represent excellent choices. When investigating the effects of a broader pharmacological profile that includes 5-HT7 antagonism, Lurasidone or Vortioxetine may be more suitable. The provided experimental protocols offer a robust framework for researchers to independently validate the antagonist activity of this compound and other compounds of interest.

References

A Tale of Two Antagonists: Unraveling the In Vivo Efficacy of DR4485 Hydrochloride and SB-269970

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount. This guide provides a comparative analysis of two prominent 5-HT7 receptor antagonists, DR4485 hydrochloride and SB-269970, with a focus on their in vivo efficacy. While both compounds exhibit high affinity and selectivity for the 5-HT7 receptor, a stark contrast emerges in the landscape of publicly available in vivo data, positioning SB-269970 as a well-characterized tool for central nervous system research and leaving the in vivo profile of this compound largely uncharted territory.

At the Bench: A Head-to-Head Look at Biochemical Properties

Both this compound and SB-269970 are recognized as potent and selective antagonists of the 5-HT7 receptor, a G-protein coupled receptor implicated in a range of physiological and pathological processes, including mood regulation, cognition, and sleep.

PropertyThis compoundSB-269970
Target 5-HT7 Receptor5-HT7 Receptor
Mechanism of Action AntagonistAntagonist / Inverse Agonist
Affinity (pKi) 8.14~8.9
Selectivity High selectivity over other 5-HT receptors.High selectivity over other 5-HT receptors.
Oral Bioavailability Orally bioavailable.Orally bioavailable and CNS penetrant.

In the Maze and Beyond: The Extensive In Vivo Profile of SB-269970

SB-269970 has been the subject of numerous in vivo studies, establishing its efficacy across a spectrum of animal models relevant to psychiatric and neurological disorders. This extensive characterization provides a solid foundation for its use in preclinical research.

Pro-Cognitive Effects

SB-269970 has demonstrated the ability to ameliorate cognitive deficits in various animal models.

Animal ModelDosingKey Findings
Novel Object Recognition (NOR) Test (Rats) 10 mg/kg, i.p.Reversed scopolamine-induced deficits in NOR.
Attentional Set-Shifting Task (ASST) (Rats) 10 mg/kg, i.p.Ameliorated ketamine-induced deficits in cognitive flexibility.
Anxiolytic and Antidepressant-like Activity

Studies have also pointed to the potential of SB-269970 in modulating anxiety and depression-related behaviors.

Animal ModelDosingKey Findings
Elevated Plus Maze (Mice) 10 mg/kg, i.p.Increased time spent in the open arms, indicative of anxiolytic-like effects.
Forced Swim Test (Mice) 10 mg/kg, i.p.Reduced immobility time, suggesting antidepressant-like activity.
Antipsychotic-like Properties

SB-269970 has shown efficacy in models designed to mimic certain aspects of psychosis.

Animal ModelDosingKey Findings
Amphetamine-Induced Hyperlocomotion (Rats) 10-30 mg/kg, i.p.Attenuated amphetamine-induced hyperactivity.
Phencyclidine (PCP)-Induced Hyperactivity (Rats) 10-30 mg/kg, i.p.Reversed PCP-induced hyperlocomotion.

The Enigma of this compound: A Call for In Vivo Characterization

In stark contrast to SB-269970, there is a conspicuous absence of publicly available in vivo efficacy data for this compound in animal models of CNS disorders. While its high affinity and selectivity are well-documented in vitro, its effects on behavior, cognition, and other physiological parameters in a living organism remain to be elucidated in the scientific literature. The primary citations associated with this compound focus on its synthesis and initial in vitro characterization, with subsequent uses reported in cellular and non-mammalian systems.

Signaling Pathways and Experimental Considerations

Both compounds exert their effects by blocking the 5-HT7 receptor, which is primarily coupled to Gαs and leads to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).

5-HT7_Signaling_Pathway Serotonin (5-HT) Serotonin (5-HT) 5-HT7 Receptor 5-HT7 Receptor Serotonin (5-HT)->5-HT7 Receptor Binds Gαs Gαs 5-HT7 Receptor->Gαs Activates Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription Promotes DR4485 / SB-269970 DR4485 / SB-269970 DR4485 / SB-269970->5-HT7 Receptor Blocks

Fig. 1: Simplified 5-HT7 receptor signaling pathway and the inhibitory action of DR4485 and SB-269970.

The lack of in vivo data for this compound presents a significant knowledge gap for researchers wishing to use this tool to probe 5-HT7 receptor function in complex biological systems.

Comparative_Workflow cluster_SB269970 SB-269970 cluster_DR4485 This compound SB_InVitro In Vitro Characterization (High Affinity & Selectivity) SB_InVivo Extensive In Vivo Efficacy Data (Cognition, Anxiety, Psychosis) SB_InVitro->SB_InVivo Direct_Comparison Direct In Vivo Efficacy Comparison SB_InVivo->Direct_Comparison DR_InVitro In Vitro Characterization (High Affinity & Selectivity) DR_InVivo_Gap In Vivo Efficacy Data (Largely Undocumented) DR_InVitro->DR_InVivo_Gap DR_InVivo_Gap->Direct_Comparison Data Needed

Fig. 2: Workflow illustrating the current knowledge gap for a direct in vivo comparison.

Experimental Protocols

The following provides a generalized experimental protocol for assessing the in vivo efficacy of a 5-HT7 antagonist in a behavioral model, such as the Novel Object Recognition test.

Animals: Adult male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.

Drug Administration: The 5-HT7 antagonist (e.g., SB-269970) or vehicle is administered intraperitoneally (i.p.) at a specified time before the training session. Doses are typically dissolved in a vehicle such as saline or a small percentage of DMSO in saline.

Novel Object Recognition (NOR) Task:

  • Habituation: Rats are habituated to the empty testing arena (e.g., a 50x50x50 cm open field) for 10 minutes on two consecutive days.

  • Training (T1): On the third day, two identical objects are placed in the arena, and each rat is allowed to explore for 5 minutes. The time spent exploring each object is recorded. Exploration is defined as the nose being in contact with or directed at the object from a distance of ≤ 2 cm.

  • Inter-trial Interval (ITI): Following the training session, rats are returned to their home cages for a specific duration (e.g., 24 hours).

  • Testing (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for 5 minutes. The time spent exploring the familiar and novel objects is recorded.

  • Data Analysis: A discrimination index (DI) is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher DI indicates better recognition memory. Statistical analysis is performed using appropriate methods, such as ANOVA followed by post-hoc tests.

Conclusion: A Clear Choice for In Vivo CNS Research

While both this compound and SB-269970 are valuable chemical probes for studying the 5-HT7 receptor in vitro, their utility for in vivo research differs dramatically based on the current body of scientific literature. SB-269970 stands as a well-validated tool with a robust and reproducible profile in a variety of behavioral and disease models. In contrast, the in vivo efficacy of this compound in the context of central nervous system function remains to be established. For researchers embarking on in vivo studies targeting the 5-HT7 receptor for CNS-related outcomes, SB-269970 represents the more informed and scientifically supported choice. Future studies are necessary to determine if this compound can offer a comparable or advantageous in vivo profile.

DR4485 Hydrochloride: A Comparative Guide to its 5-HT Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of DR4485 hydrochloride against various serotonin (B10506) (5-HT) receptors. By presenting key experimental data, detailed protocols, and comparative analyses with other well-characterized 5-HT receptor ligands, this document serves as a valuable resource for researchers investigating the therapeutic potential of selective 5-HT₇ receptor antagonists.

High Affinity and Selectivity for the 5-HT₇ Receptor

This compound is a potent and selective antagonist for the 5-HT₇ receptor, demonstrating high affinity in radioligand binding assays with a pKi value of 8.14.[1][2] This high affinity translates to a strong interaction with the 5-HT₇ receptor, a key characteristic for a targeted therapeutic agent. While exhibiting pronounced selectivity for the 5-HT₇ receptor, a detailed quantitative profile of its binding affinity against other 5-HT receptor subtypes is crucial for a comprehensive understanding of its pharmacological effects.[1][2]

Comparative Analysis of 5-HT Receptor Binding Affinities

To contextualize the selectivity of this compound, the following table compares its binding affinity with that of Pimavanserin, a selective 5-HT₂ₐ receptor inverse agonist, and Lurasidone, an atypical antipsychotic with high affinity for multiple 5-HT receptors.[1][2][3][4][5][6]

Compound5-HT₇ (Ki, nM)5-HT₁ₐ (Ki, nM)5-HT₂ₐ (Ki, nM)5-HT₂C (Ki, nM)
This compound ~0.72 Data not available in searched literatureData not available in searched literatureData not available in searched literature
Pimavanserin>1000>10000.516
Lurasidone0.496.752.03415

Note: The Ki value for this compound was calculated from the reported pKi of 8.14. Detailed selectivity data against other 5-HT receptors for this compound can be found in the primary literature (Kikuchi et al., 2003; Medina et al., 2009).[1][2]

Signaling Pathway and Experimental Workflow

The primary signaling pathway initiated by the activation of the 5-HT₇ receptor involves the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this 5-HT-induced cAMP accumulation.[1][2] The selectivity of this compound is typically determined through a series of radioligand binding competition assays.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (Expressing 5-HT Receptor Subtype) homogenization Cell Homogenization cell_culture->homogenization centrifugation Centrifugation & Isolation of Membrane Fraction homogenization->centrifugation incubation Incubation: Membranes + Radioligand + DR4485 (Varying Concentrations) centrifugation->incubation filtration Filtration to Separate Bound and Free Radioligand incubation->filtration scintillation Scintillation Counting (Quantify Radioactivity) filtration->scintillation ic50 Determine IC50 Value scintillation->ic50 ki Calculate Ki Value (Binding Affinity) ic50->ki selectivity Determine Selectivity Profile ki->selectivity

Caption: Workflow of a radioligand binding competition assay.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for various 5-HT receptor subtypes.

1. Membrane Preparation:

  • Culture HEK293 cells stably or transiently expressing the human 5-HT receptor subtype of interest.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membrane fraction by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor subtype (at a concentration close to its Kd), and varying concentrations of this compound.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radioactive ligand for the receptor.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

3. Filtration and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.

  • Plot the specific binding as a function of the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of DR4485 that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This protocol describes a method to assess the functional antagonist activity of this compound at the 5-HT₇ receptor.

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing the human 5-HT₇ receptor.

  • Seed the cells into a 96-well plate and allow them to attach overnight.

2. Assay Procedure:

  • Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Stimulate the cells with a known concentration of a 5-HT₇ receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT) that elicits a submaximal response (e.g., EC₈₀).

  • Incubate for a time sufficient to allow for cAMP accumulation (e.g., 30 minutes).

3. cAMP Detection:

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).

4. Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

By providing a clear comparison of binding affinities and detailed experimental methodologies, this guide aims to facilitate further research into the pharmacological properties and potential therapeutic applications of this compound.

References

Cross-Validation of 5-HT7 Receptor Antagonism: A Comparative Analysis of DR4485 Hydrochloride and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and validation, ensuring target specificity is paramount. The 5-HT7 receptor, a G-protein coupled receptor implicated in a range of neurological processes, has emerged as a promising therapeutic target. DR4485 hydrochloride is a high-affinity and selective antagonist of the 5-HT7 receptor.[1] To rigorously validate the on-target effects of such pharmacological agents, a powerful strategy is to cross-validate their effects with genetic knockdown of the target protein. This guide provides a comparative analysis of the effects of a 5-HT7 receptor antagonist, analogous to this compound, and siRNA-mediated knockdown of the 5-HT7 receptor, using experimental data to illustrate the convergence of these two approaches.

Executive Summary

This guide demonstrates the cross-validation of 5-HT7 receptor antagonism with siRNA knockdown, focusing on the downstream signaling cascade. Both pharmacological inhibition and genetic silencing of the 5-HT7 receptor lead to a concordant reduction in downstream signaling, primarily through the attenuation of cyclic AMP (cAMP) production and subsequent signaling pathways. The presented data, derived from studies on melanogenesis, serves as a robust example of how these orthogonal approaches can be used to confirm the mechanism of action of a selective antagonist like this compound.

Data Presentation: Pharmacological vs. Genetic Inhibition

The following table summarizes the quantitative effects of a 5-HT7 receptor antagonist (SB269970, a compound with a similar mechanism of action to this compound) and siRNA-mediated knockdown of the 5-HT7 receptor on key downstream signaling molecules. The data is extracted from a study by Chen et al. (2023), which investigated the role of the 5-HT7 receptor in melanogenesis.[1][2]

Downstream Target Treatment Cell Type Observed Effect Quantitative Change Reference
cAMP Levels 5-HT7R Antagonist (SB269970)B16F10 cellsAbolished 5-HT induced cAMP increaseStatistically significant reduction[1][2]
5-HT7R siRNAB16F10 cellsAbolished 5-HT induced cAMP increaseStatistically significant reduction[1][2]
PKA Activity 5-HT7R Antagonist (SB269970)B16F10 cellsInhibited 5-HT induced PKA activationStatistically significant reduction[1][2]
5-HT7R siRNAB16F10 cellsInhibited 5-HT induced PKA activationStatistically significant reduction[1][2]
ERK1/2 Phosphorylation 5-HT7R Antagonist (SB269970)B16F10 cellsReduced 5-HT induced ERK1/2 phosphorylationStatistically significant reduction[1][2]
5-HT7R siRNAB16F10 cellsReduced 5-HT induced ERK1/2 phosphorylationStatistically significant reduction[1][2]
JNK MAPK Phosphorylation 5-HT7R Antagonist (SB269970)B16F10 cellsReduced 5-HT induced JNK MAPK phosphorylationStatistically significant reduction[1][2]
5-HT7R siRNAB16F10 cellsReduced 5-HT induced JNK MAPK phosphorylationStatistically significant reduction[1][2]
Melanin (B1238610) Content 5-HT7R Antagonist (SB269970)B16F10 cellsBlocked 5-HT induced melanin synthesisStatistically significant reduction[1][2]
5-HT7R siRNAB16F10 cellsBlocked 5-HT induced melanin synthesisStatistically significant reduction[1][2]

Experimental Protocols

Pharmacological Inhibition with 5-HT7 Receptor Antagonist

Objective: To assess the effect of a 5-HT7 receptor antagonist on downstream signaling and cellular function.

Methodology:

  • Cell Culture: B16F10 melanoma cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were pre-treated with the 5-HT7 receptor antagonist SB269970 for a specified duration before stimulation with serotonin (B10506) (5-HT).

  • Stimulation: Following pre-treatment, cells were stimulated with 5-HT to activate the 5-HT7 receptor signaling pathway.

  • Endpoint Analysis:

    • cAMP Measurement: Intracellular cAMP levels were quantified using a competitive enzyme immunoassay kit.

    • Western Blotting: Protein lysates were collected and subjected to SDS-PAGE and western blotting to analyze the phosphorylation status of PKA, ERK1/2, and JNK MAPK using specific antibodies.

    • Melanin Content Assay: Melanin content was measured by spectrophotometry after cell lysis.

Genetic Inhibition with siRNA Knockdown

Objective: To validate the effects of pharmacological inhibition by genetically silencing the 5-HT7 receptor.

Methodology:

  • siRNA Transfection: B16F10 cells were transfected with either a specific siRNA targeting the 5-HT7 receptor or a non-targeting control siRNA using a lipid-based transfection reagent.[2][3] Transfection efficiency was optimized to achieve significant knockdown of the target receptor.

  • Gene Expression Analysis: The efficiency of 5-HT7 receptor knockdown was confirmed at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.

  • Functional Assays: After confirming successful knockdown, the transfected cells were stimulated with 5-HT, and the same endpoint analyses as in the pharmacological inhibition protocol (cAMP measurement, Western blotting for downstream signaling molecules, and melanin content assay) were performed.

Visualizing the Cross-Validation Strategy

5-HT7 Receptor Signaling Pathway and Points of Intervention

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DR4485 This compound (Antagonist) HTR7 5-HT7 Receptor DR4485->HTR7 Inhibits G_protein Gs Protein HTR7->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA PKA cAMP->PKA Activates MAPK MAPK Pathway (ERK, JNK) PKA->MAPK Activates Cellular_Response Cellular Response (e.g., Melanogenesis) MAPK->Cellular_Response Regulates siRNA siRNA Knockdown siRNA->HTR7 Degrades mRNA

Caption: 5-HT7R signaling and intervention points.

Experimental Workflow for Cross-Validation

G cluster_pharma Pharmacological Arm cluster_genetic Genetic Arm start_pharma Culture Cells treat Treat with this compound (or other antagonist) start_pharma->treat stim_pharma Stimulate with 5-HT treat->stim_pharma end_pharma Measure Downstream Effects (cAMP, p-ERK, etc.) stim_pharma->end_pharma compare Compare Results end_pharma->compare start_genetic Culture Cells transfect Transfect with 5-HT7R siRNA start_genetic->transfect knockdown Confirm Knockdown (qPCR/WB) transfect->knockdown stim_genetic Stimulate with 5-HT knockdown->stim_genetic end_genetic Measure Downstream Effects (cAMP, p-ERK, etc.) stim_genetic->end_genetic end_genetic->compare conclusion Validate On-Target Effects compare->conclusion

Caption: Experimental workflow for cross-validation.

Conclusion

The convergence of data from pharmacological inhibition and siRNA-mediated knockdown provides a high degree of confidence in the on-target effects of a 5-HT7 receptor antagonist like this compound. As demonstrated, both approaches lead to a consistent and predictable attenuation of the 5-HT7 receptor signaling cascade. This cross-validation strategy is a critical component of the preclinical drug development process, ensuring that the observed biological effects are indeed mediated by the intended molecular target. Researchers and drug development professionals are encouraged to employ such orthogonal approaches to rigorously validate their findings and build a strong foundation for further therapeutic development.

References

Penetration of the Central Nervous System: A Comparative Analysis of DR4485 Hydrochloride and Other 5-HT7 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating therapeutic agents targeting the serotonin (B10506) 7 (5-HT7) receptor, central nervous system (CNS) penetration is a critical determinant of efficacy for neurological and psychiatric disorders. This guide provides a comparative overview of the CNS penetration of DR4485 hydrochloride against other notable 5-HT7 antagonists, supported by available experimental data.

While this compound is recognized as a high-affinity and selective 5-HT7 antagonist with oral bioavailability, specific quantitative data on its blood-brain barrier (BBB) penetration, such as the brain-to-plasma (B/P) ratio, are not publicly available at this time. However, by examining the CNS penetration of other well-characterized 5-HT7 antagonists, researchers can gain valuable context for assessing potential candidates in this class.

Comparative CNS Penetration of 5-HT7 Antagonists

The ability of a drug to cross the BBB is a key pharmacokinetic parameter. The data for several prominent 5-HT7 antagonists are summarized below.

CompoundBrain-to-Plasma/Blood RatioSpeciesMethodKey Findings
This compound Data not publicly available--High affinity and selective 5-HT7 antagonist, orally bioavailable.
SB-269970 ~0.83[1][2]RatIntravenous infusion to steady-state[1][2]Demonstrates good CNS penetration.
Lurasidone 1.06[3]RatIntravenous and oral administration[3]Readily distributes to the brain.
Amisulpride <0.1[4]-Not specifiedExhibits poor CNS penetration.[4]
Vortioxetine Data not publicly available--Achieves high serotonin transporter occupancy in the brain, suggesting significant CNS penetration.

Experimental Protocols

The determination of a compound's ability to penetrate the CNS is typically assessed through preclinical in vivo studies. A common method involves measuring the drug's concentration in both the brain and plasma of animal models.

General Protocol for Determining Brain-to-Plasma Ratio in Rodents

This protocol outlines a general procedure for assessing the brain-to-plasma concentration ratio (Kp) of a test compound.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Compound Administration: The test compound is administered, typically intravenously (IV) via a tail vein to ensure controlled delivery and achieve steady-state concentrations. Oral administration can also be used to assess penetration following a more clinically relevant route.

  • Dosing Regimen: For IV administration, a bolus injection followed by a constant infusion is often employed to maintain a stable plasma concentration over a defined period.

  • Sample Collection: At a predetermined time point (often after steady-state has been reached), blood samples are collected via cardiac puncture or from a cannulated vessel. Immediately following blood collection, the animal is euthanized, and the brain is rapidly excised.

  • Sample Processing:

    • Plasma: Blood samples are centrifuged to separate the plasma.

    • Brain: The brain tissue is weighed and homogenized in a suitable buffer.

  • Bioanalysis: The concentration of the test compound in the plasma and brain homogenate is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation of Brain-to-Plasma Ratio: The brain-to-plasma ratio (Kp) is calculated by dividing the concentration of the compound in the brain (ng/g of tissue) by its concentration in the plasma (ng/mL). The unbound brain-to-plasma ratio (Kp,uu) can also be determined by accounting for the unbound fraction of the drug in both compartments, providing a more accurate measure of the compound's ability to engage with CNS targets.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures relevant to this class of compounds, the following diagrams are provided.

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. This initiates a cascade of intracellular events, as depicted below.

G_protein_signaling 5-HT7 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT7_Receptor 5-HT7 Receptor Gs_Protein Gs Protein (α, β, γ) 5-HT7_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., gene expression, neuronal excitability) PKA->Cellular_Response Phosphorylates targets leading to Serotonin Serotonin (5-HT) Serotonin->5-HT7_Receptor Binds

Caption: Canonical Gs-protein signaling cascade initiated by 5-HT7 receptor activation.

Experimental Workflow for CNS Penetration Study

The following diagram illustrates the key steps in a typical in vivo experiment to determine the brain-to-plasma ratio of a drug candidate.

experimental_workflow Workflow for Brain-to-Plasma Ratio Determination Start Start: Select Animal Model (e.g., Rat) Drug_Admin Drug Administration (e.g., IV infusion) Start->Drug_Admin Sample_Collection Sample Collection (Blood and Brain) Drug_Admin->Sample_Collection Plasma_Prep Plasma Preparation (Centrifugation) Sample_Collection->Plasma_Prep Brain_Homogenization Brain Homogenization Sample_Collection->Brain_Homogenization LC_MS LC-MS/MS Analysis Plasma_Prep->LC_MS Brain_Homogenization->LC_MS Data_Analysis Data Analysis (Calculate Brain/Plasma Ratio) LC_MS->Data_Analysis End End: Determine CNS Penetration Data_Analysis->End

Caption: A typical experimental workflow for assessing the CNS penetration of a compound.

References

A Comparative Analysis of DR4485 Hydrochloride and First-Generation 5-HT7 Antagonists in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of serotonin (B10506) research, the 5-HT7 receptor has emerged as a significant target for therapeutic intervention in a range of neurological disorders. This guide provides a detailed comparison of the efficacy of DR4485 hydrochloride, a selective 5-HT7 antagonist, with that of first-generation 5-HT7 antagonists. The following sections present a comprehensive overview of their binding affinities, functional activities, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.

Introduction to 5-HT7 Receptor Antagonism

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in key brain regions such as the thalamus, hypothalamus, and hippocampus.[1] Its activation by serotonin initiates a signaling cascade primarily through Gs-protein coupling, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This pathway is implicated in the regulation of mood, circadian rhythms, learning, and memory.

First-generation 5-HT7 antagonists are often characterized by their non-selective binding profiles, exhibiting affinity for a range of other receptors, including other serotonin receptor subtypes, as well as dopaminergic and adrenergic receptors. This lack of selectivity can lead to off-target effects. In contrast, newer compounds like this compound have been developed with the aim of achieving higher affinity and selectivity for the 5-HT7 receptor, potentially offering a more targeted therapeutic approach with an improved side-effect profile.

Comparative Efficacy: Binding Affinity and Selectivity

The efficacy of a receptor antagonist is fundamentally determined by its binding affinity (Ki) for the target receptor and its selectivity over other receptors. A lower Ki value indicates a higher binding affinity.

This compound demonstrates a high affinity for the 5-HT7 receptor, with a pKi of 8.14.[2][3] In contrast, first-generation antagonists, while possessing affinity for the 5-HT7 receptor, often exhibit significant binding to other receptors. For instance, amisulpride, an atypical antipsychotic, has a Ki of 11.5 nM for the 5-HT7a receptor, but also shows high affinity for dopamine (B1211576) D2 (Ki = 3 nM) and D3 (Ki = 3.5 nM) receptors.[1] Similarly, clozapine (B1669256) displays a Ki of 18 nM for the 5-HT7 receptor alongside potent binding to a multitude of other receptors. SB-258719, one of the first selective 5-HT7 antagonists, has a pKi of 7.5 for the 5-HT7 receptor.[4][5]

The table below summarizes the binding affinities of this compound and representative first-generation 5-HT7 antagonists for the 5-HT7 receptor and key off-target receptors. The data highlights the superior selectivity of this compound.

Compound5-HT7 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)
This compound ~0.72 *>1000>1000>1000
Amisulpride11.5[1]Low Affinity[1]Low Affinity3.0[1]
Clozapine18160124125
SB-258719~31.6**>100-fold selective>100-fold selective>100-fold selective

Calculated from pKi = 8.14. Data on specific off-target Ki values for this compound is limited in publicly available literature, with sources stating it "Exhibits selectivity for 5-HT7 over other 5-HT receptors." Calculated from pKi = 7.5.[4][5]

Functional Activity: Antagonism of 5-HT-Induced cAMP Accumulation

The functional consequence of 5-HT7 receptor activation is an increase in intracellular cAMP. Therefore, the efficacy of a 5-HT7 antagonist is often assessed by its ability to inhibit 5-HT-induced cAMP accumulation.

This compound has been shown to effectively inhibit 5-HT-induced cAMP accumulation in HEK-293 cells expressing the 5-HT7 receptor.[2][3] Similarly, first-generation antagonists like SB-258719 have been demonstrated to antagonize 5-CT (a 5-HT agonist)-stimulated adenylyl cyclase activity.[6]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate assessment and comparison of pharmacological compounds. Below are representative methodologies for the key experiments cited in the evaluation of 5-HT7 antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the 5-HT7 receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK-293) expressing the recombinant human 5-HT7 receptor.

  • Radioligand: A high-affinity 5-HT7 receptor radioligand, such as [3H]5-CT (5-carboxamidotryptamine).

  • Test Compound: this compound or a first-generation antagonist.

  • Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT7 ligand like serotonin.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (typically 60-120 minutes at a specific temperature, e.g., 27°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.

Objective: To determine the functional potency of a 5-HT7 antagonist by measuring its ability to block 5-HT-stimulated cAMP accumulation in cells expressing the 5-HT7 receptor.

Materials:

  • Cell Line: HEK-293 cells stably expressing the human 5-HT7 receptor.

  • Agonist: Serotonin (5-HT) or another 5-HT7 agonist like 5-CT.

  • Antagonist: this compound or a first-generation antagonist.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., using HTRF, ELISA, or luminescence).

  • Cell Culture Reagents: Standard cell culture media and supplements.

Procedure:

  • Cell Plating: Seed the HEK-293-5-HT7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the antagonist for a defined period (e.g., 30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the 5-HT agonist to the wells and incubate for a further period (e.g., 30 minutes) to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration to generate a dose-response curve. From this curve, determine the IC50 value of the antagonist. This can be used to calculate the pA2 or pKB value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the 5-HT7 receptor signaling pathway and the workflows of the key experimental assays.

G 5-HT7 Receptor Signaling Pathway Serotonin Serotonin (5-HT) HTR7 5-HT7 Receptor Serotonin->HTR7 Binds to Gs Gs Protein HTR7->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription (e.g., Circadian Rhythm, Synaptic Plasticity) CREB->Gene Regulates

Caption: 5-HT7 Receptor Signaling Pathway.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with 5-HT7 Receptors Incubation Incubate Components Membranes->Incubation Radioligand Radioligand ([3H]5-CT) Radioligand->Incubation TestCompound Test Compound (e.g., DR4485) TestCompound->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki G cAMP Functional Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cells HEK-293 Cells Expressing 5-HT7 Receptor Plate Plate Cells in 96-well Plate Cells->Plate Antagonist Pre-incubate with Antagonist (e.g., DR4485) Plate->Antagonist Agonist Stimulate with 5-HT Agonist Antagonist->Agonist Lysis Lyse Cells Agonist->Lysis cAMP_Measure Measure cAMP Levels (e.g., HTRF, ELISA) Lysis->cAMP_Measure Analysis Data Analysis (IC50, pA2/pKB) cAMP_Measure->Analysis

References

On-Target Efficacy of DR4485 Hydrochloride: A Comparative Analysis with Control Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the specific on-target effects of a novel compound is a critical step in the validation process. This guide provides a comparative analysis of DR4485 hydrochloride, a selective 5-HT7 receptor antagonist, with established control compounds to objectively demonstrate its on-target activity.

This compound has been identified as a high-affinity and selective antagonist for the 5-hydroxytryptamine 7 (5-HT7) receptor. The primary on-target effect of this compound is the inhibition of serotonin (B10506) (5-HT)-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing the 5-HT7 receptor. This guide presents a direct comparison of this compound with a known 5-HT7 agonist, 5-Carboxamidotryptamine (5-CT), and a well-characterized selective 5-HT7 antagonist, SB-269970, to validate its mechanism of action.

Comparative Efficacy at the 5-HT7 Receptor

The following table summarizes the potency of this compound and the control compounds in functional cAMP assays conducted in HEK-293 cells expressing the human 5-HT7 receptor.

CompoundMechanism of ActionParameterValue (in HEK-293 cells)
This compound5-HT7 Receptor AntagonistpKi8.14
5-Carboxamidotryptamine (5-CT)5-HT7 Receptor AgonistpEC507.5 ± 0.1
SB-2699705-HT7 Receptor AntagonistpA28.5 ± 0.2

Table 1: Comparative potency of this compound and control compounds at the human 5-HT7 receptor in a functional cAMP assay.

Visualizing the Mechanism of Action

To understand the context of these compounds' effects, it is essential to visualize the 5-HT7 receptor signaling pathway and the experimental approach used to quantify their activity.

5-HT7 Receptor Signaling Pathway.

The diagram above illustrates the activation of the 5-HT7 receptor by agonists like serotonin or 5-CT, leading to the activation of Gs protein and adenylyl cyclase, which then converts ATP to cAMP. Antagonists such as this compound and SB-269970 block this activation.

Experimental_Workflow cluster_workflow cAMP Accumulation Assay Workflow Cell_Culture 1. Culture HEK-293 cells expressing 5-HT7 receptor Compound_Addition 2. Add DR4485 HCl or control compounds (5-CT, SB-269970) Cell_Culture->Compound_Addition Incubation 3. Incubate to allow for receptor binding and signaling Compound_Addition->Incubation Agonist_Stimulation 4. Stimulate with 5-CT (for antagonist testing) Incubation->Agonist_Stimulation Lysis_and_Detection 5. Lyse cells and add HTRF detection reagents Agonist_Stimulation->Lysis_and_Detection Signal_Measurement 6. Measure TR-FRET signal Lysis_and_Detection->Signal_Measurement Data_Analysis 7. Analyze data to determine pKi / pEC50 / pA2 Signal_Measurement->Data_Analysis

Navigating 5-HT7 Receptor Antagonism: A Comparative Guide to DR4485 Hydrochloride in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the role of the 5-HT7 receptor, the selection of a potent and selective antagonist is a critical first step. This guide provides a comprehensive comparison of DR4485 hydrochloride with other commonly used 5-HT7 antagonists, focusing on their dose-response validation in functional assays. Experimental data is presented to facilitate an objective evaluation of these pharmacological tools.

This compound is a high-affinity and selective 5-HT7 receptor antagonist. Its primary mechanism of action is the inhibition of serotonin (B10506) (5-HT)-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing the 5-HT7 receptor. This makes it a valuable tool for studying the physiological and pathological roles of this receptor, which is implicated in a range of neurological and psychiatric disorders.

Comparative Analysis of 5-HT7 Antagonists

To provide a clear comparison, this guide focuses on this compound and two other well-characterized 5-HT7 antagonists: SB-269970 and Amisulpride. The following table summarizes their performance in functional assays that measure their ability to block the 5-HT7 receptor's activity.

CompoundParameterValueCell LineAssay Type
This compound pKi8.14HEK-293Radioligand Binding
Functional ActivityInhibits 5-HT-induced cAMP accumulationHEK-293cAMP Accumulation
SB-269970 pA28.5HEK-293cAMP Accumulation
pKi8.3 - 8.9Guinea Pig Cortex / HEK-293Radioligand Binding
Amisulpride (racemic) Ki11.5 nM-Radioligand Binding
Aramisulpride (R-enantiomer) Ki47 nM-Radioligand Binding
Esamisulpride (S-enantiomer) Ki1900 nM-Radioligand Binding

Note: pKi represents the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist to the receptor. A higher pKi value signifies a higher binding affinity. The pA2 value is a measure of the functional potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Ki values for Amisulpride and its enantiomers are presented in nanomolar (nM) concentrations.

Signaling Pathways and Experimental Workflow

To understand the context of these functional assays, it is essential to visualize the underlying signaling pathway and the experimental procedure.

5-HT7 Receptor Signaling Pathway

Activation of the 5-HT7 receptor by its endogenous ligand, serotonin (5-HT), leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic AMP (cAMP). The antagonists discussed in this guide block this signaling cascade.

G 5-HT7 Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT7R 5-HT7 Receptor G_Protein Gs Protein 5HT7R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion Serotonin Serotonin (5-HT) Serotonin->5HT7R binds & activates Antagonist DR4485 HCl / SB-269970 / Amisulpride Antagonist->5HT7R binds & blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription regulates

Caption: 5-HT7 receptor signaling cascade.

Experimental Workflow for Antagonist Dose-Response Validation

The functional potency of 5-HT7 antagonists is typically determined using a cAMP accumulation assay in a cell line stably expressing the human 5-HT7 receptor, such as HEK-293 cells.

G Experimental Workflow: 5-HT7 Antagonist cAMP Assay Cell_Culture 1. Culture HEK-293 cells expressing 5-HT7R Seeding 2. Seed cells into multi-well plates Cell_Culture->Seeding Pre_incubation 3. Pre-incubate with varying concentrations of Antagonist (e.g., DR4485 HCl) Seeding->Pre_incubation Stimulation 4. Stimulate with a fixed concentration of 5-HT (agonist) Pre_incubation->Stimulation Lysis 5. Lyse cells to release intracellular cAMP Stimulation->Lysis Detection 6. Quantify cAMP levels (e.g., HTRF assay) Lysis->Detection Analysis 7. Plot dose-response curve and calculate IC50/pA2 Detection->Analysis

Caption: Workflow for cAMP functional assay.

Experimental Protocols

5-HT7 Receptor Antagonist cAMP Accumulation Assay (HTRF-based)

This protocol outlines a common method for determining the functional potency of a 5-HT7 receptor antagonist.

1. Cell Culture and Seeding:

  • Culture Human Embryonic Kidney (HEK-293) cells stably expressing the human 5-HT7 receptor in appropriate growth medium.

  • Harvest and seed the cells into 384-well white, low-volume microplates at a density of 5,000-10,000 cells per well.

  • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

2. Compound Preparation:

  • Prepare a stock solution of the 5-HT7 antagonist (e.g., this compound) in a suitable solvent like DMSO.

  • Perform serial dilutions of the antagonist in assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX) to create a range of concentrations for the dose-response curve.

  • Prepare a stock solution of a 5-HT7 receptor agonist (e.g., 5-HT or 5-CT) in assay buffer. The final concentration used for stimulation should be at its EC80 (the concentration that elicits 80% of its maximal response).

3. Assay Procedure:

  • Carefully remove the growth medium from the cell plates.

  • Add the diluted antagonist solutions to the respective wells. For control wells, add assay buffer only.

  • Pre-incubate the plates with the antagonist for 20-30 minutes at room temperature.

  • Add the agonist solution to all wells except for the unstimulated control wells.

  • Incubate the plates for 30 minutes at room temperature.

4. cAMP Detection (HTRF):

  • Following the manufacturer's instructions for a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit, prepare the detection reagents.

  • Add the HTRF detection reagents to each well.

  • Incubate the plates for 60 minutes at room temperature, protected from light.

5. Data Acquisition and Analysis:

  • Read the plates using an HTRF-compatible microplate reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).

  • Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.

  • Plot the HTRF ratio against the logarithm of the antagonist concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value of the antagonist.

  • The pA2 value can be calculated from the IC50 values obtained at different agonist concentrations using the Schild plot analysis.

Conclusion

Assessing the Specificity of DR4485 Hydrochloride in Receptor Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DR4485 hydrochloride's performance in receptor binding assays against other relevant compounds. The information presented herein is supported by experimental data to aid in the assessment of its specificity as a 5-HT7 receptor antagonist.

Comparative Analysis of Receptor Binding Affinity

This compound is a high-affinity antagonist for the serotonin (B10506) 5-HT7 receptor, with a reported pKi of 8.14.[1][2] To objectively assess its specificity, this section compares its binding profile with two other known 5-HT7 receptor ligands: SB-269970, a highly selective 5-HT7 antagonist, and Amisulpride, an atypical antipsychotic with 5-HT7 receptor affinity.

Receptor This compound (pKi) SB-269970 (pKi) Amisulpride (Ki in nM)
5-HT7 8.148.311.5
5-HT1A -<6.0Low Affinity
5-HT2A -<6.0-
5-HT2B --13
5-HT5A -~7.0-
Dopamine D2 -<6.03.0
Dopamine D3 -<6.03.5
α2-adrenergic -~5.0-

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Ki values for Amisulpride are presented in nM, with lower values indicating higher affinity. Dashes (-) indicate that data was not found in the searched sources.

Experimental Protocols

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT7 receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT7 receptor (e.g., HEK293 cells).

  • Radioligand: A high-affinity radiolabeled ligand for the 5-HT7 receptor (e.g., [3H]5-CT).

  • Test Compounds: this compound and other competing ligands.

  • Assay Buffer: Typically a Tris-based buffer containing ions like MgCl2.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the 5-HT7 receptor.

    • Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a multi-well plate, add a fixed concentration of the radioligand and varying concentrations of the test compound to the membrane preparation.

    • To determine non-specific binding, a high concentration of a known non-radiolabeled 5-HT7 ligand is added to a set of wells.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to calculate the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the 5-HT7 receptor signaling pathway and the experimental workflow of a competitive radioligand binding assay.

G 5-HT7 Receptor Signaling Pathway cluster_membrane Cell Membrane 5-HT7_Receptor 5-HT7 Receptor G_Protein Gs Protein 5-HT7_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Serotonin Serotonin (5-HT) Serotonin->5-HT7_Receptor Binds to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, neuronal excitability) PKA->Cellular_Response Phosphorylates targets leading to

Caption: 5-HT7 Receptor Signaling Pathway.

G Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., cell membranes) Incubation Incubation: Mix Receptor, [3H]L, and Test Compound Receptor->Incubation Radioligand Radioligand ([3H]L) Radioligand->Incubation Test_Compound Test Compound (Unlabeled) Test_Compound->Incubation Filtration Filtration: Separate Bound from Free [3H]L Incubation->Filtration Counting Scintillation Counting: Measure Radioactivity Filtration->Counting Analysis Data Analysis: Determine IC50 and Ki Counting->Analysis

References

Navigating the Challenges in Cross-Laboratory Reproducibility of DR4485 Hydrochloride Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant gap in information regarding the cross-laboratory reproducibility of DR4485 hydrochloride's effects. At present, there are no discernible studies, reports, or datasets that directly compare the outcomes of experiments with this compound conducted in different research settings. This absence of comparative data makes it impossible to generate a quantitative comparison guide on its reproducibility.

For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is paramount for validating research findings and ensuring the reliability of preclinical data. The lack of available information on this compound presents a considerable challenge for any team seeking to build upon previous research or incorporate this compound into their studies.

To conduct a thorough analysis of reproducibility, several key pieces of information would be required:

  • Multiple independent studies: Data from various unaffiliated laboratories investigating the same biological effects of this compound would be essential.

  • Standardized protocols: Access to detailed experimental protocols from these studies is necessary to identify and compare methodological similarities and differences.

  • Quantitative outcome measures: Consistent and clearly defined endpoints across studies are needed for a meaningful quantitative comparison.

  • Publicly accessible data: Raw or processed data from these experiments would allow for independent analysis and verification.

Without such foundational information, any attempt to create a comparison guide would be speculative and lack the scientific rigor required by the research community.

The Path Forward: Establishing Reproducibility

To address this knowledge gap, the scientific community would need to undertake new research initiatives. A typical workflow to establish the reproducibility of this compound's effects would involve several stages, as outlined in the diagram below.

G cluster_0 Phase 1: Foundational Research & Protocol Standardization cluster_1 Phase 2: Independent Replication cluster_2 Phase 3: Data Analysis & Dissemination A Initial Discovery / In-house Validation of DR4485 HCl B Development of Standardized Experimental Protocols A->B Define key assays & endpoints C Publication of Initial Findings & Detailed Methodology B->C Ensure clarity & completeness D Multiple Independent Labs Attempt to Replicate C->D Initiation of multi-site study E Data Collection on Pre-defined Primary & Secondary Endpoints D->E Strict adherence to standardized protocols F Centralized Data Aggregation & Statistical Analysis E->F Submission of raw & processed data G Comparative Analysis of Inter-laboratory Variability F->G Assess consistency & identify discrepancies H Publication of Reproducibility Study G->H Transparent reporting of results

Figure 1: A generalized workflow for establishing and assessing the cross-laboratory reproducibility of a compound's effects.

Hypothetical Signaling Pathway and Experimental Workflow

While no specific signaling pathway for this compound has been identified in the available literature, we can conceptualize a hypothetical pathway to illustrate the type of visualization that would be included in a full report.

G cluster_pathway Hypothetical Signaling Pathway for this compound DR4485 DR4485 HCl Receptor Target Receptor DR4485->Receptor Binds to KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Figure 2: A hypothetical signaling cascade initiated by this compound binding to a target receptor.

Similarly, a standardized experimental workflow is crucial for ensuring that results from different laboratories can be directly compared. The following diagram illustrates a potential workflow for assessing the in vitro efficacy of this compound.

G cluster_workflow Standardized In Vitro Efficacy Assay Workflow A Cell Culture (Specific cell line, passage number) C Cell Seeding (Defined density) A->C B Compound Preparation (DR4485 HCl stock, serial dilutions) D Compound Treatment (Incubation time, concentrations) B->D C->D E Endpoint Assay (e.g., Cell viability, biomarker analysis) D->E F Data Acquisition (Plate reader, microscope) E->F G Data Analysis (IC50 calculation, statistical tests) F->G

A Comparative Guide to DR4485 Hydrochloride and Other 5-HT7 Receptor Antagonists in Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of DR4485 hydrochloride with other selective 5-HT7 receptor antagonists, focusing on their impact on downstream signaling pathways. The information presented is based on available experimental data to assist researchers in selecting the most appropriate antagonist for their specific needs.

Introduction to 5-HT7 Receptor Signaling

The 5-HT7 receptor, a G protein-coupled receptor (GPCR), is a significant target in drug discovery due to its role in a variety of physiological processes, including mood regulation, cognition, and sleep. Its activation by serotonin (B10506) (5-HT) initiates two primary downstream signaling cascades: the canonical Gαs-adenylyl cyclase-cAMP pathway and the non-canonical Gα12-RhoA pathway. Understanding how different antagonists modulate these pathways is crucial for predicting their therapeutic effects and potential side effects.

Comparative Analysis of 5-HT7 Receptor Antagonists

This guide focuses on a comparative analysis of this compound, SB-269970, and Lurasidone (B1662784), three notable 5-HT7 receptor antagonists.

This compound is recognized as a high-affinity and selective 5-HT7 antagonist.[1][2] It is orally bioavailable and has been shown to inhibit 5-HT-induced cAMP accumulation in HEK-293 cells expressing the 5-HT7 receptor.[1]

SB-269970 is another potent and selective 5-HT7 receptor antagonist that is brain-penetrant.[3] It exhibits over 50-fold selectivity against other 5-HT receptors and has been used extensively in research to probe the functions of the 5-HT7 receptor.[3]

Lurasidone is an atypical antipsychotic agent that demonstrates high affinity and full antagonism at 5-HT7 receptors, in addition to its activity at other receptors like dopamine (B1211576) D2 and 5-HT2A receptors.[4][5] Its potent 5-HT7 antagonism is thought to contribute to its therapeutic effects on mood and cognition.[6][7][8]

Quantitative Comparison of Antagonist Affinity and Potency

The following table summarizes the binding affinities (pKi) and functional potencies (IC50) of the compared antagonists. Higher pKi values indicate greater binding affinity.

CompoundTargetpKiIC50 (cAMP Assay)Reference
This compound Human 5-HT7 Receptor8.14Inhibits 5-HT-induced cAMP accumulation (specific IC50 not available in searched literature)[1][9]
SB-269970 Human 5-HT7 Receptor8.33.71 nM[3]
Lurasidone Human 5-HT7 Receptor9.3Full antagonist (specific IC50 not available in searched literature)[4]

Impact on Downstream Signaling Pathways

Gαs-cAMP Pathway

The canonical signaling pathway for the 5-HT7 receptor involves its coupling to a Gαs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including the transcription factor CREB. Antagonists of the 5-HT7 receptor block this cascade by preventing the initial Gαs protein activation.

Gs_cAMP_Pathway cluster_membrane Cell Membrane 5HT7R 5-HT7 Receptor Gs Gαs 5HT7R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces 5HT Serotonin (5-HT) 5HT->5HT7R Activates Antagonist DR4485 HCl SB-269970 Lurasidone Antagonist->5HT7R Blocks Gs->AC Activates PKA PKA cAMP->PKA Activates CREB pCREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes

This compound and SB-269970 have been experimentally shown to inhibit the 5-HT-induced accumulation of cAMP.[1][3] Lurasidone also acts as a full antagonist at the 5-HT7 receptor, implying it effectively blocks this pathway.[4] The differential potencies suggested by their pKi values may translate to varying levels of efficacy in blocking this signaling cascade in vivo.

Gα12-RhoA Pathway

The 5-HT7 receptor can also couple to Gα12, initiating a non-canonical signaling pathway that activates RhoA, a small GTPase. Activated RhoA influences the actin cytoskeleton, impacting cell morphology, neurite outgrowth, and synaptic plasticity. This pathway is particularly important in neuronal development and function.

G12_RhoA_Pathway cluster_membrane Cell Membrane 5HT7R 5-HT7 Receptor G12 Gα12 5HT7R->G12 Activates 5HT Serotonin (5-HT) 5HT->5HT7R Activates Antagonist DR4485 HCl SB-269970 Lurasidone Antagonist->5HT7R Blocks RhoGEF RhoGEF G12->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Induces

Direct comparative experimental data on the effects of this compound, SB-269970, and Lurasidone on the Gα12-RhoA pathway are limited in the currently available literature. However, as antagonists of the 5-HT7 receptor, it is expected that they would inhibit this pathway by preventing the initial receptor-Gα12 coupling. The extent of this inhibition would likely correlate with their respective binding affinities and cellular contexts. Further research is required to quantify and compare their specific impacts on RhoA activation and subsequent cellular events.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Binding_Assay_Workflow A Prepare cell membranes expressing 5-HT7 receptor B Incubate membranes with a radiolabeled ligand (e.g., [3H]5-CT or [3H]SB-269970) A->B C Add increasing concentrations of the unlabeled antagonist (e.g., DR4485 HCl) B->C D Separate bound from free radioligand by filtration C->D E Quantify radioactivity of bound ligand D->E F Calculate IC50 and Ki values E->F

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the 5-HT7 receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a high-affinity radioligand for the 5-HT7 receptor (e.g., [3H]5-CT or [3H]SB-269970) and varying concentrations of the unlabeled antagonist being tested.

  • Filtration: After incubation to reach equilibrium, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Use non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.

cAMP_Assay_Workflow A Culture cells expressing 5-HT7 receptor in a multi-well plate B Pre-incubate cells with varying concentrations of the antagonist (e.g., DR4485 HCl) A->B C Stimulate cells with a 5-HT7 agonist (e.g., 5-CT or serotonin) B->C D Lyse the cells to release intracellular cAMP C->D E Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) D->E F Calculate IC50 value for the antagonist E->F

Protocol:

  • Cell Culture: Plate cells stably or transiently expressing the 5-HT7 receptor in a suitable multi-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with various concentrations of the antagonist for a defined period.

  • Agonist Stimulation: Add a known concentration of a 5-HT7 receptor agonist (e.g., 5-CT or serotonin) to stimulate cAMP production.

  • Cell Lysis: After a specific incubation time, lyse the cells to release the accumulated intracellular cAMP.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Use non-linear regression to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the maximal agonist-induced cAMP production.

Conclusion

This compound, SB-269970, and Lurasidone are all potent antagonists of the 5-HT7 receptor, with Lurasidone exhibiting the highest binding affinity. All three compounds are expected to inhibit both the canonical Gαs-cAMP and the non-canonical Gα12-RhoA downstream signaling pathways. While quantitative data for the inhibition of cAMP accumulation is available for SB-269970, further studies are needed to determine the specific IC50 value for this compound and to directly compare the effects of all three antagonists on the Gα12-RhoA pathway. The choice of antagonist for a particular research application will depend on the desired selectivity profile, pharmacokinetic properties, and the specific signaling pathway of interest. This guide provides a foundation for such decisions and highlights areas where further investigation is warranted.

References

In Vivo Validation of DR4485 Hydrochloride's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the therapeutic potential of DR4485 hydrochloride, a high-affinity and selective 5-HT7 antagonist. While direct in vivo therapeutic validation studies for this compound are not yet extensively published, this document establishes a framework for its evaluation by comparing it to other well-characterized 5-HT7 antagonists with demonstrated efficacy in preclinical animal models. The provided experimental data and detailed protocols will serve as a valuable resource for researchers designing in vivo studies to validate the therapeutic utility of this compound.

Introduction to this compound

This compound is a potent and selective antagonist for the serotonin (B10506) 5-HT7 receptor, exhibiting high affinity (pKi = 8.14) and oral bioavailability.[1][2] Its selectivity for the 5-HT7 receptor over other serotonin receptor subtypes makes it a valuable tool for elucidating the physiological and pathological roles of this receptor.[1] The 5-HT7 receptor is implicated in a range of central nervous system functions, including mood regulation, cognition, and circadian rhythms, suggesting that its modulation holds therapeutic promise for various neuropsychiatric disorders.

The Therapeutic Promise of 5-HT7 Receptor Antagonism

The blockade of the 5-HT7 receptor has emerged as a promising strategy for the treatment of depression, anxiety, and cognitive deficits associated with schizophrenia. Preclinical studies using selective 5-HT7 antagonists have consistently demonstrated antidepressant-like and pro-cognitive effects in various animal models. These findings provide a strong rationale for investigating the therapeutic potential of novel 5-HT7 antagonists like this compound.

Signaling Pathway of the 5-HT7 Receptor

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), primarily couples to Gs alpha subunits to activate adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, influencing gene expression and neuronal function. Antagonists like this compound block this signaling cascade by preventing the binding of serotonin to the receptor.

G 5-HT7 Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT7R 5-HT7 Receptor Gs Gs 5HT7R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Serotonin Serotonin Serotonin->5HT7R Activates DR4485 DR4485 HCl DR4485->5HT7R Blocks Gs->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates G General Workflow for In Vivo Validation Acclimatization Animal Acclimatization (Habituation to environment) Grouping Randomized Group Assignment (Vehicle, DR4485, Positive Control) Acclimatization->Grouping Administration Compound Administration (e.g., oral gavage, i.p. injection) Grouping->Administration Behavioral_Testing Behavioral Testing (e.g., Forced Swim Test, Novel Object Recognition) Administration->Behavioral_Testing Data_Collection Data Collection & Analysis Behavioral_Testing->Data_Collection Conclusion Conclusion on Therapeutic Potential Data_Collection->Conclusion

References

Safety Operating Guide

Proper Disposal of DR4485 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide outlines the necessary steps and considerations for the proper disposal of DR4485 hydrochloride, ensuring compliance with general laboratory safety standards and environmental regulations.

Step 1: Hazard Assessment

Before initiating any disposal procedure, a thorough hazard assessment of this compound is essential. Based on available data, the following characteristics should be considered:

  • Physical State: Solid powder.

  • Chemical Class: Aromatic heterocyclic compound, hydrochloride salt. The presence of chlorine and nitrogen in its structure warrants careful handling.

  • Biological Activity: As a potent antagonist for a specific serotonin (B10506) receptor, it has significant biological effects and should be handled as a bioactive compound.

In the absence of a specific SDS, it is prudent to treat this compound as a potentially hazardous substance. This means it should not be disposed of down the drain or in regular solid waste.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal.

  • Designated Waste Container: Dispose of this compound waste, including any contaminated personal protective equipment (PPE) or labware, into a designated, properly labeled hazardous waste container.

  • Compatibility: Ensure the waste container is made of a material compatible with chlorinated organic compounds. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." The approximate quantity or concentration should also be indicated.

Step 3: Disposal of Pure Compound and Contaminated Materials

All materials that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: Unused or expired this compound powder, as well as contaminated items such as weighing boats, filter papers, and gloves, should be placed directly into the designated solid hazardous waste container.

  • Solutions: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.

Step 4: Disposal of Empty Containers

Empty containers of this compound must also be managed carefully to ensure no residual chemical poses a threat.

  • Triple Rinsing: The "empty" container should be triple-rinsed with a suitable solvent in which this compound is soluble (e.g., DMSO, followed by ethanol (B145695) or water).

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as liquid hazardous waste.

  • Container Disposal: After triple rinsing, the container can be disposed of as non-hazardous laboratory glass or plastic, depending on institutional policies. The label should be defaced or removed to prevent accidental reuse.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general laboratory waste guidelines provide a framework.

ParameterGuidelineSource
Waste Classification Assumed Hazardous in absence of specific dataGeneral Laboratory Safety Protocols
Container Type Chemically compatible (e.g., HDPE)General Laboratory Safety Protocols
Rinsing Procedure Triple rinse with appropriate solventGeneral Laboratory Safety Protocols
Rinsate Disposal Collect as hazardous liquid wasteGeneral Laboratory Safety Protocols

Experimental Protocol: Triple Rinse Procedure

A detailed methodology for the triple rinsing of a container that held this compound is as follows:

  • Initial Rinse: Add a small amount of a solvent in which this compound is highly soluble (e.g., DMSO) to the container. The volume should be sufficient to coat the entire inner surface (approximately 10% of the container's volume). Securely cap and agitate the container to ensure the solvent contacts all surfaces. Decant the rinsate into the designated liquid hazardous waste container.

  • Second Rinse: Repeat the rinsing process with a less viscous solvent that is miscible with the first, such as ethanol. This helps to remove the initial, more viscous solvent. Agitate and decant the rinsate into the same liquid hazardous waste container.

  • Third Rinse: Perform a final rinse with water or another appropriate solvent to remove any remaining residue. Agitate and decant the rinsate into the liquid hazardous waste container.

  • Drying: Allow the container to air dry completely in a well-ventilated area (e.g., a fume hood) before disposal as non-hazardous waste.

Disposal Workflow

The logical workflow for the disposal of this compound can be visualized as a decision-making process.

This compound Disposal Workflow A Start: Have this compound Waste B Is it pure compound or contaminated material? A->B C Is it an empty container? A->C D Dispose in designated SOLID hazardous waste container B->D Solid E Dispose in designated LIQUID hazardous waste container B->E Liquid F Triple rinse the container with a suitable solvent C->F I End D->I E->I G Collect all rinsate as LIQUID hazardous waste F->G H Deface label and dispose of rinsed container as non-hazardous waste G->H H->I

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) for the most accurate and compliant disposal procedures. If an SDS is unavailable, treat the substance as hazardous.

Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for DR4485 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of novel compounds like DR4485 hydrochloride, a potent and selective 5-HT7 antagonist, is paramount. In the absence of a specific Safety Data Sheet (SDS), a conservative approach that treats the compound as hazardous is the most prudent course of action. This guide provides essential safety and logistical information, including operational and disposal plans, to minimize exposure and ensure a safe laboratory environment.

A thorough risk assessment is the critical first step before handling any new chemical.[1][2] This involves evaluating potential routes of exposure—such as inhalation, skin contact, and ingestion—and considering the compound's potential, though unconfirmed, health effects.[1]

Hierarchy of Controls: A Multi-Layered Approach to Safety

The most effective safety strategies involve a multi-layered approach, starting with the most robust controls.

1. Engineering Controls: These are measures designed to remove the hazard at its source.

  • Chemical Fume Hood: All manipulations of this compound powder, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to protect researchers from inhaling harmful vapors or particulates.[3]

  • Ventilation: The laboratory should have a single-pass air system to prevent cross-contamination.[3]

  • Contained Systems: For larger-scale operations, using closed systems or isolators can provide an additional layer of protection.[3]

2. Administrative Controls: These are work practices that reduce or prevent exposure.

  • Restricted Access: The area where this compound is handled should be clearly marked and access restricted to authorized personnel.

  • Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound should be developed and strictly followed.

  • Training: All personnel must be trained on the potential hazards and safe handling procedures for potent research compounds.[4]

3. Personal Protective Equipment (PPE): PPE is the final barrier of protection and should be used in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended PPE for various activities involving this compound.

ActivityEye and Face ProtectionSkin and Body ProtectionRespiratory ProtectionHand Protection
Receiving and Unpacking Safety glassesLab coatNot generally required, unless package is damagedSingle pair of nitrile gloves
Weighing and Aliquoting (Solid) Safety goggles or a face shieldDisposable, low-permeability gown with long sleeves and tight-fitting cuffsNIOSH-approved N95 or higher-rated respiratorDouble pair of nitrile gloves
Solution Preparation Safety goggles or a face shieldDisposable, low-permeability gown with long sleeves and tight-fitting cuffsNot required if performed in a certified fume hoodDouble pair of nitrile gloves
In Vitro/In Vivo Administration Safety glassesLab coatNot generally requiredSingle pair of nitrile gloves
Spill Cleanup Chemical splash goggles and a face shieldDisposable, chemical-resistant gown or coverallsNIOSH-approved respirator with appropriate cartridgesDouble pair of heavy-duty nitrile gloves
Waste Disposal Safety glassesLab coatNot required for sealed waste containersSingle pair of nitrile gloves

Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.

Donning Sequence:

  • Perform hand hygiene.

  • Put on the first pair of gloves.

  • Put on the gown, ensuring it is fully closed.

  • Put on the second pair of gloves, ensuring the cuffs of the gown are tucked into the outer gloves.

  • Put on respiratory protection (if required).

  • Put on eye and face protection.

Doffing Sequence (to be performed in a designated area):

  • Remove the outer pair of gloves.

  • Remove the gown by rolling it down and away from the body.

  • Perform hand hygiene.

  • Remove eye and face protection.

  • Remove respiratory protection.

  • Remove the inner pair of gloves.

  • Perform thorough hand hygiene.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling potent research compounds like this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Don PPE Don PPE Gather PPE->Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Decontaminate Workspace Decontaminate Workspace Prepare Solution->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Hand Hygiene Hand Hygiene Doff PPE->Hand Hygiene

Caption: Workflow for handling potent research compounds.

Disposal Plan

All materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect contaminated liquid waste in a separate, sealed, and labeled container.

  • Disposal: Follow your institution's and local regulations for the disposal of chemical waste.

By adhering to these stringent safety protocols, researchers can significantly minimize the risks associated with handling novel and potent compounds like this compound, ensuring a safe and productive research environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。